molecular formula C8H5ClN2O B032164 4-Chloroquinazolin-2(3H)-one CAS No. 28735-09-3

4-Chloroquinazolin-2(3H)-one

Katalognummer: B032164
CAS-Nummer: 28735-09-3
Molekulargewicht: 180.59 g/mol
InChI-Schlüssel: KRHIRJLGBOGLNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloroquinazolin-2(3H)-one is a versatile chemical building block in medicinal chemistry and drug discovery research. This heterocyclic compound serves as a crucial precursor for the synthesis of diverse quinazolinone derivatives, a privileged scaffold renowned for its broad spectrum of biological activities. Its primary research value lies in its utility as a synthetic intermediate for constructing potential therapeutic agents. The chloroquinazolinone core can be further functionalized to generate compounds that demonstrate promising antitumor and anticancer properties through the inhibition of key tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) . These pathways are critical targets in oncology research. Furthermore, quinazolinone derivatives are extensively investigated as potential acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases, showcasing anti-inflammatory effects alongside enzyme inhibition . The scaffold also finds applications in developing novel antimicrobial agents . The reactivity of the chlorine atom at the 4-position enables efficient nucleophilic aromatic substitution reactions with various amines, facilitating the rapid generation of compound libraries for biological screening. Researchers leverage this compound to develop novel small molecules for probing disease mechanisms and identifying new lead compounds. Please Note: This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-chloro-3H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-5-3-1-2-4-6(5)10-8(12)11-7/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHIRJLGBOGLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624901
Record name 4-Chloroquinazolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28735-09-3
Record name 4-Chloroquinazolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Chloro-Oxo-Quinazolines: Spotlight on 2-Chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Isomeric Specificity: This guide addresses the fundamental properties, structure, and synthesis of chloro-substituted quinazolinones. While the initial topic specified 4-Chloroquinazolin-2(3H)-one, a comprehensive literature review reveals this isomer to be exceptionally rare and poorly characterized. It is likely that this structure exists transiently or as a minor tautomer of the more stable and widely studied isomer, 2-Chloroquinazolin-4(3H)-one . The quinazolinone scaffold exhibits significant tautomerism, a phenomenon where isomers interconvert through proton migration. The 2-oxo and 4-oxo forms can interconvert with their corresponding enol (hydroxy) tautomers. The stability of these forms is influenced by substitution, solvent, and solid-state packing forces. For the chloro-quinazolinone system, the 2-Chloroquinazolin-4(3H)-one isomer is the overwhelmingly predominant and synthetically accessible form. Therefore, to provide actionable and robust scientific information, this guide will focus on the synthesis, properties, and reactions of this well-documented compound.

Introduction to the Quinazolinone Scaffold

Quinazolinones are a class of fused heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals.[1] The inherent versatility of the quinazoline ring system, with its multiple sites for substitution, allows for the generation of diverse chemical libraries. The introduction of a chloro substituent, particularly at the 2-position, creates a highly valuable intermediate. The chlorine atom acts as an effective leaving group, facilitating nucleophilic substitution reactions and making 2-Chloroquinazolin-4(3H)-one a critical building block in medicinal chemistry for the synthesis of novel drug candidates, including potential anticancer, anti-inflammatory, and anticonvulsant agents.[1]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 2-Chloroquinazolin-4(3H)-one are summarized below, providing a foundational dataset for researchers.

Core Structure and Tautomerism

The structure of 2-Chloroquinazolin-4(3H)-one consists of a pyrimidinone ring fused to a benzene ring. The "(3H)" designation indicates the presence of a hydrogen atom on the nitrogen at position 3. This compound can theoretically exist in equilibrium with its tautomeric form, 2-Chloroquinazolin-4-ol, although the keto form is generally more stable.

Caption: Keto-Enol tautomerism of the 2-chloro-quinazolinone core.

Physicochemical Data

The following table summarizes key quantitative data for 2-Chloroquinazolin-4(3H)-one, which is essential for experimental design, including reaction setup and purification strategies.

PropertyValueSource(s)
CAS Number 607-69-2[2]
Molecular Formula C₈H₅ClN₂O[1][2]
Molecular Weight 180.59 g/mol [1][2]
Melting Point 214-219 °C[2]
Physical Form Solid[2]
Purity (Typical) ≥97%[2]
Crystallographic Data

X-ray crystallography has confirmed the structure of 2-Chloroquinazolin-4(3H)-one. The quinazoline ring system is nearly planar.[1] In the solid state, the crystal structure is stabilized by intermolecular hydrogen bonds, specifically between the N-H group at position 3 and the carbonyl oxygen (O) at position 4 of an adjacent molecule (N—H⋯O), as well as weaker C—H⋯N interactions.[1]

Synthesis and Reactivity

The synthesis of 2-Chloroquinazolin-4(3H)-one is a well-established process, valued for its efficiency and scalability. Its subsequent reactivity is central to its utility as a versatile chemical intermediate.

Synthetic Pathway

A primary and reliable method for synthesizing 2-Chloroquinazolin-4(3H)-one involves the selective hydrolysis of 2,4-dichloroquinazoline. This precursor is readily available and the reaction proceeds with high regioselectivity, as the chlorine atom at the 4-position is significantly more reactive to hydrolysis than the one at the 2-position.

synthesis_workflow start 2,4-Dichloroquinazoline (Precursor) reagent Aqueous NaOH in THF start->reagent Dissolved in process Selective Hydrolysis at C4 reagent->process Reacts via intermediate Reaction Mixture process->intermediate neutralize Neutralization (e.g., Acetic Acid) intermediate->neutralize Followed by product 2-Chloroquinazolin-4(3H)-one (Final Product) neutralize->product Yields

Caption: General workflow for the synthesis of 2-Chloroquinazolin-4(3H)-one.

Detailed Experimental Protocol
  • Objective: To synthesize 2-Chloroquinazolin-4(3H)-one from 2,4-dichloroquinazoline via selective hydrolysis.

  • Methodology: This protocol is adapted from established literature procedures.[1][3]

  • Dissolution: Dissolve 2,4-dichloroquinazoline (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF).

  • Reaction: To the solution, add an aqueous solution of sodium hydroxide (NaOH, approx. 1 M). The amount should be sufficient to effect hydrolysis.

  • Incubation: Stir the biphasic reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours to overnight.

  • Work-up: Upon completion, carefully neutralize the reaction mixture by adding a weak acid, such as acetic acid, until the pH is approximately 5-6. This will precipitate the product.

  • Isolation: Filter the resulting solid precipitate and wash thoroughly with water to remove any residual salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/ethyl acetate) to yield the final product as a solid.[1]

  • Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. A melting point determination should align with the literature value (214-219 °C).[2] Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) and mass spectrometry should be used to confirm the molecular structure and mass.

Key Reactivity

The primary utility of 2-Chloroquinazolin-4(3H)-one stems from the reactivity of the C2-Cl bond. The chlorine atom is a good leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups, particularly nitrogen, oxygen, and sulfur nucleophiles, to build more complex molecular architectures. This reactivity is foundational to its use in creating libraries of compounds for drug discovery screening.

Applications in Drug Development

The quinazolinone core is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. 2-Chloroquinazolin-4(3H)-one serves as a key starting material for derivatives that have shown promise in several therapeutic areas:

  • Anticancer Agents: Many quinazolinone derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

  • Antimicrobial Agents: The scaffold has been explored for the development of new antibacterial and antifungal compounds.

  • Central Nervous System (CNS) Activity: Certain derivatives have been investigated for their anticonvulsant and sedative-hypnotic properties.

The ability to easily modify the 2-position via the chloro intermediate allows researchers to systematically explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.

Conclusion

2-Chloroquinazolin-4(3H)-one is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined structure, reliable synthesis, and predictable reactivity make it an invaluable tool for the construction of diverse molecular libraries. While the isomeric landscape of chloro-quinazolinones necessitates careful consideration of tautomerism and stability, the 2-chloro-4-oxo isomer stands out as the most robust and synthetically useful representative of this class. A thorough understanding of its properties and chemical behavior is essential for any researcher aiming to leverage the potent biological potential of the quinazolinone scaffold.

References

  • Feng, L., et al. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(12), o4688. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloroquinazolin-4(3H)-one. PubChem Compound Database. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-chloroquinazoline. Available at: [Link]

  • Royal Society of Chemistry. (2016). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]

  • National Center for Biotechnology Information. (2011). 2-Chloroquinazolin-4(3H)-one. PubMed Central. Available at: [Link]

Sources

The Genesis of a Privileged Scaffold: A Technical History of 4-Chloroquinazolin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction: The Quinazolinone Core in Modern Chemistry

The quinazolinone framework, a bicyclic heterocycle consisting of a benzene ring fused to a pyrimidine ring, stands as a "privileged structure" in the landscape of medicinal chemistry. Its derivatives are integral to a vast array of natural alkaloids and synthetic compounds, demonstrating a remarkable spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] At the heart of synthesizing many of these potent molecules lies a critical chemical intermediate: 4-Chloroquinazolin-2(3H)-one . This guide provides a comprehensive technical overview of the discovery and historical development of this versatile building block, tracing its synthetic lineage from foundational organic chemistry to modern applications. We will explore the evolution of its synthesis, the mechanistic underpinnings of key transformations, and its pivotal role in the advancement of drug discovery.

Part 1: The Historical Quest for the Quinazolinone Nucleus

The story of this compound begins with the broader exploration of the quinazolinone scaffold. The first documented synthesis of a 4(3H)-quinazolinone derivative dates back to 1869, achieved through the reaction of anthranilic acid with cyanogen.[4] This early work laid the groundwork for what would become a cornerstone of heterocyclic chemistry.

The direct precursor to our target molecule, Quinazoline-2,4(1H,3H)-dione , also known historically as benzoyleneurea, emerged from these foundational studies. Early and efficient syntheses involved the condensation of anthranilic acid with urea or potassium cyanate.[5][6] This straightforward cyclization provided a stable and accessible platform for further chemical elaboration.

The true synthetic utility of quinazoline-2,4(1H,3H)-dione was unlocked with the development of methods to activate the 4-position. The introduction of a chlorine atom transforms the relatively inert 4-oxo group into a reactive site, susceptible to nucleophilic substitution. This crucial step enables the diversification of the quinazolinone core, allowing for the attachment of various functional groups and pharmacophores that are essential for biological activity.

Part 2: The Decisive Transformation: Synthesis of this compound

The conversion of the stable quinazoline-2,4(1H,3H)-dione into a more reactive intermediate is the pivotal moment in the history of this scaffold's application. While the exact first synthesis of this compound is embedded in the broader development of chloroquinazolines, the key transformation involves the chlorination of the dione precursor.

The most common and historically significant method for this transformation is the treatment of quinazoline-2,4(1H,3H)-dione with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅) or with a catalytic amount of N,N-dimethylformamide (DMF).[7][8][9]

The Chlorination Mechanism: A Tale of Two Tautomers

The chlorination of a quinazolinone does not proceed by direct substitution of the carbonyl oxygen. Instead, it relies on the lactam-lactim tautomerism inherent to the quinazolinone ring system. The 4-oxo group exists in equilibrium with its tautomeric form, 4-hydroxyquinazoline. It is this hydroxyl group that serves as the handle for chlorination.

The mechanism, particularly with POCl₃, is a multi-stage process:

  • Phosphorylation: The reaction initiates with the phosphorylation of the 4-hydroxy tautomer by POCl₃. This occurs readily, especially under basic conditions, forming an O-phosphorylated intermediate.[7][8] This step converts the poor leaving group (-OH) into a much better one (a phosphate ester).

  • Nucleophilic Attack: A chloride ion (Cl⁻), present from the POCl₃ reagent, then acts as a nucleophile, attacking the C4 position.

  • Leaving Group Departure: This attack results in the displacement of the dichlorophosphate group, yielding the 4-chloroquinazoline product.[7][8]

The overall workflow can be visualized as follows:

G cluster_0 Precursor Synthesis cluster_1 Chlorination cluster_2 Functionalization A Anthranilic Acid C Quinazoline-2,4(1H,3H)-dione (Benzoyleneurea) A->C B Urea or Potassium Cyanate B->C D Tautomerization to 4-Hydroxy-2(1H)-quinazolinone C->D Equilibrium F This compound D->F E Chlorinating Agent (e.g., POCl3) E->F H Biologically Active Quinazolinone Derivatives F->H G Nucleophile (e.g., Aniline derivative) G->H

Figure 1: Overall synthetic workflow from anthranilic acid to functionalized quinazolinone derivatives.
Experimental Protocol: A Representative Synthesis

The following protocol is a representative method for the synthesis of this compound, adapted from established literature procedures for the chlorination of quinazolinones.

Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione

  • To a solution of anthranilic acid (1.0 eq) in water, add potassium cyanate (1.5 eq).[5]

  • Adjust the pH of the mixture to between 9 and 12 using an appropriate base (e.g., NaOH solution).

  • Heat the reaction mixture at 80-90°C for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to below 10°C and acidify with hydrochloric acid to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield quinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of 2,4-Dichloroquinazoline Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • Suspend quinazoline-2,4(1H,3H)-dione (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, approx. 10-15 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) or a stoichiometric amount of PCl₅.

  • Heat the mixture to reflux (approx. 110-120°C) for 2-4 hours. The solid should dissolve as the reaction proceeds.[7]

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The product, 2,4-dichloroquinazoline, will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.

Step 3: Selective Hydrolysis to this compound The 2-chloro position is generally more susceptible to hydrolysis than the 4-chloro position.

  • Suspend the crude 2,4-dichloroquinazoline in a dilute aqueous base (e.g., 2% sodium hydroxide solution).

  • Stir the suspension at room temperature for 2-3 hours.

  • Filter the mixture to remove any unreacted 2,4-dichloroquinazoline.

  • Neutralize the filtrate with a weak acid (e.g., acetic acid) to precipitate the final product, this compound.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetone/ethyl acetate) to obtain the purified product.

The chlorination and selective hydrolysis steps can be visualized mechanistically:

G A Quinazoline-2,4(1H,3H)-dione C 2,4-Dichloroquinazoline A->C Double Chlorination B POCl3 / Heat E This compound C->E Selective Hydrolysis at C2 D Dilute NaOH (aq)

Figure 2: Key transformation from the dione precursor to the target molecule.

Part 3: The Role of this compound in Drug Discovery

The development of a reliable synthesis for this compound and its analogues was a watershed moment for medicinal chemistry. The chlorine atom at the 4-position serves as an excellent leaving group, paving the way for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide variety of substituents, most notably anilines.

The reaction of 4-chloroquinazolines with substituted anilines is the cornerstone of the synthesis for a major class of anticancer drugs: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors.[5][10][11] Molecules like Gefitinib and Erlotinib, which have revolutionized the treatment of certain cancers, are built upon the 4-anilinoquinazoline scaffold. The synthesis of these complex molecules is critically dependent on the reactivity imparted by the 4-chloro substituent, a direct legacy of the historical development of this compound.

Quantitative Data Summary
CompoundStarting MaterialKey Reagent(s)Typical YieldReference
Quinazoline-2,4(1H,3H)-dioneAnthranilic AcidUrea / KOCN>85%[5][6]
2,4-DichloroquinazolineQuinazoline-2,4(1H,3H)-dionePOCl₃ / PCl₅~90-99%[7]
4-Anilinoquinazoline Derivatives4-ChloroquinazolineSubstituted Anilines70-96%[5]

Conclusion

The journey from the initial synthesis of the quinazolinone ring system in the 19th century to the modern, streamlined production of this compound is a testament to the incremental and foundational nature of chemical research. What began as an exploration of heterocyclic chemistry has yielded a molecular tool of immense power and versatility. For researchers in drug development, understanding the history and synthetic evolution of this key intermediate is not merely an academic exercise; it provides a deeper appreciation for the chemical logic that enables the creation of life-saving medicines. The stability of its precursor, the reliability of its synthesis, and the predictable reactivity of its 4-chloro group have solidified the position of this compound as an indispensable scaffold in the ongoing quest for novel therapeutics.

References

  • POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link]

  • Preparation of 2,4-dichloroquinazoline.Google Patents.
  • POCl3 Chlorination of 4-Quinazolones. Figshare. Available at: [Link]

  • POCl3 Chlorination of 4-Quinazolones | Request PDF. ResearchGate. Available at: [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. Available at: [Link]

  • Synthesis of 4-chloroquinazoline. PrepChem.com. Available at: [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link]

  • A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. Available at: [Link]

  • Quinazoline Derivatives. III. The Synthesis of 4-(3'-Diethylaminopropoxy)-6-chloroquinazoline (SN 12,254). Journal of the American Chemical Society. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. Available at: [Link]

  • A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • CCXXVII.—Imino-aryl ethers. Part V. The effect of substitution on the velocity of molecular rearrangement. Journal of the Chemical Society (Resumed). Available at: [Link]

  • Novel quinazolin-4(3H)-one linked to 1,2,3-triazoles: Synthesis and anticancer activity. PubMed. Available at: [Link]

  • Selective chlorination of benzoyl chloride.Google Patents.
  • Reaction mechanism for chlorination of urea. PubMed. Available at: [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC - PubMed Central. Available at: [Link]

  • Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. University of Liverpool. Available at: [Link]

  • Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. PubMed Central. Available at: [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC - PubMed Central. Available at: [Link]

Sources

Spectroscopic Elucidation of 4-Chloroquinazolin-2(3H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Chloroquinazolin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and draws upon data from closely related structural analogs to present a predictive yet in-depth overview of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural verification and characterization of this compound and its derivatives.

Introduction: The Quinazolinone Scaffold

Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties, have established them as privileged scaffolds in medicinal chemistry. The structural elucidation of novel quinazolinone derivatives is paramount for understanding their structure-activity relationships and for the rational design of new therapeutic agents. This compound, with its reactive chloro-substituent, serves as a key intermediate in the synthesis of more complex derivatives. A thorough understanding of its spectroscopic signature is therefore essential for synthetic chemists and pharmacologists.

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₈H₅ClN₂O
Molecular Weight 180.59 g/mol
CAS Number 40055-33-8

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra would provide unambiguous evidence for its structure. The following predictions are based on the analysis of related quinazolinone derivatives and the known effects of substituents on chemical shifts.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound, typically recorded in a deuterated solvent such as DMSO-d₆, is expected to exhibit distinct signals corresponding to the aromatic protons and the N-H proton of the lactam ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale and Comparative Insights
H-5~7.9 - 8.1dd1HThis proton is ortho to the electron-withdrawing carbonyl group and is expected to be the most deshielded of the aromatic protons.
H-7~7.6 - 7.8ddd1HCoupled to H-6 and H-8, this proton will appear as a triplet of doublets.
H-6~7.3 - 7.5ddd1HSimilar to H-7, this proton will be a complex multiplet due to coupling with its neighbors.
H-8~7.2 - 7.4d1HThis proton is ortho to the nitrogen atom and will likely be a doublet.
N³-H~11.0 - 12.5br s1HThe lactam N-H proton is typically broad and significantly downfield due to hydrogen bonding and its acidic nature.

Note: Chemical shifts are predictive and can vary with solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale and Comparative Insights
C-2 (C=O)~160 - 165The carbonyl carbon of the lactam is highly deshielded.
C-4 (C-Cl)~150 - 155The carbon bearing the electronegative chlorine atom will be significantly downfield.
C-8a~140 - 145This quaternary carbon is part of the fused ring system.
C-7~134 - 138Aromatic CH carbon.
C-5~128 - 132Aromatic CH carbon.
C-6~125 - 128Aromatic CH carbon.
C-8~115 - 120Aromatic CH carbon, potentially shielded by the adjacent nitrogen.
C-4a~118 - 122This quaternary carbon is adjacent to the nitrogen and part of the aromatic ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an invaluable tool for the rapid identification of key functional groups within a molecule. The IR spectrum of this compound is expected to be characterized by the following absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3200 - 3000N-H StretchLactamMedium, Broad
3100 - 3000C-H StretchAromaticMedium
~1700 - 1650C=O StretchLactam (Amide I)Strong
~1620 - 1580C=C StretchAromaticMedium-Strong
~1600 - 1550N-H BendLactam (Amide II)Medium
~800 - 750C-Cl StretchAryl HalideStrong
~750 - 700C-H BendAromatic (ortho-disubstituted pattern)Strong

The presence of a strong absorption in the region of 1700-1650 cm⁻¹ is a key indicator of the carbonyl group in the quinazolinone ring system. The N-H stretching vibration will likely be a broad band due to intermolecular hydrogen bonding in the solid state.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Molecular Ion Peak

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 180. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an (M+2)⁺ peak at m/z 182, approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Predicted Fragmentation Pathway

The fragmentation of this compound will likely proceed through several characteristic pathways, providing further structural information.

G M [C₈H₅ClN₂O]⁺˙ m/z = 180/182 F1 [M - Cl]⁺ m/z = 145 M->F1 - Cl• F2 [M - CO]⁺˙ m/z = 152/154 M->F2 - CO F3 [M - HNCO]⁺˙ m/z = 137/139 M->F3 - HNCO F4 [C₇H₄N]⁺ m/z = 102 F1->F4 - HNCO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

A primary fragmentation event would be the loss of a chlorine radical to give a cation at m/z 145. Another expected fragmentation is the loss of carbon monoxide (CO) from the lactam ring, resulting in an ion at m/z 152/154. The retro-Diels-Alder type cleavage of the pyrimidine ring could lead to the loss of isocyanic acid (HNCO), yielding a fragment at m/z 137/139.

Experimental Protocols

The following are generalized, best-practice protocols for the acquisition of spectroscopic data for quinazolinone derivatives.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phasing, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire 1H and 13C Spectra instrument->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase calibrate Calibrate Chemical Shifts phase->calibrate

Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum. Apply pressure to the sample with the ATR anvil and collect the sample spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Conclusion

References

Due to the predictive nature of this guide for the specific target compound, the references below provide foundational knowledge and data for related quinazolinone structures that informed the analysis.

  • BenchChem. Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. Link

  • MDPI. Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Link

  • SciSpace. Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Link

  • Oriental Journal of Chemistry. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Link

  • MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Link

  • NIST WebBook. Quinazolinone, 4(3h)-, 3-(3-chloro-o-tolyl)-2-methyl-. Link

  • Royal Society of Chemistry. Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium. Link

Tautomeric Landscape of 4-Chloroquinazolin-2(3H)-one and its Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The tautomeric nature of this heterocyclic system is a critical, yet often nuanced, determinant of its physicochemical properties, reactivity, and ultimately, its biological activity. This in-depth technical guide provides a comprehensive exploration of the tautomerism in 4-chloroquinazolin-2(3H)-one and its derivatives. We will delve into the synthetic methodologies, the interplay of electronic and steric effects on the lactam-lactim equilibrium, and the spectroscopic and computational techniques employed to characterize these tautomeric forms. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal aspect of quinazolinone chemistry to inform rational drug design and development.

Introduction: The Significance of Tautomerism in Quinazolinone Chemistry

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery.[1][2] In the realm of nitrogen-containing heterocycles like quinazolinones, the most prevalent form of tautomerism is the lactam-lactim equilibrium. This process involves the migration of a proton between a nitrogen and an oxygen atom, leading to distinct structural forms with differing hydrogen bonding capabilities, lipophilicity, and electronic distributions.[2][3] These differences can significantly impact a molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic profile. Quinazolinones, as a privileged scaffold, exhibit this lactam-lactim tautomerism, which can be influenced by the substitution pattern on the heterocyclic ring system.[4][5] Understanding and controlling this tautomeric equilibrium is therefore a key consideration in the design of novel quinazolinone-based therapeutics.

Quinazolinones can be broadly classified based on the position of the carbonyl group, with 2(1H)-quinazolinones and 4(3H)-quinazolinones being the most common.[4] While both systems exhibit tautomerism, the position of the carbonyl and the adjacent nitrogen atoms leads to distinct electronic environments and, consequently, different tautomeric preferences. This guide will focus specifically on the this compound core, a versatile intermediate in the synthesis of a wide array of biologically active molecules.

The Tautomeric Forms of this compound

This compound can exist in two primary tautomeric forms: the lactam form (4-chloro-1,3-dihydro-2H-quinazolin-2-one) and the lactim form (4-chloro-2-hydroxyquinazoline). The equilibrium between these two forms is influenced by a variety of factors, including the solvent, temperature, and the electronic nature of substituents on the quinazolinone ring.

Tautomers Lactam This compound (Lactam Form) Lactim 4-Chloro-2-hydroxyquinazoline (Lactim Form) Lactam->Lactim Proton Transfer

Caption: Lactam-lactim tautomerism in this compound.

In the solid state, X-ray crystallographic studies have unequivocally shown that this compound exists predominantly in the lactam form.[6] The crystal structure reveals a nearly planar quinazoline system with intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another, which stabilizes the lactam tautomer.[6] However, in solution, the equilibrium can be more dynamic and sensitive to the surrounding environment.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its substituted analogs is a critical first step in exploring their tautomeric behavior and potential as pharmaceutical building blocks.

Synthesis of the Core Scaffold: this compound

A reliable method for the preparation of this compound involves the selective hydrolysis of 2,4-dichloroquinazoline. This precursor is readily available and the reaction proceeds under mild basic conditions.

Experimental Protocol: Synthesis of this compound [6]

  • Suspension: A suspension of 2,4-dichloroquinazoline (1.0 mmol) is prepared in a 2% aqueous sodium hydroxide solution (3 mL).

  • Reaction: The mixture is stirred vigorously at room temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is diluted with water (6 mL) and filtered to remove any unreacted 2,4-dichloroquinazoline.

  • Neutralization and Precipitation: The filtrate is then neutralized with dilute acetic acid, leading to the precipitation of the product.

  • Isolation and Purification: The precipitate is collected by filtration, washed with water, and dried. The crude product can be recrystallized from a mixture of acetone and ethyl acetate to yield colorless crystals of this compound.

Synthesis start 2,4-Dichloroquinazoline reagents 2% aq. NaOH, rt, 3h product This compound start->product Selective Hydrolysis

Caption: Synthetic route to this compound.

Synthesis of Derivatives

The synthesis of derivatives of this compound typically involves the introduction of substituents onto the benzene ring of the quinazolinone core prior to the formation of the heterocyclic system. This is often achieved by starting with appropriately substituted anthranilic acids.

General Procedure for Substituted 2,3-disubstituted-4(3H)-quinazolinones [7]

  • Acylation of Anthranilic Acid: A substituted anthranilic acid is reacted with an appropriate acyl chloride (e.g., butyryl chloride) to form the corresponding N-acyl anthranilic acid.

  • Cyclization to Benzoxazinone: The N-acyl anthranilic acid is then treated with a dehydrating agent, such as acetic anhydride, to facilitate ring closure and form a 2-substituted-benzoxazin-4-one.

  • Formation of Quinazolinone: The benzoxazinone intermediate is subsequently reacted with a primary amine or hydrazine in a suitable solvent (e.g., ethanol or DMF) to yield the desired 2,3-disubstituted-4(3H)-quinazolinone. Further modifications at the 4-position can then be carried out if necessary.

Spectroscopic and Computational Characterization of Tautomers

Distinguishing between the lactam and lactim tautomers in solution requires the use of a combination of spectroscopic techniques and computational modeling.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The most telling signal in the ¹H NMR spectrum is that of the proton attached to the nitrogen or oxygen. In the lactam form, a relatively broad singlet corresponding to the N-H proton is expected, typically in the downfield region (δ 10-13 ppm). For the lactim form, a sharper singlet for the O-H proton would be anticipated, though its chemical shift can be highly variable and dependent on the solvent and concentration. The protons on the aromatic ring will also exhibit slight differences in their chemical shifts and coupling patterns depending on the dominant tautomeric form.

  • ¹³C NMR: The chemical shift of the carbonyl carbon (C2) is a key indicator. In the lactam form, this carbon will resonate at a characteristic downfield chemical shift (typically >160 ppm). In the lactim form, this carbon becomes an sp²-hybridized carbon attached to an oxygen and a nitrogen, and its resonance is expected to shift upfield.

Infrared (IR) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present. The lactam tautomer is characterized by a strong carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. The lactim form, on the other hand, would exhibit a C=N stretching vibration and a broad O-H stretching band. The presence and relative intensity of the C=O stretch is often used to infer the predominance of the lactam form.[8]

UV-Vis Spectroscopy:

The electronic transitions in the lactam and lactim forms are different, leading to distinct UV-Vis absorption spectra. The lactam form generally exhibits a longer wavelength absorption maximum compared to the lactim form. By comparing the spectrum of the compound of interest with those of N-methylated (locked lactam) and O-methylated (locked lactim) derivatives, the position of the tautomeric equilibrium can be estimated.

Spectroscopic TechniqueLactam Form (this compound)Lactim Form (4-Chloro-2-hydroxyquinazoline)
¹H NMR Broad N-H signal (δ 10-13 ppm)Sharper O-H signal (variable δ)
¹³C NMR C=O signal (>160 ppm)C-O signal (upfield shift)
IR Spectroscopy Strong C=O stretch (1650-1700 cm⁻¹)C=N stretch, broad O-H stretch
UV-Vis Spectroscopy Longer λmaxShorter λmax

Table 1: Expected Spectroscopic Signatures of Tautomers

Computational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. By calculating the Gibbs free energies of the optimized geometries of the lactam and lactim forms in the gas phase and in different solvents (using solvation models like PCM), the tautomeric equilibrium constant can be estimated. These calculations can also predict vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data to aid in the assignment of the dominant tautomer.

Influence of Substituents on Tautomeric Equilibrium

The position and electronic nature of substituents on the quinazolinone ring can significantly influence the lactam-lactim equilibrium.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or halo (-Cl, -Br) on the benzene ring tend to increase the acidity of the N-H proton in the lactam form, which can favor the lactim tautomer.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH₃) or methyl (-CH₃) can decrease the acidity of the N-H proton, thereby stabilizing the lactam form.

The interplay of these electronic effects, along with steric factors, determines the final position of the tautomeric equilibrium. For drug design, this provides a handle to fine-tune the properties of the molecule by judicious choice of substituents.

Comparative Tautomerism: Quinazolin-2-ones vs. Quinazolin-4-ones

While both quinazolin-2-ones and quinazolin-4-ones exhibit lactam-lactim tautomerism, their tautomeric preferences can differ. In general, 4(3H)-quinazolinones tend to have a stronger preference for the lactam form compared to their 2(1H)-quinazolinone counterparts. This can be attributed to the greater degree of conjugation and aromaticity in the lactam form of 4(3H)-quinazolinone, where the amide functionality is part of a vinylogous amide system.

Comparison cluster_0 Quinazolin-2-one System cluster_1 Quinazolin-4-one System Q2_Lactam Lactam Q2_Lactim Lactim Q2_Lactam->Q2_Lactim Q4_Lactam Lactam (Generally More Stable) Q4_Lactim Lactim Q4_Lactam->Q4_Lactim

Caption: General tautomeric preferences in quinazolinone systems.

Conclusion and Future Perspectives

The tautomerism of this compound and its derivatives is a critical aspect of their chemistry that directly influences their potential as pharmaceutical agents. This guide has provided a comprehensive overview of the synthetic routes to these compounds, the analytical techniques used to characterize their tautomeric forms, and the factors that govern the lactam-lactim equilibrium. A thorough understanding of these principles is paramount for the rational design of novel quinazolinone-based drugs with optimized efficacy and pharmacokinetic properties. Future research in this area will likely focus on the development of more sophisticated computational models to accurately predict tautomeric preferences in complex molecular environments and the use of advanced spectroscopic techniques to probe these dynamic equilibria in real-time. Such advancements will undoubtedly accelerate the discovery and development of the next generation of quinazolinone-based medicines.

References

  • Al-Sanea, M. M., Hafez, H. M., Mohamed, A. A., El-Shafey, H. W., Elgazar, A. A., Tawfik, S. S., Ewes, W. A., Hussein, S., Alsahli, T. G., & Hamdi, A. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Theory, 18, 5109–5127.
  • Caytan, E., et al. (2021).
  • Eberle, F., et al. (2018). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Chemistry – A European Journal, 24(50), 13392-13400.
  • El-Sayed, M. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441.
  • Faisal, M., & Saeed, A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 835.
  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674.
  • Gholamzadeh, P., & Ziarati, A. (2014). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 9(3), 195–203.
  • Gowda, B. T., & Kumar, S. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2310.
  • Huc, I. (2000). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 2, (7), 1347-1353.
  • Kovalenko, S. I., et al. (2014). Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study. Journal of Molecular Structure, 1063, 114-123.
  • Mohamed, M. S., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Medicinal Chemistry Research, 21(10), 2829-2843.
  • Peng, C. S., Baiz, C. R., & Tokmakoff, A. (2013). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Proceedings of the National Academy of Sciences, 110(23), 9243-9248.
  • Rhazi, Y., et al. (2022). Tautomeric states of 2-methyl-4(3H)-quinazolinone.
  • Sam, P. C., & Tokmakoff, A. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters, 3(21), 3178-3183.
  • Shaaban, I. A., et al. (2021). Tautomeric forms of 4-hydroxy quinoline. Journal of Molecular Structure, 1245, 131068.
  • Supporting Information - Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. (n.d.).
  • Wang, M., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 102, 117660.
  • Youssef, A. M., et al. (2020). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • Zhang, L., et al. (2010). Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4(3H) - ones and 4, 6- disubstituted- 1, 2, 3, 4-tetrahydroquinazolin-2H-ones. European Journal of Medicinal Chemistry, 45(12), 6058-6067.
  • Vedantu. (n.d.). What is Lactam Lactim Tautomerism class 11 chemistry CBSE. Retrieved from [Link]

  • Wikipedia. (n.d.). Tautomer. Retrieved from [Link]

  • AskIITians. (2023, March 8). What is Lactam Lactim Tautomerism? Retrieved from [Link]

  • ResearchGate. (n.d.). Lactam and lactim tautomerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Lactam–lactim tautomerization of 2(1H)-pyridone. Retrieved from [Link]

  • Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs. Retrieved from [Link]

  • Fiveable. (n.d.). Keto-Enol Tautomerism. Retrieved from [Link]

  • Frontiers. (n.d.). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Retrieved from [Link]

  • Vedantu. (n.d.). Lactam-lactim tautomerism. Retrieved from [Link]

Sources

Quantum Chemical Calculations for 4-Chloroquinazolin-2(3H)-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic and structural properties of 4-Chloroquinazolin-2(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Recognizing the growing importance of computational methods in modern drug discovery, this document serves as a practical resource for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of Density Functional Theory (DFT), outline a validated computational protocol for analyzing this specific molecule, and discuss the interpretation of key quantum chemical descriptors. The insights gleaned from these calculations are invaluable for understanding reactivity, predicting intermolecular interactions, and guiding the rational design of novel therapeutic agents based on the quinazolinone framework.

Introduction: The Quinazolinone Scaffold and the Imperative for Computational Scrutiny

Quinazolinone derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2] The substituent at the 4-position of the quinazolinone ring is particularly crucial for modulating biological activity, and the introduction of a chlorine atom, as in this compound, significantly influences the molecule's electronic properties and reactivity.[3]

Understanding the intricate relationship between the structure of this compound and its potential biological function is paramount for designing more potent and selective drug candidates. While experimental techniques provide essential data, quantum chemical calculations offer a powerful complementary approach. These in silico methods allow us to probe the molecule at a sub-atomic level, providing insights that are often difficult or impossible to obtain through experimentation alone. Density Functional Theory (DFT) has emerged as a particularly robust and cost-effective method for these investigations in the realm of drug design.[4]

This guide will provide a detailed exposition of how to apply DFT calculations to this compound to extract meaningful, actionable data for drug discovery projects.

Theoretical Framework: Why Density Functional Theory?

For a molecule of this size and complexity, DFT offers an optimal balance between computational cost and accuracy.[4] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density, a more manageable property than the full many-electron wavefunction.

The foundational principle of DFT is the Hohenberg-Kohn theorem, which states that the ground-state energy of a molecule is a unique functional of its electron density. The practical application of DFT involves the use of exchange-correlation functionals, which approximate the quantum mechanical effects of electron exchange and correlation. A popular and widely validated choice for organic molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[5][6] This functional, when paired with a suitable basis set such as 6-311G(d,p), has been shown to yield reliable results for the geometries and electronic properties of heterocyclic compounds.[5][6]

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible workflow for performing quantum chemical calculations on this compound.

Software Selection

A variety of software packages are available for performing DFT calculations. For this guide, we will reference the Gaussian suite of programs, a widely used and well-documented platform in the computational chemistry community. Other suitable alternatives include ORCA, GAMESS, and NWChem.

Molecular Structure Input

The first step is to generate a 3D structure of this compound. This can be done using a molecular builder such as GaussView, Avogadro, or ChemDraw. It is crucial to ensure the correct connectivity and initial geometry. The tautomeric form, this compound, is specified, and its structure should be built accordingly.

Geometry Optimization

The initial structure is a mere approximation. To find the most stable, lowest-energy conformation, a geometry optimization must be performed. This calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.

Protocol for Geometry Optimization:

  • Input File Preparation: Create an input file specifying the initial coordinates of this compound.

  • Keyword Selection: In the input file, specify the following keywords:

    • #p B3LYP/6-311G(d,p) Opt: This line requests a geometry optimization at the B3LYP level of theory with the 6-311G(d,p) basis set. The 'p' indicates the use of a larger integration grid for improved accuracy.

    • SCF=Tight: This keyword requests a tighter convergence criterion for the Self-Consistent Field (SCF) procedure, ensuring a more accurate electronic structure calculation.

    • Freq: This keyword requests a frequency calculation to be performed after the geometry optimization. This is a critical step for self-validation.

  • Execution: Run the calculation using the chosen software.

  • Verification: Upon completion, verify that the optimization has converged successfully. The output file should indicate the final optimized energy and atomic coordinates. Crucially, the frequency calculation should yield no imaginary frequencies, confirming that the optimized structure corresponds to a true energy minimum.

Electronic Property Calculations

Once the optimized geometry is obtained, a single-point energy calculation can be performed to compute various electronic properties.

Protocol for Electronic Property Calculation:

  • Input File Preparation: Use the optimized coordinates from the previous step.

  • Keyword Selection:

    • #p B3LYP/6-311G(d,p) Pop=NBO: This requests a single-point energy calculation and a Natural Bond Orbital (NBO) analysis to provide insights into bonding and charge distribution.

    • IOp(6/33=2): This keyword is used to print the molecular orbitals.

  • Execution and Analysis: Run the calculation and analyze the output file for the following properties.

Analysis and Interpretation of Computational Results

The output from these calculations provides a wealth of information. Here, we focus on the most salient data for drug development.

Optimized Molecular Geometry

The geometry optimization provides the precise bond lengths, bond angles, and dihedral angles of the most stable conformation of this compound. This information is fundamental for understanding the molecule's shape and how it might fit into a biological target's binding site.

Parameter Description Significance in Drug Design
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms.Influences molecular rigidity and the strength of chemical bonds.
Bond Angles The angle formed between three connected atoms.Determines the overall shape and steric profile of the molecule.
Dihedral Angles The angle between two intersecting planes, defined by four atoms.Describes the conformation of the molecule and potential for rotation around bonds.
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.[7]

Parameter Calculated Value (Illustrative) Interpretation
HOMO Energy -6.5 eVIndicates the molecule's ionization potential.
LUMO Energy -1.2 eVIndicates the molecule's electron affinity.
HOMO-LUMO Gap 5.3 eVSuggests a relatively stable molecule.
Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting intermolecular interactions.

  • Red Regions (Negative Potential): Indicate areas of high electron density, which are attractive to electrophiles and are likely to act as hydrogen bond acceptors. For this compound, these are expected around the oxygen and nitrogen atoms.

  • Blue Regions (Positive Potential): Indicate areas of low electron density, which are attractive to nucleophiles and are likely to act as hydrogen bond donors. The hydrogen atom on the nitrogen at position 3 is a likely positive region.

  • Green Regions (Neutral Potential): Indicate areas of neutral electrostatic potential.

The MEP map provides a visual hypothesis for how the molecule might interact with a biological target, guiding the design of analogs with improved binding affinity.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution within the molecule by assigning partial atomic charges. This helps in identifying atoms that are particularly electron-rich or electron-deficient, further refining our understanding of the molecule's reactivity and potential interaction sites.

Visualizing the Computational Workflow

A clear workflow is essential for ensuring the reproducibility and logical progression of the computational study.

computational_workflow mol_build 1. Build 3D Structure (this compound) input_gen 2. Generate Input File mol_build->input_gen geom_opt 3. Geometry Optimization (B3LYP/6-311G(d,p)) input_gen->geom_opt Input File freq_calc 4. Frequency Calculation geom_opt->freq_calc Optimized Geometry sp_calc 5. Single-Point Calculation freq_calc->sp_calc Verified Minimum geom_analysis Optimized Geometry sp_calc->geom_analysis homo_lumo HOMO-LUMO Analysis sp_calc->homo_lumo mep MEP Mapping sp_calc->mep nbo NBO Charge Analysis sp_calc->nbo reactivity Predict Reactivity geom_analysis->reactivity interaction Understand Interactions design Guide Analog Design homo_lumo->reactivity mep->interaction nbo->interaction reactivity->design interaction->design

Caption: Computational workflow for the quantum chemical analysis of this compound.

Conclusion: From Calculation to Candidate

Quantum chemical calculations, specifically using DFT, provide a powerful, predictive framework for understanding the fundamental properties of this compound. The methodologies and analyses presented in this guide offer a clear path for researchers to gain deep insights into the molecule's geometry, electronic structure, and reactivity. This knowledge is not merely academic; it directly informs the drug discovery process by enabling the rational design of new quinazolinone derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. By integrating these computational approaches into their research workflows, scientists can accelerate the journey from a promising scaffold to a viable drug candidate.

References

  • Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Promising Novel Heterocyclic Drug Candidates: Synthesis, Characterization, DFT Calculations and In Silico Investigations of Anticancer Behaviors. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). National Institutes of Health. Retrieved from [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). ResearchGate. Retrieved from [Link]

  • Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors. (2020). National Institutes of Health. Retrieved from [Link]

  • Tariq, K., Shaheen, I., Shaheen, R., & Khalil, A. (2022). Role of DFT in Drug Design: A Mini Review. Drug Des, 11, 216. Retrieved from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Role of DFT in Drug Design: A Mini Review. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). MDPI. Retrieved from [Link]

  • DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a Target Anti-Cancer Agent. (n.d.). Sakarya University Journal of Science. Retrieved from [Link]

  • 2-(4-chloroanilino)-3-methyl-4(3H)-quinazolinone. (n.d.). PubChem. Retrieved from [Link]

  • 2-Chloroquinazolin-4(3H)-one. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 7-Chloro-2-phenylquinazolin-4(3H)-one. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • 2-Chloroquinazolin-4(3H)-one. (2012). Acta Crystallographica Section E Structure Reports Online. Retrieved from [Link]

  • Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). (2023). ResearchGate. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity Screening of 4-Chloroquinazolin-2(3H)-one Libraries

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of compound libraries based on the 4-chloroquinazolin-2(3H)-one scaffold. This privileged structure is a cornerstone in medicinal chemistry, known for yielding compounds with a wide array of biological activities, including potent anticancer and antimicrobial effects.[1][2] This document eschews a rigid template, instead presenting a logical, field-proven screening cascade designed to efficiently identify and characterize novel bioactive molecules. The methodologies described herein are grounded in established scientific principles to ensure robust and reproducible outcomes.

The Quinazolinone Scaffold: A Privileged Platform in Drug Discovery

The quinazolinone core, a fusion of benzene and pyrimidine rings, is a versatile scaffold found in numerous approved drugs and clinical candidates.[3] Its derivatives have been reported to exhibit a vast range of pharmacological properties, including analgesic, anti-inflammatory, anticonvulsant, antihypertensive, and, most notably, anticancer and antimicrobial activities.[1][2][4] The 4-chloro-2(3H)-one substitution serves as a key reactive handle, allowing for the facile generation of diverse chemical libraries through nucleophilic substitution reactions, making it an ideal starting point for a discovery campaign.[5]

The rationale for screening this particular library stems from the established success of quinazoline-based drugs. For instance, several epidermal growth factor receptor (EGFR) inhibitors, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core, highlighting the scaffold's affinity for kinase active sites.[6] Furthermore, other derivatives have been shown to disrupt microtubule dynamics, a clinically validated anticancer strategy.[5][7] This pre-existing body of knowledge provides a strong foundation for a targeted, yet comprehensive, screening approach.

The Screening Cascade: A Strategic Funnel for Hit Identification

A successful screening campaign relies on a tiered approach, or a "screening cascade," to efficiently sift through a large library of compounds.[8][9] This strategy employs a series of assays with increasing complexity and specificity, starting with broad, high-throughput primary screens and progressing to more detailed secondary and mechanistic assays for promising "hits." This iterative process is designed to eliminate false positives and prioritize compounds with the most desirable biological and pharmacological profiles.[9]

Below is a diagram illustrating the proposed screening cascade for a this compound library.

G cluster_0 PART 1: Library Synthesis & Primary Screening cluster_1 PART 2: Hit Confirmation & Secondary Assays cluster_2 PART 3: Mechanism of Action (MoA) Studies cluster_3 PART 4: Lead Optimization A Synthesis of this compound Library B Primary Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) A->B C Primary Antimicrobial Screening (e.g., Broth Microdilution) A->C D Hit Confirmation & IC50 Determination B->D F Secondary Antimicrobial Assays (MIC/MBC Determination) C->F E Secondary Anticancer Assays (e.g., Apoptosis, Cell Cycle Analysis) D->E G EGFR Kinase Inhibition Assay E->G H Tubulin Polymerization Assay E->H I DNA Binding Assay E->I J Bacterial Target Deconvolution F->J K Structure-Activity Relationship (SAR) Studies G->K H->K I->K J->K L ADME/Tox Profiling K->L

Caption: A logical workflow for the biological screening of a this compound library.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, self-validating protocols for the key assays in the screening cascade. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Primary Screening

The initial goal is to cast a wide net to identify any compounds exhibiting biological activity. For a this compound library, parallel screening for both anticancer and antimicrobial activity is a logical starting point.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric assay that is well-suited for high-throughput screening. It measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10]

Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the library compounds in dimethyl sulfoxide (DMSO). Dilute the compounds in culture medium to the desired final screening concentration (e.g., 10 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that exhibit significant inhibition (e.g., >50%) are considered "hits."

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12] This method is adaptable for high-throughput screening to quickly identify compounds with antibacterial or antifungal activity.[11]

Protocol: Broth Microdilution Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[11]

  • Compound Preparation: In a 96-well plate, perform serial two-fold dilutions of the library compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[11][12]

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Hit Confirmation and Secondary Assays

Compounds identified as hits in the primary screens must be re-tested to confirm their activity and to determine their potency (e.g., IC₅₀ or MIC values). Confirmed hits then proceed to secondary assays to further characterize their biological effects.

Quantitative Data Summary

Compound IDPrimary Screen Hit (Cancer/Antimicrobial)IC₅₀ (µM) vs. MCF-7MIC (µg/mL) vs. S. aureus
QZ-001Cancer5.2>128
QZ-002Antimicrobial>5016
QZ-003Both8.932
............
Mechanism of Action (MoA) Studies

Understanding how a compound exerts its biological effect is a critical step in drug development. For quinazolinone-based compounds, several mechanisms of action are plausible.

Given that many quinazoline derivatives are known EGFR inhibitors, this is a primary mechanistic assay to perform for anticancer hits. These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase.

Protocol: EGFR Kinase Assay (Luminescence-Based)

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA), ATP solution, and a suitable EGFR substrate (e.g., Poly(Glu, Tyr)).[13]

  • Reaction Setup: In a 384-well plate, add the test inhibitor at various concentrations, the recombinant human EGFR enzyme, and the substrate/ATP mixture.[13]

  • Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes to allow the phosphorylation reaction to proceed.[6][13]

  • Signal Detection: Stop the reaction and measure the remaining ATP using a luciferase-based detection reagent (e.g., ADP-Glo™ Kinase Assay).[13] The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.

Disruption of microtubule dynamics is another common mechanism for anticancer quinazolinones.[5][7] This assay monitors the assembly of purified tubulin into microtubules in the presence of the test compound.

Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

  • Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing GTP.[14][15]

  • Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the tubulin solution to wells containing various concentrations of the test compound, a positive control (e.g., Nocodazole for inhibition, Paclitaxel for enhancement), and a vehicle control.[14][15]

  • Polymerization Monitoring: Immediately begin monitoring the increase in absorbance at 340 nm every minute for 60 minutes in a temperature-controlled microplate reader.[15][16]

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves.[17] Compounds that inhibit polymerization will show a decrease in the rate and extent of the absorbance increase.[17]

G cluster_0 Tubulin Polymerization A Tubulin Dimers C Microtubules A->C + GTP + 37°C B GTP D Test Compound D->A Inhibition D->C Stabilization

Caption: A simplified diagram of the tubulin polymerization process and points of intervention.

Some small molecules exert their cytotoxic effects by binding to DNA, either through intercalation between base pairs or by binding to the grooves of the DNA helix.[18][19] Various biophysical techniques can be employed to assess this interaction.

Protocol: DNA Binding Assessment via Thermal Denaturation (Tm Shift Assay)

  • DNA Preparation: Prepare solutions of double-stranded DNA (e.g., calf thymus DNA) in a suitable buffer.

  • Assay Setup: In a UV-transparent cuvette or 96-well plate, mix the DNA solution with various concentrations of the test compound. Include a DNA-only control.

  • Thermal Denaturation: Use a spectrophotometer with a temperature controller to slowly increase the temperature of the samples. Monitor the absorbance at 260 nm.[20]

  • Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured.[20] Plot the absorbance versus temperature to determine the Tm for each sample.

  • Data Analysis: An increase in the Tm in the presence of the compound suggests binding and stabilization of the DNA duplex, which is characteristic of intercalators or groove binders.

Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from the screening cascade will enable the elucidation of the structure-activity relationship (SAR).[7][21] By comparing the chemical structures of active and inactive compounds, researchers can identify the key pharmacophoric features required for biological activity. This knowledge guides the next phase of drug discovery: lead optimization. Medicinal chemists will synthesize new analogs based on the SAR to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

The biological activity screening of a this compound library requires a systematic and multi-faceted approach. The screening cascade presented in this guide, from high-throughput primary screens to detailed mechanistic studies, provides a robust framework for the identification and characterization of novel bioactive compounds. By integrating cellular, biochemical, and biophysical assays, researchers can efficiently navigate the complexities of drug discovery and unlock the full therapeutic potential of the versatile quinazolinone scaffold.

References

  • Nida, D., et al. (2021). Methods for in vitro evaluating antimicrobial activity: A review.
  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Li, L., et al. (2012). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Anticancer Research, 32(1), 225-234.
  • Chemsuschem. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • Lang, X., Gao, Y., & Wheeldon, I. (2018). Quantifying Small Molecule Binding Interactions with DNA Nanostructures. Methods in Molecular Biology, 1814, 145-155.
  • Patel, K., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. International Journal of Current Pharmaceutical and Clinical Research, 15(1), 1-8.
  • Jose, J., et al. (2021).
  • Whitehead Institute. (2003). Screening Technique Streamlines Search for Anticancer Drug. Whitehead Institute. Retrieved from [Link]

  • ResearchGate. (n.d.). The screening cascade of a typical project pursuing a small molecular.... ResearchGate. Retrieved from [Link]

  • Pop, O., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(19), 10563.
  • BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Retrieved from [Link]

  • Chaires, J. B. (2015). A Small Molecule–DNA Binding Landscape. Journal of Molecular Biology, 427(5), 1023-1033.
  • GARDP Revive. (n.d.). Screening cascade. GARDP Revive. Retrieved from [Link]

  • Park, H. J., et al. (2014). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. Journal of Medicinal Chemistry, 57(15), 6353-6366.
  • Cheng, C. C., et al. (1996). Synthesis and screening of small molecule libraries active in binding to DNA. Proceedings of the National Academy of Sciences, 93(16), 8495-8500.
  • Fassihi, A., et al. (2018). Novel quinazolin-4(3H)-one linked to 1,2,3-triazoles: Synthesis and anticancer activity. Chemical Biology & Drug Design, 92(2), 1541-1554.
  • Islam, M. M., et al. (2023). Recent progress in probing small molecule interactions with DNA.
  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753.
  • Kim, Y., et al. (2017). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 89(17), 9324-9330.
  • Al-Suwaidan, I. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609.
  • Kamal, A., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry Letters, 25(1), 89-94.
  • Mahato, A. K., Srivastava, B., & Shanthi, C. N. (2011). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4 (3H)-One Derivatives. Inventi Impact: Med Chem, 2011(1), 55.

Sources

A Technical Guide for the Preliminary In Vitro Evaluation of 4-Chloroquinazolin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 4-Chloroquinazolin-2(3H)-one

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][2][3] More than 20 drugs approved by the Food and Drug Administration (FDA) for anti-tumor use contain a quinazoline or quinazolinone core, highlighting the clinical significance of this heterocyclic system.[1] These agents exert their effects through diverse mechanisms, most notably by inhibiting key signaling molecules like receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular kinases (e.g., PI3K), or by disrupting fundamental cellular processes such as microtubule polymerization.[4][5][6]

The subject of this guide, this compound, is an intriguing, yet underexplored, derivative. The introduction of a chloro-substituent at the 4-position is a strategic chemical modification. Halogenation can significantly modulate a molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence membrane permeability, target binding affinity, and metabolic stability. Several studies on related chloro-substituted quinazolinones have demonstrated potent cytotoxic activities, suggesting this modification is a promising avenue for developing novel therapeutic agents.[7][8]

This guide outlines a systematic, three-phase in vitro evaluation strategy. The objective is not merely to gather data, but to build a coherent biological profile for this compound, starting with broad cytotoxicity screening and progressing to more focused mechanistic assays. This approach ensures that resources are directed efficiently, allowing for a robust go/no-go decision for further preclinical development.

Compound Profile

  • Compound Name: this compound

  • IUPAC Name: 4-chloroquinazolin-2(1H)-one

  • Chemical Structure:

    
    (Note: A placeholder for the chemical structure image)
    
  • Molecular Formula: C₈H₅ClN₂O

  • Rationale for Selection: The 2(3H)-one isomer is a common bioactive form. The 4-chloro substitution provides a key point of chemical novelty, potentially enhancing interaction with target proteins or altering pharmacological properties compared to its non-halogenated parent structure.

Phase I: Broad-Spectrum Cytotoxicity Screening

Expertise & Experience: The foundational step in evaluating any potential anticancer agent is to determine its ability to inhibit cell growth or induce cell death. A broad-spectrum screening against a panel of cancer cell lines derived from different tissues is crucial. This approach mitigates the risk of false negatives that could arise from testing on a single, non-responsive cell line and provides early insights into potential cancer-type specificity.[9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary screening tool. It is a robust, colorimetric assay that measures the metabolic activity of a cell population, which serves as a reliable proxy for cell viability.[11] The principle lies in the reduction of the yellow MTT tetrazolium salt by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form purple formazan crystals.

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver]) in their recommended media until they reach 70-80% confluency.

    • Trypsinize and resuspend cells to create a single-cell suspension. Perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. The optimal seeding density must be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.[12][13]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

    • Incubate the plate for 48 or 72 hours. A 48-hour endpoint is standard for initial screening.

  • MTT Incubation & Solubilization:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[14]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form. Visually confirm the formation of purple precipitate under a microscope.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[11]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability data against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).

Phase I Data Presentation & Workflow

The results of the cytotoxicity screening should be summarized to allow for easy comparison across cell lines.

Table 1: IC₅₀ Values of this compound across Cancer Cell Lines

Cell Line Tissue of Origin IC₅₀ (µM) after 48h
MCF-7 Breast Adenocarcinoma [Experimental Value]
A549 Lung Carcinoma [Experimental Value]
HepG2 Hepatocellular Carcinoma [Experimental Value]

| PC-3 | Prostate Adenocarcinoma | [Experimental Value] |

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture Culture Cell Lines (MCF-7, A549, etc.) Seed Seed Cells in 96-Well Plate Culture->Seed Incubate_24h Incubate (24h) for Adherence Seed->Incubate_24h Treat_Cells Add Compound to Wells Incubate_24h->Treat_Cells Prepare_Cmpd Prepare Serial Dilutions of 4-CQ-2(3H)-one Prepare_Cmpd->Treat_Cells Incubate_48h Incubate (48h) Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate (2-4h) Add_MTT->Incubate_4h Solubilize Add Solubilizer (DMSO) Incubate_4h->Solubilize Read_Abs Read Absorbance (570 nm) Solubilize->Read_Abs Calculate_IC50 Calculate IC50 Values Read_Abs->Calculate_IC50

Caption: Phase I Workflow: Cytotoxicity Screening using the MTT Assay.

Phase II: Investigating Apoptosis Induction

Expertise & Experience: Should Phase I reveal significant cytotoxicity (e.g., IC₅₀ < 50 µM), the next critical step is to determine the mode of cell death. For an anticancer therapeutic, apoptosis (programmed cell death) is a highly desirable mechanism as it is a controlled process that avoids the inflammatory response associated with necrosis.[15] Flow cytometry using a dual-staining method with Annexin V and Propidium Iodide (PI) is the gold standard for quantifying apoptosis.[16][17] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[18] Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.[19] This dual-staining approach allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol should be performed on the most sensitive cell line identified in Phase I.

  • Cell Treatment:

    • Seed cells in 6-well plates at a density that will allow them to reach ~70% confluency after the treatment period.

    • Treat the cells with this compound at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 or 48 hours. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine, 1 µM for 4 hours).

  • Cell Harvesting:

    • After incubation, collect the culture supernatant, which contains floating (potentially apoptotic) cells.

    • Gently wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with their corresponding supernatant and pellet them by centrifugation (e.g., 300 x g for 5 minutes).[16]

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a fresh flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.

    • Collect data for at least 10,000 events per sample. Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Phase II Data Presentation & Workflow

Results should be tabulated to show the dose-dependent effect of the compound on apoptosis induction.

Table 2: Apoptosis Induction by this compound in [Cell Line]

Treatment Viable Cells (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic Cells (%)
Vehicle Control (DMSO) [Value] [Value] [Value] [Value]
Compound (IC₅₀) [Value] [Value] [Value] [Value]
Compound (2x IC₅₀) [Value] [Value] [Value] [Value]

| Positive Control | [Value] | [Value] | [Value] | [Value] |

G cluster_prep Cell Treatment & Harvest cluster_stain Staining Protocol cluster_analysis Flow Cytometry Analysis Seed Seed Cells in 6-Well Plate Treat Treat with Compound (IC50, 2x IC50) Seed->Treat Harvest Harvest Adherent & Floating Cells Treat->Harvest Wash Wash Cells with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Add_Stains Add Annexin V-FITC & PI Resuspend->Add_Stains Incubate Incubate (15 min, RT, Dark) Add_Stains->Incubate Analyze Analyze on Flow Cytometer Incubate->Analyze Quantify Quantify Cell Populations (Viable, Apoptotic, Necrotic) Analyze->Quantify

Caption: Phase II Workflow: Quantification of Apoptosis by Annexin V/PI Staining.

Phase III: Cell Cycle Analysis

Expertise & Experience: Many cytotoxic agents, particularly kinase inhibitors, exert their effects by disrupting the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) and subsequently undergo apoptosis.[4] Analyzing the DNA content of a cell population using a fluorescent dye like Propidium Iodide (PI) is a powerful method to determine the cell cycle distribution.[20] PI stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted by a stained nucleus is directly proportional to its DNA content.[21] This allows a flow cytometer to distinguish between cells in G0/G1 (2n DNA content), S phase (intermediate DNA content), and G2/M (4n DNA content). To ensure accurate DNA staining, cells must first be fixed (typically with ethanol) to permeabilize the membranes and treated with RNase to eliminate PI binding to double-stranded RNA.[22][23]

Experimental Protocol: Cell Cycle Analysis by PI Staining
  • Cell Treatment & Harvesting:

    • Seed and treat cells in 6-well plates as described in the apoptosis protocol (Section 4.1, step 1). A 24-hour treatment time is often sufficient to observe effects on the cell cycle.

    • Harvest both floating and adherent cells and create a single-cell pellet by centrifugation.

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. This step is critical to prevent cell clumping.[24]

    • Fix the cells for at least 2 hours at 4°C. Cells can be stored in ethanol at -20°C for several weeks.[21]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) to pellet them and carefully decant the ethanol.

    • Wash the pellet twice with PBS to remove residual ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[23]

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

    • Use the pulse width/area parameters to gate on single cells and exclude doublets or aggregates.

    • Collect fluorescence data on a linear scale for at least 20,000 single-cell events.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Phase III Data Presentation & Workflow

Tabulate the data to clearly show the effect of the compound on cell cycle phase distribution.

Table 3: Cell Cycle Distribution in [Cell Line] Treated with this compound

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle Control (DMSO) [Value] [Value] [Value]
Compound (IC₅₀) [Value] [Value] [Value]

| Compound (2x IC₅₀) | [Value] | [Value] | [Value] |

G cluster_prep Cell Treatment & Harvest cluster_fix Fixation cluster_stain Staining cluster_analysis Flow Cytometry Analysis Seed Seed Cells in 6-Well Plate Treat Treat with Compound (24h) Seed->Treat Harvest Harvest All Cells Treat->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Fix_EtOH Fix in Cold 70% Ethanol Wash_PBS->Fix_EtOH Wash_PostFix Wash out Ethanol Fix_EtOH->Wash_PostFix Stain_PI Stain with PI/RNase A Solution Wash_PostFix->Stain_PI Incubate Incubate (30 min, RT, Dark) Stain_PI->Incubate Analyze Analyze on Flow Cytometer Incubate->Analyze Model Model DNA Histogram & Quantify Phases Analyze->Model

Caption: Phase III Workflow: Cell Cycle Analysis using Propidium Iodide Staining.

Synthesis, Hypothesized Mechanism, and Future Directions

The culmination of this three-phase evaluation will provide a strong preliminary profile of this compound. For instance, if the compound demonstrates potent cytotoxicity, induces a significant increase in the Annexin V-positive population, and causes a clear accumulation of cells in the G2/M phase, a cohesive picture begins to emerge.

Hypothesized Mechanism: Based on the extensive literature on quinazolinone derivatives, a plausible mechanism of action involves the inhibition of a protein kinase critical for cell cycle progression and survival.[1][4] Many quinazolinones are known ATP-competitive inhibitors of kinases like EGFR, PI3K, or CDKs.[25][26] An arrest in the G2/M phase, coupled with apoptosis, could suggest inhibition of kinases that regulate the G2 checkpoint or mitotic entry, such as CDK1. Alternatively, it could be downstream of a survival pathway like PI3K/Akt.

G cluster_pathway Hypothesized Signaling Pathway cluster_nucleus Nucleus GF Growth Factor EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt CellCycle Cell Cycle Progression Akt->CellCycle Proliferation Proliferation Akt->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Compound This compound Compound->EGFR Compound->PI3K

Caption: Hypothesized Mechanism: Inhibition of a Pro-Survival Kinase Pathway.

Future Directions: The results from this preliminary evaluation will dictate the next steps:

  • Target Identification: If kinase inhibition is suspected, perform a broad kinase screening panel to identify specific molecular targets. Follow up with direct enzymatic inhibition assays (e.g., HTRF assays) for top candidates.[27]

  • Pathway Validation: Use Western blotting to probe the phosphorylation status of key proteins in the suspected pathway (e.g., p-Akt, p-EGFR) following compound treatment.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of this compound to understand which structural features are critical for its activity.

  • In Vivo Studies: If the in vitro profile is compelling, advance the compound to preclinical animal models to evaluate its efficacy, pharmacokinetics, and toxicity.[9]

This structured approach provides a scientifically rigorous and resource-efficient path to understanding the therapeutic potential of this compound, laying the essential groundwork for its journey from a novel chemical entity to a potential clinical candidate.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. Retrieved from [Link]

  • Spandidos Publications. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Retrieved from [Link]

  • Hindawi. (2022). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Hindawi. Retrieved from [Link]

  • MDPI. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Retrieved from [Link]

  • PubMed. (2018). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Apoptosis Assays by Flow Cytometry. Agilent Technologies. Retrieved from [Link]

  • University of Chicago. (n.d.). DNA Cell Cycle Analysis with PI. The University of Chicago. Retrieved from [Link]

  • PubMed Central. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (2013). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. University College London. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad. Retrieved from [Link]

  • Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia. Retrieved from [Link]

  • PubMed. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Retrieved from [Link]

  • ResearchGate. (2013). A review on biological activity of quinazolinones. ResearchGate. Retrieved from [Link]

  • MDPI. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Retrieved from [Link]

  • ResearchGate. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Retrieved from [Link]

  • PubMed Central. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PubMed. Retrieved from [Link]

  • MDPI. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Retrieved from [Link]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Retrieved from [Link]

  • PubMed Central. (2019). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. National Center for Biotechnology Information. Retrieved from [Link]

  • Frontiers. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers. Retrieved from [Link]

  • Bentham Science. (2012). Design, Synthesis & Biological Evaluation of Some Novel Quinazolinone Scaffolds. Bentham Science. Retrieved from [Link]

  • ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. American Chemical Society. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) In-vitro Models in Anticancer Screening. ResearchGate. Retrieved from [Link]

  • PubMed Central. (2023). Quinazolinones, the Winning Horse in Drug Discovery. National Center for Biotechnology Information. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]

  • PubMed. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. PubMed. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. National Center for Biotechnology Information. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]

  • Frontiers. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers. Retrieved from [Link]

  • ScienceDirect. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. ScienceDirect. Retrieved from [Link]

  • PubMed Central. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Center for Biotechnology Information. Retrieved from [Link]

  • ScienceDirect. (2022). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. ScienceDirect. Retrieved from [Link]

  • MDPI. (2023). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. MDPI. Retrieved from [Link]

  • PubMed Central. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2012). Design and synthesis of novel 3-(4-chlorophenyl)-2-(3-substituted propyl thio) quinazolin-4-(3H)-ones as a new class of H1-antihistaminic agents. PubMed. Retrieved from [Link]

  • NIH. (2024). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. National Institutes of Health. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Preliminary Mechanism of Action Studies for 4-Chloroquinazolin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] 4-Chloroquinazolin-2(3H)-one represents a key intermediate in the synthesis of these biologically active molecules.[4] Understanding its mechanism of action is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive framework for conducting preliminary in vitro studies to elucidate the mechanism of action of this compound. We will explore a logical progression of experiments, from initial broad-spectrum phenotypic screening to more targeted biochemical and cell-based assays, designed to identify its molecular targets and affected cellular pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the bioactivity of novel quinazolinone derivatives.

Introduction: The Quinazolinone Core and the Imperative of Mechanistic Insight

Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities.[1][2][3] The core quinazolinone structure, a fusion of a benzene and a pyrimidine ring, serves as a versatile scaffold for chemical modification, leading to compounds with a wide range of therapeutic applications.[3] Several quinazolinone-based drugs have reached the market, validating the therapeutic potential of this chemical class.[1]

This compound is a key synthetic precursor for a variety of substituted quinazolinones. Its reactivity at the 4-position allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. While often viewed as a synthetic intermediate, it is crucial to establish a baseline understanding of the intrinsic biological activity and potential mechanism of action of the core 4-chloro-substituted scaffold itself. Preliminary mechanism of action (MoA) studies are essential to guide further drug development efforts, enabling a more targeted and efficient approach to lead optimization.

This guide outlines a strategic and experimentally robust approach to the initial characterization of this compound's MoA. The proposed workflow is designed to be iterative, with findings from initial broad-based assays informing the selection and design of more specific, target-oriented experiments.

Foundational Strategy: A Phased Approach to MoA Elucidation

A systematic investigation into the MoA of a novel compound begins with broad, unbiased assessments and progressively narrows the focus based on emerging data. This phased approach maximizes efficiency and minimizes the risk of pursuing false leads.

MoA_Workflow cluster_0 Phase 1: Phenotypic Screening & Initial Profiling cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Pathway Analysis & Target Validation A Compound Acquisition & Purity Analysis B Broad Phenotypic Screening (e.g., NCI-60 Cell Line Panel) A->B Characterized Compound C Initial Cytotoxicity Assessment (e.g., MTT/XTT Assays) B->C Identifies Sensitive Cell Lines F Gene Expression Profiling (Microarray/RNA-Seq) B->F Hints at Affected Pathways D Broad Kinase/Enzyme Panel Screening C->D Provides Potency Data (IC50) G Cell-Based Pathway Reporter Assays D->G Narrows Down Target Class E Receptor Binding Assays E->G Narrows Down Target Class F->G Identifies Dysregulated Pathways H Western Blotting for Key Pathway Proteins G->H Confirms Pathway Modulation I Direct Target Engagement Assays (e.g., CETSA, SPR) H->I Validates Specific Targets Kinase_Screening_Workflow A Prepare this compound at a fixed concentration (e.g., 10 µM) B Incubate with a panel of purified kinases (e.g., >300 kinases) A->B C Add ATP and specific substrate for each kinase B->C D Measure kinase activity (e.g., via phosphorylation of substrate) C->D E Calculate percent inhibition for each kinase D->E F Identify 'hits' with significant inhibition (>50%) E->F

Sources

An In-Depth Technical Guide to Identifying Novel Biological Targets for 4-Chloroquinazolin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: De-orphaning a Privileged Scaffold

The quinazolinone core is a well-recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The specific derivative, 4-Chloroquinazolin-2(3H)-one, while often utilized as a synthetic intermediate, remains an underexplored entity in its own right.[5] Its structural simplicity and the presence of a reactive chloro-substituent present a compelling opportunity for novel target discovery. This guide eschews a conventional, rigid template to provide a dynamic, logic-driven framework for researchers, scientists, and drug development professionals. Our objective is to systematically de-orphan this compound by employing a multi-pronged, orthogonal approach to identify and validate its direct biological targets, thereby unlocking its therapeutic potential.

Foundational Strategy: An Integrated, Multi-Modal Approach

Identifying a novel target for a small molecule with confidence requires the convergence of evidence from multiple, independent lines of inquiry. A single method, whether computational or experimental, is prone to artifacts and false positives. Our core directive is to build a self-validating workflow where each stage provides testable hypotheses for the next, creating a logical and robust path from prediction to validation. This strategy is built on three pillars: In Silico Prediction, Direct Target Engagement, and Functional Genetic Validation.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Direct Target Identification cluster_2 Phase 3: Functional Validation cluster_3 Phase 4: Candidate Prioritization A In Silico Target Prediction (Similarity & Docking) C Chemical Proteomics (Affinity Purification-MS) A->C Hypothesized Targets D Activity-Based Protein Profiling (Competitive ABPP) A->D B Phenotypic Screening (High-Content Imaging) B->C Phenotype-linked Proteome E Genetic Screening (CRISPR-Cas9 KO) C->E Top Hits F Biophysical & Biochemical Assays (TSA, Enzyme Kinetics) C->F D->E D->F E->F Functionally Relevant Hits G Validated Biological Target(s) F->G Validated & Confirmed

Figure 1: An integrated workflow for novel target identification.

Phase 1: Hypothesis Generation - Casting a Wide Net

Before committing to resource-intensive experimental work, we leverage computational tools and broad phenotypic assays to generate initial hypotheses. This phase prioritizes breadth over depth, aiming to identify potential target classes and observable cellular effects.

In Silico Target Prediction

Computational target prediction serves as a cost-effective first step to survey the potential target landscape.[6] We employ a two-pronged approach that combines ligand similarity with structure-based methods.

  • Ligand-Based Prediction: This method operates on the principle that structurally similar molecules often share biological targets.[7] We will use web-based tools like SwissTargetPrediction and databases such as ChEMBL .[8][9] The SMILES string of this compound is submitted to identify known protein targets of structurally similar compounds. The output provides a ranked list of potential targets based on a combination of 2D and 3D similarity scores.

  • Reverse Docking: While more computationally intensive, reverse docking screens our molecule against a library of protein crystal structures to predict potential binding partners.[10] This can uncover targets that ligand-based methods might miss.

Protocol: In Silico Target Prediction Workflow

  • Input Preparation: Obtain the canonical SMILES string for this compound.

  • Ligand-Based Screening:

    • Navigate to the SwissTargetPrediction web server (]">www.swisstargetprediction.ch).

    • Paste the SMILES string into the query field.

    • Select "Homo sapiens" as the target organism.

    • Execute the prediction. The server will return a list of probable targets ranked by probability.

  • Database Mining:

    • Perform a similarity search in the ChEMBL database () using the SMILES string.

    • Analyze the bioactivity data of the most similar compounds to identify recurring targets.

  • Data Collation and Analysis:

    • Consolidate the predicted targets from all in silico methods into a single list.

    • Prioritize targets that appear across multiple prediction platforms.

    • Group the targets by protein family (e.g., kinases, GPCRs, hydrolases) to identify enriched classes. This informs the design of subsequent experimental assays.

Prediction Method Predicted Target Class Example Targets Confidence/Score
SwissTargetPrediction (2D/3D)KinasesEGFR, VEGFR2, PI3KHigh (Probability > 0.5)
ChEMBL Similarity SearchHydrolasesHDAC6, Serine HydrolasesMedium (Tanimoto > 0.7)
Reverse DockingCyclooxygenasesCOX-1, COX-2Varies (Docking Score)
Table 1: Illustrative output from the in silico prediction phase.

Phase 2: Experimental Identification of Direct Binding Partners

With a list of hypothesized targets, we move to the laboratory to identify direct physical interactions within a complex biological system (e.g., a relevant cancer cell line lysate). Chemical proteomics is the cornerstone of this phase.[11]

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique to "fish" for binding partners from a proteome.[12][13] This requires synthesizing a chemical probe by attaching an affinity tag (like biotin) to this compound via a linker. The key to a successful experiment is designing a probe that retains binding affinity for its native targets. The chloro-substituent at the 4-position is a prime location for chemical modification without drastically altering the core scaffold.

Protocol: Affinity Probe Synthesis and AP-MS

  • Probe Synthesis:

    • Synthesize an analog of this compound with a linker (e.g., a short polyethylene glycol chain) terminating in an alkyne group. The linker attachment point should be carefully chosen to minimize disruption of potential binding interactions.

    • This "clickable" probe allows for the subsequent attachment of a biotin-azide tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC) after protein binding, which is often less disruptive than using a bulky biotinylated probe directly.

  • Proteome Incubation:

    • Prepare a lysate from a relevant cell line (e.g., HCT-116 colorectal cancer cells, given the known anticancer activity of quinazolinones).[11]

    • Incubate the cell lysate with the alkyne-probe (e.g., 10 µM final concentration) for 1 hour at 4°C.

    • Crucial Control: In parallel, incubate a separate lysate sample with an excess of the parent compound, this compound (e.g., 1 mM), for 30 minutes before adding the alkyne-probe. This competition experiment is essential to distinguish specific binders from non-specific background proteins.

  • Click Chemistry and Enrichment:

    • Add biotin-azide, copper sulfate, and a reducing agent (e.g., sodium ascorbate) to both the probe-treated and the competition control lysates to attach the biotin tag.

    • Incubate the lysates with streptavidin-coated magnetic beads to capture the biotinylated probe-protein complexes.[14]

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Proteomics Analysis:

    • Elute the bound proteins from the beads.

    • Perform in-solution or in-gel trypsin digestion of the eluted proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify proteins from the MS/MS spectra using a database search algorithm (e.g., MaxQuant).

    • Quantify the relative abundance of each identified protein in the probe-only sample versus the competition control sample.

    • True binding partners will show a significant reduction in abundance in the competition sample.

G cluster_workflow Affinity Purification-Mass Spectrometry (AP-MS) Workflow start Cell Lysate probe Add Alkyne-Probe start->probe click Click Chemistry (Add Biotin-Azide) probe->click enrich Streptavidin Bead Enrichment click->enrich wash Wash enrich->wash elute Elute Proteins wash->elute ms LC-MS/MS Analysis elute->ms end Identify Specific Binders ms->end

Figure 2: Workflow for AP-MS based target identification.

Competitive Activity-Based Protein Profiling (ABPP)

AP-MS identifies binders but does not provide information on functional modulation. ABPP is a powerful orthogonal method that profiles the functional state of enzymes in their native environment. In a competitive ABPP experiment, the parent compound competes with a broad-spectrum, activity-based probe that targets a specific enzyme family.[15][16] A reduction in probe labeling for a particular enzyme indicates that our compound is engaging its active site. Given that kinases are a major predicted target class for quinazolinones, a kinome-wide competitive ABPP study is a logical choice.

Protocol: Competitive Kinome Profiling

  • Experimental Setup: Engage a specialized service provider (e.g., Reaction Biology, Eurofins Discovery) that offers kinome profiling services.[17][18] These services typically screen a compound against a large panel of recombinant kinases.

  • Compound Submission: Provide this compound at a specified concentration (e.g., 1 µM and 10 µM) for screening against a panel of hundreds of kinases.

  • Assay Principle: The service will typically use a radiometric assay where the kinase activity is measured by the incorporation of ³³P-ATP into a substrate. The percentage of remaining kinase activity in the presence of your compound is determined relative to a vehicle control (DMSO).

  • Data Analysis:

    • The primary data is delivered as percent inhibition for each kinase at the tested concentrations.

    • Kinases showing significant inhibition (e.g., >50% at 1 µM) are considered primary hits.

    • Follow-up dose-response experiments are performed for the primary hits to determine their IC₅₀ values.

Kinase Target % Inhibition at 1 µM % Inhibition at 10 µM Follow-up IC₅₀ (nM)
PIK3CD85%98%150
BTK72%95%450
EGFR45%88%1,200
SRC12%35%>10,000
Table 2: Illustrative data from a competitive kinome profiling screen.

Phase 3: Functional Validation in a Cellular Context

Identifying a direct binding partner is a critical step, but it does not prove that this interaction is responsible for a specific cellular phenotype. We must validate that engaging the target with our compound leads to a functional consequence and that the target is necessary for the compound's activity.

CRISPR-Cas9 Knockout Screening

CRISPR-Cas9 technology allows for the systematic knockout of every gene in the genome, enabling an unbiased search for genes that modulate a drug's activity.[19][20] A key application is identifying resistance mechanisms. If knocking out a specific gene renders cells resistant to our compound, it strongly suggests that the gene's protein product is either the direct target or a critical downstream effector.[21]

Protocol: CRISPR-Cas9 Resistance Screen

  • Cell Line and Library Preparation:

    • Use a cell line that is sensitive to this compound, as determined by a preliminary cell viability assay (e.g., CellTiter-Glo).

    • Transduce this cell line with a genome-wide lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure most cells receive only one sgRNA.[22]

  • Screening:

    • Treat the transduced cell population with this compound at a concentration that kills approximately 80-90% of the cells (e.g., GI₈₀).

    • Culture the cells for 14-21 days, allowing cells with resistance-conferring knockouts to survive and proliferate. A parallel culture treated with vehicle (DMSO) is maintained as a control.

  • Sequencing and Analysis:

    • Harvest the surviving cells from the drug-treated population and the control population.

    • Isolate genomic DNA and amplify the sgRNA-encoding regions using PCR.

    • Perform next-generation sequencing to determine the abundance of each sgRNA in both populations.

  • Hit Identification:

    • Analyze the sequencing data to identify sgRNAs that are significantly enriched in the drug-treated population compared to the control.

    • Genes targeted by these enriched sgRNAs are candidate resistance genes. If a top hit from the AP-MS and kinome profiling experiments also appears as a top hit in the CRISPR screen, it provides powerful, integrated evidence that it is the functionally relevant target.

Biophysical and Biochemical Validation

The final step is to confirm the direct interaction between the compound and the top candidate protein(s) using orthogonal biophysical and biochemical methods.

  • Thermal Shift Assay (TSA): TSA, or differential scanning fluorimetry, measures the change in a protein's melting temperature (Tₘ) upon ligand binding.[10][23] A positive shift in Tₘ indicates that the compound stabilizes the protein, confirming direct engagement.[24]

Protocol: Thermal Shift Assay

  • Reagents: Purified recombinant protein of the candidate target, SYPRO Orange dye, and this compound.

  • Reaction Setup: In a 96-well PCR plate, mix the protein (e.g., 2 µM), SYPRO Orange (e.g., 5x concentration), and varying concentrations of the compound. Include a no-compound control.[25]

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C at 1°C/minute).

  • Data Acquisition: Monitor the fluorescence of SYPRO Orange. As the protein unfolds, it exposes hydrophobic regions that the dye binds to, causing an increase in fluorescence.

  • Analysis: Plot fluorescence versus temperature. The midpoint of the transition is the Tₘ. A dose-dependent increase in Tₘ in the presence of the compound confirms binding.

  • Enzyme Kinetics: If the validated target is an enzyme, perform in vitro kinetic assays to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ). This provides quantitative data on the compound's potency and mode of action.

Conclusion: Synthesizing the Evidence for Novel Target Declaration

The journey to identify a novel biological target is a process of systematic, evidence-based triangulation. For a compound like this compound, which sits at the heart of a pharmacologically rich chemical class, this process is not merely an academic exercise but a critical step in unlocking new therapeutic avenues. By integrating predictive computational methods with direct-binding proteomics and functional genomics, we can build an irrefutable case for a novel target. A successful outcome of this guide is not just a list of interacting proteins, but a validated, functionally relevant target that can be confidently advanced into a drug discovery pipeline, transforming a simple chemical scaffold into a tool for novel biological insight and therapeutic innovation.

References

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Activity-based proteomics. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025, April 24). Technology Networks. Retrieved January 12, 2026, from [Link]

  • Activity-based protein profiling: A graphical review. (2022). PubMed Central. Retrieved January 12, 2026, from [Link]

  • A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. (2024, May 22). PubMed. Retrieved January 12, 2026, from [Link]

  • Chemical Proteomics for Target Validation. (n.d.). World Preclinical Congress. Retrieved January 12, 2026, from [Link]

  • Target prediction of small molecules with information of key molecular interactions. (2012). PubMed. Retrieved January 12, 2026, from [Link]

  • CRISPR-Cas9 screening for target identification. (n.d.). Horizon Discovery. Retrieved January 12, 2026, from [Link]

  • Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. (n.d.). Retrieved January 12, 2026, from [Link]

  • 2-Chloroquinazolin-4(3H)-one. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. (2025, December 11). PubMed. Retrieved January 12, 2026, from [Link]

  • Synthesis and pharmacology of some novel 4(3H)-quinazolinone derivatives. (n.d.). Der Pharma Chemica. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis, and Structure–Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii. (2025, February 26). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Computational/in silico methods in drug target and lead prediction. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Thermal shift assays (TSA). (n.d.). NanoTemper Technologies. Retrieved January 12, 2026, from [Link]

  • Kinase-Inhibitor Activity Profiling (KICP) Service. (n.d.). Kinexus Bioinformatics Corporation. Retrieved January 12, 2026, from [Link]

  • Small molecule target identification using photo-affinity chromatography. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]

  • Kinase Profiling Inhibitor Database. (n.d.). International Centre for Kinase Profiling. Retrieved January 12, 2026, from [Link]

  • Photoaffinity Labeling in Target- and Binding-Site Identification. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. Retrieved January 12, 2026, from [Link]

  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. (2023, April 14). NIH. Retrieved January 12, 2026, from [Link]

  • High-throughput: Affinity purification mass spectrometry. (n.d.). EMBL-EBI. Retrieved January 12, 2026, from [Link]

  • The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. (2024, December 17). Bitesize Bio. Retrieved January 12, 2026, from [Link]

  • Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics. (2025, July 7). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. (2025, November 13). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Indirect Detection of Ligand Binding by Thermal Melt Analysis. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]

  • Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. (2024, August 9). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. (2014, August 19). NIH. Retrieved January 12, 2026, from [Link]

  • Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). (2018, December 12). Retrieved January 12, 2026, from [Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (n.d.). Retrieved January 12, 2026, from [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). Retrieved January 12, 2026, from [Link]

  • Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]

  • DOT Language. (2024, September 28). Graphviz. Retrieved January 12, 2026, from [Link]

  • In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018, April 8). Frontiers. Retrieved January 12, 2026, from [Link]

  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. (2014, May 3). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Research Techniques Made Simple: CRISPR Genetic Screens. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Drug Target Identification Methods. (n.d.). MtoZ Biolabs. Retrieved January 12, 2026, from [Link]

  • A Quick Introduction to Graphviz. (2017, September 19). Retrieved January 12, 2026, from [Link]

  • Activity-based protein profiling: A graphical review. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Drawing graphs with dot. (2015, January 5). Graphviz. Retrieved January 12, 2026, from [Link]

  • SwissTargetPrediction. (n.d.). SIB Swiss Institute of Bioinformatics - Expasy. Retrieved January 12, 2026, from [Link]

  • SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. (2019, May 20). PubMed Central. Retrieved January 12, 2026, from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Streamlined One-Pot Synthesis of Quinazoline-2,4(1H,3H)-dione and its Conversion to 4-Chloroquinazoline Derivatives from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the efficient one-pot synthesis of quinazoline-2,4(1H,3H)-dione from anthranilic acid, followed by its subsequent chlorination. Quinazolinone scaffolds are pivotal in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This protocol is designed for researchers in drug discovery and organic synthesis, emphasizing mechanistic understanding, operational efficiency, and safety. By circumventing the isolation of the intermediate dione, this one-pot approach enhances yield, reduces reaction time, and minimizes waste, aligning with the principles of green chemistry.[1][3]

Introduction and Scientific Rationale

The quinazolinone ring system is a "privileged scaffold" in drug development, notably appearing in anticancer drugs like Gefitinib and Erlotinib. The strategic introduction of a chlorine atom, particularly at the C4 position, transforms the quinazolinone into a highly versatile intermediate. This chloro-substituent acts as an excellent leaving group, enabling nucleophilic substitution reactions for the synthesis of diverse compound libraries, especially the 4-anilinoquinazolines known for their tyrosine kinase inhibitory activity.[4]

Traditionally, the synthesis involves two distinct steps: the cyclization of anthranilic acid to form quinazoline-2,4(1H,3H)-dione, followed by isolation, purification, and subsequent chlorination. This application note details a more efficient, one-pot process. The synthesis begins with the reaction of anthranilic acid with urea to form the intermediate dione. Without isolation, a chlorinating agent such as phosphorus oxychloride (POCl₃) is introduced to yield the chlorinated product. This method is not only time and resource-efficient but also minimizes material loss between steps.

The target molecule, 4-Chloroquinazolin-2(3H)-one, represents a specific tautomeric form. The typical outcome of chlorinating quinazoline-2,4(1H,3H)-dione is the formation of 2,4-dichloroquinazoline, a powerful and versatile synthetic intermediate. This guide will focus on a robust and reproducible protocol to generate this key precursor.

Reaction Mechanism and Causality

Understanding the underlying mechanism is critical for troubleshooting and optimization. The one-pot synthesis can be conceptually divided into two key transformations occurring sequentially in the same reaction vessel.

Part A: Cyclocondensation to form Quinazoline-2,4(1H,3H)-dione

This initial step involves the reaction of anthranilic acid with urea upon heating.

  • Urea Decomposition & Isocyanic Acid Formation: At elevated temperatures (typically 150-160°C), urea decomposes to form isocyanic acid (HN=C=O) and ammonia.[5] Isocyanic acid is a highly reactive electrophile.

  • Nucleophilic Attack: The primary amine group (-NH₂) of anthranilic acid acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid. This forms an N-substituted urea derivative, 2-ureidobenzoic acid.

  • Intramolecular Cyclization: The newly formed urea moiety then undergoes a temperature-driven intramolecular cyclization. The nitrogen atom attacks the carboxylic acid group, leading to the elimination of a water molecule and the formation of the stable, six-membered pyrimidine ring, yielding quinazoline-2,4(1H,3H)-dione.[1][3]

Why Urea? Urea is an ideal reagent for this transformation because it is inexpensive, readily available, and serves as a safe, solid source of isocyanic acid, avoiding the handling of more hazardous reagents like phosgene.

Part B: Chlorination of the Dione Intermediate

After the in-situ formation of quinazoline-2,4(1H,3H)-dione, the reaction mixture is cooled before the chlorinating agent is added.

  • Tautomerization: The quinazoline-2,4(1H,3H)-dione exists in equilibrium with its enol tautomer. This tautomeric form possesses hydroxyl groups at the C2 and C4 positions, which are susceptible to substitution.

  • Activation and Chlorination: A strong chlorinating agent like phosphorus oxychloride (POCl₃) is introduced. POCl₃ activates the hydroxyl groups, converting them into excellent leaving groups. A subsequent nucleophilic attack by a chloride ion (from POCl₃) displaces the activated oxygen, resulting in the formation of a C-Cl bond.[6] This process typically occurs at both the 2 and 4 positions, yielding 2,4-dichloroquinazoline as the major product.

Why POCl₃? Phosphorus oxychloride is a powerful and effective reagent for converting the lactam (cyclic amide) functionality of the quinazolinedione into the corresponding chloro-derivative.[6] Its use is well-established for the synthesis of chloro-substituted nitrogen heterocycles.

Reaction_Mechanism cluster_0 Part A: Cyclocondensation cluster_1 Part B: Chlorination Anthranilic_Acid Anthranilic Acid Ureidobenzoic_Acid 2-Ureidobenzoic Acid (Intermediate) Anthranilic_Acid->Ureidobenzoic_Acid + Isocyanic Acid (Nucleophilic Attack) Urea Urea Heat Heat (150-160°C) Urea->Heat Decomposition Isocyanic_Acid Isocyanic Acid (HNCO) Heat->Isocyanic_Acid Quinazolinedione Quinazoline-2,4(1H,3H)-dione Ureidobenzoic_Acid->Quinazolinedione Intramolecular Cyclization (- H₂O) Quinazolinedione_2 Quinazoline-2,4(1H,3H)-dione (from Part A) Quinazolinedione->Quinazolinedione_2 In-situ, no isolation Final_Product 2,4-Dichloroquinazoline Quinazolinedione_2->Final_Product Chlorination POCl3 POCl₃, Reflux

Caption: High-level overview of the two-stage reaction mechanism.

Detailed Experimental Protocol

Safety Precaution: This procedure involves corrosive and water-reactive chemicals. Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

Materials and Equipment
  • Anthranilic acid

  • Urea

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst/base)

  • Toluene (or another high-boiling inert solvent)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL) equipped with a magnetic stirrer

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Step 1: Formation of Quinazoline-2,4(1H,3H)-dione

    • To a 250 mL round-bottom flask, add anthranilic acid (e.g., 13.7 g, 0.1 mol) and urea (e.g., 18.0 g, 0.3 mol).

    • Mix the solids thoroughly with a glass rod.

    • Fit the flask with a reflux condenser and a drying tube.

    • Heat the mixture in a heating mantle to 150-160°C. The mixture will melt, and ammonia gas will evolve.

    • Maintain this temperature for 30-45 minutes, or until the evolution of ammonia subsides and the mixture solidifies.

    • Allow the flask to cool to room temperature. The solid obtained is crude quinazoline-2,4(1H,3H)-dione. Do not proceed until the flask is cool to the touch.

  • Step 2: Chlorination to 2,4-Dichloroquinazoline

    • CRITICAL: Perform this step in a certified fume hood.

    • To the cooled flask containing the crude dione, slowly and carefully add phosphorus oxychloride (POCl₃) (e.g., 60 mL, 0.65 mol) in portions via an addition funnel.

    • (Optional) Add a catalytic amount of N,N-dimethylaniline (e.g., 1-2 mL).

    • Once the addition is complete, gently heat the reaction mixture to reflux (approx. 105-110°C) using the heating mantle.

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

  • Step 3: Workup and Isolation

    • CRITICAL: This step involves quenching excess POCl₃, which is highly exothermic and releases HCl gas. Perform slowly and with extreme caution in a fume hood.

    • Prepare a large beaker (e.g., 2 L) containing a substantial amount of crushed ice (approx. 500 g).

    • Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with vigorous stirring. The mixture will hiss and release HCl gas as the excess POCl₃ is hydrolyzed.

    • A precipitate (the crude product) will form. Continue stirring until all the ice has melted.

    • Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral (~7-8).

    • Filter the resulting solid precipitate using a Büchner funnel, and wash it thoroughly with cold water.

    • Alternatively, the product can be extracted from the neutralized aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Step 4: Purification

    • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to afford pure 2,4-dichloroquinazoline as a crystalline solid.

Data Summary and Workflow Visualization

Table 1: Reagent Quantities and Reaction Parameters
ParameterValueRationale
Anthranilic Acid1.0 equivalentStarting material
Urea3.0 equivalentsUsed in excess to ensure complete conversion and drive the reaction forward.
Phosphorus Oxychloride5-6 equivalentsActs as both the chlorinating agent and the solvent for the second step.
N,N-DimethylanilineCatalyticActs as a base to facilitate the chlorination process.
Step 1 Temperature 150-160 °COptimal for the thermal decomposition of urea and subsequent cyclization.
Step 1 Time 30-45 minSufficient for complete formation of the dione intermediate.
Step 2 Temperature Reflux (~110 °C)Standard condition for POCl₃-mediated chlorination.
Step 2 Time 4-6 hoursEnsures complete conversion of the dione to the dichloro product.
Expected Yield (Overall) 65-80%Typical yield for this one-pot procedure after purification.
Experimental Workflow Diagram

Experimental_Workflow Start 1. Charge Reactor Anthranilic Acid + Urea Step1 2. Heat to 150-160°C (30-45 min) Formation of Dione Start->Step1 Cool1 3. Cool to Room Temp. Step1->Cool1 Step2 4. Add POCl₃ (Caution!) Cool1->Step2 Step3 5. Heat to Reflux (4-6 hours) Chlorination Reaction Step2->Step3 Cool2 6. Cool to Room Temp. Step3->Cool2 Workup 7. Quench on Ice (Caution!) Cool2->Workup Neutralize 8. Neutralize with NaHCO₃ Workup->Neutralize Isolate 9. Isolate Product (Filtration or Extraction) Neutralize->Isolate Purify 10. Purify (Recrystallization) Isolate->Purify End Pure 2,4-Dichloroquinazoline Purify->End

Caption: Step-by-step experimental workflow for the one-pot synthesis.

References

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. [Link]

  • One-pot reductive cyclization to antitumor quinazoline precursors. Arkivoc. [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society. [Link]

  • Synthesis of quinazolinones from reaction of formamide with anthranilic acids. ResearchGate. [Link]

  • Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1 H, 3 H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. International Journal of Molecular Sciences. [Link]

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. MDPI. [Link]

  • Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • One–Pot Synthesis of Quinazolin–4(3H) –ones Catalyzed by 2,4,6–Trichloro–1,3,5–triazine (TCT) Under Solvent–Free Conditions. Ariston Publications. [Link]

  • Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones at Room Temperature in Water. Chemical and Pharmaceutical Bulletin. [Link]

  • A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications. [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. ResearchGate. [Link]

  • One-pot Synthesis of Substituted Quinazolin-4(3H)-ones under Microwave Irradiation. Journal of Chemical Research, Synopses. [Link]

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules. [Link]

  • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmacy and Technology. [Link]

  • Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Advanced Synthesis & Catalysis. [Link]

  • Chlorination of 4(3H)-quinazolinone derivatives 56. ResearchGate. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research. [Link]

  • One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal. [Link]

  • Preparation of quinazoline‐2,4(1H,3H)‐dione 11. ResearchGate. [Link]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Chloroquinazolin-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Rationale for Microwave-Assisted Synthesis

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. In particular, 4-chloroquinazolin-2(3H)-one derivatives serve as versatile intermediates for the synthesis of novel therapeutic agents. The chloro-substituent at the 4-position is an excellent leaving group, amenable to nucleophilic substitution, allowing for the introduction of diverse functionalities and the generation of large compound libraries for drug discovery.

Conventional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, which are significant drawbacks in the context of green and efficient chemistry.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to minutes.[2] This is due to the efficient and uniform heating of the reaction mixture through direct coupling of microwave energy with polar molecules, leading to higher yields, cleaner reactions, and reduced energy consumption.[3][4]

This application note provides a comprehensive guide to the microwave-assisted synthesis of this compound derivatives, starting from the construction of the quinazoline-2,4(1H,3H)-dione precursor, followed by chlorination and subsequent derivatization.

Overall Synthetic Workflow

The synthesis of this compound derivatives can be efficiently achieved in a three-step sequence. The workflow is designed to be robust and adaptable for the synthesis of a library of compounds.

Synthetic Workflow A Substituted Anthranilic Acid Derivative B Quinazoline-2,4(1H,3H)-dione A->B Step 1: Cyclization (Microwave) C This compound B->C Step 2: Chlorination (Microwave/Conventional) D 4-Substituted-quinazolin-2(3H)-one Derivatives C->D Step 3: Derivatization (Microwave)

Caption: Overall workflow for the synthesis of this compound derivatives.

Part 1: Microwave-Assisted Synthesis of Quinazoline-2,4(1H,3H)-dione Precursors

The first step involves the construction of the core quinazoline-2,4(1H,3H)-dione ring system. A highly efficient and green method utilizes the reaction of a substituted anthranilic acid with potassium cyanate in water.

Reaction Scheme:

Step 1: Quinazolinedione Synthesis cluster_products Product AnthranilicAcid Substituted Anthranilic Acid plus1 + KOCN Potassium Cyanate Quinazolinedione Quinazoline-2,4(1H,3H)-dione KOCN:e->Quinazolinedione:w arrow H₂O, Microwave (MW) Room Temp to 100 °C

Caption: Microwave-assisted synthesis of quinazoline-2,4(1H,3H)-dione.

Protocol 1: Synthesis of Quinazoline-2,4(1H,3H)-dione

This protocol is adapted from an eco-efficient one-pot synthesis method.[5]

Materials:

  • Substituted anthranilic acid (1.0 eq)

  • Potassium cyanate (1.2 eq)

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Microwave reactor vials

  • Magnetic stirrer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted anthranilic acid (e.g., 5 mmol, 1.0 eq) and deionized water (5 mL).

  • Slowly add potassium cyanate (6 mmol, 1.2 eq) to the suspension while stirring.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for 15 minutes.

  • After cooling, add 1 M NaOH solution dropwise until the intermediate urea derivative dissolves.

  • Continue microwave irradiation at 100°C for an additional 10 minutes to facilitate cyclization.

  • Cool the reaction mixture to room temperature and acidify with 1 M HCl until a precipitate forms (pH ~2-3).

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Expected Outcome: This method typically affords the desired quinazoline-2,4(1H,3H)-dione in near-quantitative yields.[5]

Starting MaterialProductTypical Yield
Anthranilic acidQuinazoline-2,4(1H,3H)-dione>95%
5-Chloroanthranilic acid6-Chloroquinazoline-2,4(1H,3H)-dione>95%

Part 2: Chlorination of Quinazoline-2,4(1H,3H)-diones

The second step is the conversion of the quinazoline-2,4(1H,3H)-dione to the corresponding this compound. This is a crucial step that activates the 4-position for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[6][7]

Reaction Scheme:

Step 2: Chlorination cluster_reactants Reactant cluster_products Product Quinazolinedione Quinazoline-2,4(1H,3H)-dione Chloroquinazoline This compound Quinazolinedione:e->Chloroquinazoline:w arrow POCl₃, Microwave (MW) 80-100 °C

Caption: Chlorination of quinazoline-2,4(1H,3H)-dione.

Protocol 2: Synthesis of this compound

This protocol adapts conventional heating methods using POCl₃ to a microwave-assisted procedure for enhanced efficiency and safety.[8][9]

Materials:

  • Quinazoline-2,4(1H,3H)-dione (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 eq)

  • N,N-Diisopropylethylamine (DIPEA) (optional, catalytic)

  • Ice-cold water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Microwave reactor vials

  • Magnetic stirrer

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • To a dry 10 mL microwave reactor vial, add quinazoline-2,4(1H,3H)-dione (e.g., 2 mmol, 1.0 eq).

  • Carefully add phosphorus oxychloride (10-20 mmol, 5-10 eq). A catalytic amount of DIPEA can be added to facilitate the reaction.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 20-30 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction vial in an ice bath.

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Expected Outcome: This method should provide the this compound in good to excellent yields.

Starting MaterialProductTypical Yield (Conventional)
Quinazoline-2,4(1H,3H)-dioneThis compound70-85%
6-Chloroquinazoline-2,4(1H,3H)-dione4,6-Dichloroquinazolin-2(3H)-one70-85%

Part 3: Microwave-Assisted Derivatization of this compound

The final step involves the nucleophilic substitution of the chlorine atom at the 4-position. This allows for the introduction of a wide range of substituents, leading to a library of diverse molecules. Microwave-assisted N-arylation is a particularly efficient method for this transformation.[3][10]

Reaction Scheme:

Step 3: Derivatization cluster_products Product Chloroquinazoline This compound plus2 + Amine Substituted Amine/Aniline Derivative 4-Substituted-quinazolin- 2(3H)-one Amine:e->Derivative:w arrow Solvent, Microwave (MW) 100-120 °C

Caption: Microwave-assisted derivatization of this compound.

Protocol 3: Microwave-Assisted N-Arylation

This protocol describes a general procedure for the reaction of this compound with various anilines.[1][3]

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.1 eq)

  • 2-Propanol or a mixture of THF/water (1:1)

  • Microwave reactor vials

  • Magnetic stirrer

Procedure:

  • In a 10 mL microwave reactor vial, combine this compound (e.g., 1 mmol, 1.0 eq), the desired substituted aniline (1.1 mmol, 1.1 eq), and 2-propanol (4 mL).

  • Seal the vial and irradiate in the microwave reactor at 120°C for 15-30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with cold 2-propanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Expected Outcome: This rapid and efficient method typically provides the N-arylated products in high yields.[4]

4-Chloro-SubstrateAnilineTypical Reaction Time (MW)Typical Yield (MW)
This compound4-Methoxyaniline20 min95%
This compound3-Chloroaniline20 min92%
4,6-Dichloroquinazolin-2(3H)-one4-Fluoroaniline25 min88%

Conclusion

The protocols detailed in this application note demonstrate the power of microwave-assisted synthesis for the rapid and efficient production of this compound derivatives. By leveraging microwave technology, researchers can significantly reduce reaction times, improve yields, and adopt greener synthetic practices. This methodology is highly adaptable for the creation of diverse chemical libraries, accelerating the process of drug discovery and development.

References

  • Alves, M. F., de Oliveira, R. B., de Souza, M. V. N., & Guimarães, A. P. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 1515–1523. [Link]

  • Wang, Y., et al. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(4), 272-278. [Link]

  • Alves, M. F., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]

  • Li, Z., et al. (2008). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. Journal of Combinatorial Chemistry, 10(3), 484-486. [Link]

  • Wang, Y., et al. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. PubMed. [Link]

  • Li, Z., et al. (2008). Microwave-Assisted Efficient and Convenient Synthesis of 2,4(1H,3H)-Quinazolinediones and 2-Thioxoquinazolines. ResearchGate. [Link]

  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. [Link]

  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. [Link]

  • Li, J., et al. (2015). Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. RSC Advances, 5(28), 21875-21879. [Link]

  • Antonov, D., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3569. [Link]

  • Wang, H., et al. (2016). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Indian Journal of Chemistry, Section B, 55B(12), 1555-1559. [Link]

  • Hédou, D., et al. (2016). Microwave-assisted C-H arylation of Quinazolin-4-one-type precursors of bioactive heterocycles. Molbank, 2016(2), M894. [Link]

  • Al-Tel, T. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 575. [Link]

  • Al-Sanea, M. M., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(21), 6646. [Link]

  • A review on 4(3H)-quinazolinone synthesis. (2020). International Journal of Pharmaceutical Research and Applications, 5(4), 1141-1154. [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. [Link]

  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). RSC Advances, 13(31), 21397-21404. [Link]

Sources

Protocol for the N-Arylation of 4-Chloroquinazolin-2(3H)-one: A Guide to Copper- and Palladium-Catalyzed Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract The N-aryl quinazolin-2-one scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of an aryl group at the N3 position is a critical step in modulating the pharmacological profile of these molecules. This guide provides a comprehensive overview and detailed, field-proven protocols for the N-arylation of 4-chloroquinazolin-2(3H)-one. We present two robust, metal-catalyzed cross-coupling methodologies: the classic Ullmann condensation (copper-catalyzed) and the highly versatile Buchwald-Hartwig amination (palladium-catalyzed). This document is structured to provide researchers, scientists, and drug development professionals with the foundational principles, step-by-step experimental procedures, and critical insights necessary for the successful synthesis and optimization of this important transformation.

Introduction: The Significance of N-Aryl Quinazolinones in Medicinal Chemistry

The quinazolinone core is recognized as a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of bioactive compounds and approved pharmaceuticals.[1] This heterocyclic system is particularly prominent in oncology, where it forms the backbone of several targeted therapies, including potent kinase inhibitors like gefitinib and erlotinib.[2][3] While much attention has been given to substitutions at the C2 and C4 positions, the N3-position serves as a crucial vector for structural diversification. The N-arylation of the quinazolinone core directly influences the molecule's spatial conformation and electronic properties, thereby impacting its binding affinity to biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.

The objective of this application note is to deliver reliable and reproducible protocols for the N-arylation of this compound, a versatile intermediate for building libraries of novel drug candidates. By mastering these C-N bond-forming reactions, researchers can efficiently explore new chemical space in the pursuit of next-generation therapeutics.

Overview of Synthetic Strategies for N-Arylation

The formation of a C(aryl)-N bond is a fundamental transformation in organic synthesis. For a substrate like this compound, this is most effectively achieved through transition metal-catalyzed cross-coupling reactions. We will focus on the two most powerful and widely adopted methods.

The Ullmann Condensation (Copper-Catalyzed)

The Ullmann condensation is a foundational copper-promoted reaction for the synthesis of aryl amines, ethers, and thioethers.[4] While traditional Ullmann conditions often required harsh conditions (high temperatures, stoichiometric copper), modern protocols have introduced soluble copper catalysts and specialized ligands, enabling the reaction to proceed with greater efficiency and under milder conditions.[4][5] The primary appeal of this method lies in the low cost and high abundance of copper. The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[5][6][7]

Ullmann_Catalytic_Cycle CuI_L Cu(I)X-L Amine_Complex Cu(I)-Amide-L CuI_L->Amine_Complex + R₂NH (Substrate) - HX (via Base) Ox_Add Cu(III) Complex (Ar)(Amide)X-L Amine_Complex->Ox_Add Oxidative Addition + Ar-X Ox_Add->CuI_L Reductive Elimination Product Ar-Nu (Product) Ox_Add->Product center start base_in aryl_halide_in

Caption: Generalized catalytic cycle for the Ullmann C-N coupling reaction.

The Buchwald-Hartwig Amination (Palladium-Catalyzed)

Developed in the mid-1990s, the Buchwald-Hartwig amination has revolutionized C-N bond construction, largely replacing harsher classical methods.[8] This palladium-catalyzed cross-coupling reaction is renowned for its exceptional functional group tolerance, broad substrate scope, and generally milder reaction conditions.[8][9] The reaction's success is critically dependent on the choice of a phosphine- or N-heterocyclic carbene-based ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[9][10]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ Ox_Add Pd(II) Oxidative Addition Complex (Ar)Pd(X)L₂ Pd0->Ox_Add Oxidative Addition + Ar-X Amine_Coord Pd(II)-Amine Complex [(Ar)Pd(NHR₂)L₂]⁺X⁻ Ox_Add->Amine_Coord + R₂NH Amido_Complex Pd(II)-Amido Complex (Ar)Pd(NR₂)L Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Amido_Complex->Product Experimental_Workflow Setup 1. Reaction Setup (Flask, Reagents, Inert Atm.) Reaction 2. Heating & Stirring (Reaction Monitoring via TLC) Setup->Reaction Heat Workup 3. Aqueous Workup (Quenching, Extraction) Reaction->Workup Cool & Quench Purification 4. Purification (Column Chromatography) Workup->Purification Isolate Crude Analysis 5. Characterization (NMR, MS, etc.) Purification->Analysis Isolate Pure

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloroquinazolin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinazolinone Scaffold

The quinazolinone core is a "privileged structure" in medicinal chemistry and drug discovery, forming the backbone of numerous therapeutic agents. Its derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The functionalization of this scaffold is therefore of paramount importance for the development of new chemical entities with enhanced potency and selectivity. Among the various positions on the quinazolinone ring, the C4 position is a key site for modification. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile tool for introducing aryl and heteroaryl moieties at this position, starting from the readily available 4-Chloroquinazolin-2(3H)-one. This document provides a comprehensive guide to understanding and implementing this critical transformation.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[4][5][6] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6][7]

  • Oxidative Addition: The cycle begins with the addition of the palladium(0) catalyst to the aryl halide (this compound), forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[5]

  • Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]

  • Reductive Elimination: The final step involves the elimination of the desired biaryl product from the palladium(II) complex, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

dot graph Suzuki_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; PdII_Aryl [label="Ar-Pd(II)L_n-Cl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; PdII_Aryl_R [label="Ar-Pd(II)L_n-R'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Product [label="Ar-R' (Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-Cl\n(this compound)", shape=plaintext]; BoronicAcid [label="R'-B(OH)₂ + Base", shape=plaintext];

// Edges Pd0 -> OxAdd [label=""]; ArylHalide -> OxAdd; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation; BoronicAcid -> Transmetalation; Transmetalation -> PdII_Aryl_R; PdII_Aryl_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } } Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Optimizing the Reaction: Key Parameters and Considerations

The success of a Suzuki coupling reaction with this compound hinges on the careful selection and optimization of several key parameters.

ParameterCommon ChoicesRationale and Expert Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos)For less reactive aryl chlorides like 4-chloroquinazolines, catalysts with bulky, electron-rich phosphine ligands are often necessary to facilitate the challenging oxidative addition step.[9] Pd(dppf)Cl₂ is a robust and versatile choice for many applications.[10]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid.[8] The choice of base can significantly impact the reaction rate and yield. Inorganic carbonates are commonly used, with Cs₂CO₃ often being effective for challenging couplings. An aqueous solution of the base is typically employed.[11]
Solvent Dioxane/water, Toluene/water, DMF, Propylene Carbonate (PC)A mixture of an organic solvent and water is standard, as it facilitates the dissolution of both the organic substrates and the inorganic base.[4] Propylene carbonate has emerged as a greener alternative to traditional solvents like DME, sometimes offering improved yields and shorter reaction times.[11]
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol estersWhile boronic acids are most common, their pinacol esters can offer greater stability and are sometimes preferred. An excess of the boronic acid (typically 1.1-1.5 equivalents) is often used to drive the reaction to completion.
Temperature 80-120 °CThe reaction generally requires heating to proceed at a reasonable rate.[12] The optimal temperature will depend on the specific substrates, catalyst, and solvent system. Microwave irradiation can also be employed to accelerate the reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the synthesis of 4-aryl-quinazolin-2(3H)-ones. Optimization may be required for specific substrates.

dot graph Experimental_Workflow { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Start: Assemble Reactants", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReactionSetup [label="Reaction Setup:\n- Add this compound,\n boronic acid, catalyst, and base to flask.\n- Add solvent."]; InertAtmosphere [label="Establish Inert Atmosphere:\n- Purge with Argon or Nitrogen."]; Heating [label="Heating and Stirring:\n- Heat to desired temperature (e.g., 100 °C).\n- Stir for 2-24 hours."]; Monitoring [label="Monitor Reaction Progress:\n- TLC or LC-MS"]; Workup [label="Work-up:\n- Cool to room temperature.\n- Add water and extract with\n an organic solvent (e.g., Ethyl Acetate)."]; Purification [label="Purification:\n- Dry organic layer.\n- Concentrate under reduced pressure.\n- Purify by column chromatography."]; End [label="End: Characterize Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> ReactionSetup; ReactionSetup -> InertAtmosphere; InertAtmosphere -> Heating; Heating -> Monitoring; Monitoring -> Workup [label="Upon Completion"]; Workup -> Purification; Purification -> End; } } Figure 2: A typical experimental workflow for the Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., Na₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Water 2:1, or Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent system to the vessel.

  • Purge the reaction mixture with an inert gas for 10-15 minutes.

  • Heat the mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-quinazolin-2(3H)-one.

Troubleshooting and Field-Proven Insights

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, or low reaction temperature.Ensure the palladium catalyst is active. Use a fresh bottle or a different catalyst system. Increase the amount of base or switch to a stronger base like Cs₂CO₃. Increase the reaction temperature. Consider using microwave heating.
Formation of Side Products Homocoupling of the boronic acid, or hydrolysis of the 4-chloroquinazoline.Use a slight excess of the boronic acid (1.1-1.2 equiv). Ensure the reaction is performed under a strictly inert atmosphere to minimize oxygen, which can promote homocoupling. Competitive hydrolysis at the C4 position can be an issue; minimizing water content or using a non-aqueous base/solvent system might be necessary in some cases.[13]
Deboronated Starting Material Protodeboronation of the boronic acid.This can occur in the presence of excess water or acidic impurities. Ensure the base is of good quality and use anhydrous solvents if necessary.
Difficulty in Purification Residual palladium catalyst or tin residues (if using organostannanes in a Stille coupling).For palladium removal, various scavengers are commercially available. If purification by column chromatography is challenging, recrystallization may be an effective alternative.

Applications in Drug Discovery

The synthesis of 4-aryl-quinazolin-2(3H)-one derivatives via Suzuki coupling is a cornerstone in the development of novel therapeutics. The quinazolinone scaffold is present in several FDA-approved drugs.[1] The ability to readily diversify the C4 position allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. These compounds have shown promise as kinase inhibitors, antibacterial agents, and in other therapeutic areas.[14][1]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of this compound. A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and a systematic approach to troubleshooting are essential for achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers to successfully synthesize novel quinazolinone derivatives for applications in drug discovery and beyond.

References

Sources

Application Notes and Protocols for the Synthesis of 4-Aminoquinazoline Derivatives from 4-Chloroquinazolin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and expert insights for the synthesis of 4-aminoquinazoline derivatives, a scaffold of significant interest in medicinal chemistry and drug development. The primary route discussed involves the nucleophilic aromatic substitution (SNAr) reaction of 4-chloroquinazolin-2(3H)-one with various primary and secondary amines. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of the 4-Aminoquinazoline Scaffold

The quinazoline core is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] In particular, the 4-aminoquinazoline framework is a key pharmacophore in numerous approved drugs and clinical candidates, most notably as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, such as gefitinib and erlotinib.[3][4] The synthesis of diverse libraries of these compounds is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[4]

The synthetic strategy detailed herein focuses on a robust and versatile two-step sequence starting from the readily available quinazoline-2,4(1H,3H)-dione. This precursor is first converted to the key intermediate, this compound, which then undergoes a regioselective nucleophilic aromatic substitution with a variety of amines to furnish the desired 4-aminoquinazoline derivatives.

Mechanistic Insights: Understanding the Regioselective SNAr Reaction

The core transformation in this synthetic route is the nucleophilic aromatic substitution (SNAr) on the electron-deficient quinazoline ring. The reaction proceeds via a two-step addition-elimination mechanism.

Diagram of the General Reaction Mechanism:

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Start This compound + Amine (R-NH2) Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Addition Product 4-Aminoquinazoline Derivative + HCl Intermediate->Product Elimination of Cl-

Caption: General mechanism of the SNAr reaction.

A critical aspect of this synthesis is the regioselectivity of the nucleophilic attack on the related 2,4-dichloroquinazoline precursor. Theoretical and experimental studies have shown that the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the C2 position.[5][6] This is attributed to the higher lowest unoccupied molecular orbital (LUMO) coefficient at the C4 carbon, which facilitates the initial addition of the amine nucleophile.[5] This inherent electronic preference allows for the selective synthesis of 4-aminoquinazolines under relatively mild conditions, while substitution at the C2 position typically requires more forcing conditions.[6]

Experimental Workflow Overview

The synthesis of 4-aminoquinazoline derivatives can be systematically approached in two primary stages, as illustrated in the workflow diagram below.

Diagram of the Experimental Workflow:

Experimental_Workflow Start Quinazoline-2,4(1H,3H)-dione Step1 Step 1: Chlorination (e.g., POCl3 or SOCl2) Start->Step1 Intermediate This compound Step1->Intermediate Step2 Step 2: Amination (SNAr) (Various Amines, Solvent, Heat) Intermediate->Step2 Purification Purification (Crystallization / Chromatography) Step2->Purification Product 4-Aminoquinazoline Derivative Purification->Product Characterization Characterization (NMR, MS, IR, m.p.) Product->Characterization

Caption: A streamlined workflow for the synthesis.

PART 1: Synthesis of this compound (The Key Intermediate)

Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)

This is a widely used and effective method for the synthesis of the chloro intermediate.

Materials:

  • Quinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene (or another high-boiling inert solvent)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend quinazoline-2,4(1H,3H)-dione (1.0 eq.) in phosphorus oxychloride (5-10 volumes).

  • Addition of Catalyst: Add a catalytic amount of DMF (e.g., 0.1 eq.).

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up:

    • After completion, allow the mixture to cool to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

    • The crude product will precipitate out of the aqueous solution.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Dry the purified product under vacuum to yield this compound as a solid.

PART 2: Synthesis of 4-Aminoquinazoline Derivatives via Nucleophilic Aromatic Substitution

General Protocol 2: Amination of this compound

This general procedure can be adapted for a wide range of primary and secondary amines, including anilines, benzylamines, and aliphatic amines.

Materials:

  • This compound

  • Amine of choice (aniline, benzylamine, aliphatic amine, etc.) (1.1 - 1.5 eq.)

  • Solvent (e.g., isopropanol, ethanol, acetonitrile, or THF/water mixture)

  • Optional: Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) if the amine salt is used or to scavenge the HCl byproduct.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve or suspend this compound (1.0 eq.) in the chosen solvent (e.g., isopropanol).

  • Addition of Amine: Add the desired amine (1.1 - 1.5 eq.) to the mixture. If a base is required, it can be added at this stage.

  • Heating: Heat the reaction mixture to reflux and maintain for 2-12 hours. The reaction progress should be monitored by TLC. Electron-rich amines tend to react faster, while electron-poor amines may require longer reaction times or higher temperatures.[7] The use of microwave irradiation can significantly reduce the reaction time.[7]

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold solvent.

    • If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting residue can then be partitioned between an organic solvent (e.g., DCM or EtOAc) and water or a dilute aqueous base solution to remove any remaining HCl or amine salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetonitrile) or by flash column chromatography on silica gel.

Data Presentation: Representative Examples

The following table summarizes the synthesis of various 4-aminoquinazoline derivatives from 4-chloro-2-phenyl-6-haloquinazolines, showcasing the versatility of the amination reaction with different anilines under microwave-mediated conditions.

EntryAmineProductYield (%)
1N-methyl-p-anisidine6-Bromo-N-methyl-N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine90
2N-methyl-m-anisidine6-Bromo-N-methyl-N-(3-methoxyphenyl)-2-phenylquinazolin-4-amine85
3o-ToluidineN-(o-tolyl)-6-bromo-2-phenylquinazolin-4-amine74
42-FluoroanilineN-(2-fluorophenyl)-6-bromo-2-phenylquinazolin-4-amine60
5N-methylanilineN-methyl-N-phenylquinazolin-4-amine81

Data adapted from reference[7].

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material - Insufficient reaction time or temperature.- Deactivated amine (electron-poor).- Poor quality of starting materials.- Increase reaction time and/or temperature.- Consider using microwave irradiation to accelerate the reaction.- For electron-poor amines, consider using a catalyst or more forcing conditions.- Ensure the purity of the 4-chloroquinazoline and the amine.
Formation of multiple products - Reaction at the C2 position (less common under mild conditions).- Side reactions of functional groups on the amine.- Maintain milder reaction conditions (lower temperature) to favor C4 substitution.- Protect reactive functional groups on the amine if necessary.
Difficulty in product purification - Product and starting material have similar polarities.- Presence of unreacted amine or its salt.- Optimize the chromatographic conditions (solvent system, gradient).- Perform an acidic or basic wash during the work-up to remove residual amine or acidic byproducts.- Consider recrystallization from different solvent systems.
Hydrolysis of the 4-chloro intermediate - Presence of water in the reaction mixture or during work-up.- Use anhydrous solvents and reagents for the chlorination and amination steps.- Perform the work-up quickly and avoid prolonged exposure to aqueous conditions.

Conclusion

The synthesis of 4-aminoquinazoline derivatives from this compound is a highly efficient and versatile method for accessing a class of compounds with significant therapeutic potential. The protocols and insights provided in this guide are designed to empower researchers to confidently and successfully synthesize these valuable molecules. By understanding the underlying reaction mechanisms and potential challenges, scientists can effectively troubleshoot and optimize their synthetic strategies to accelerate the discovery of new and improved drug candidates.

References

  • Sánchez, B., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Physical Organic Chemistry, 31(11), e3865. Available at: [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2006). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry, 14(18), 6293-6301. Available at: [Link]

  • Barros, F. W. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 25(15), 3453. Available at: [Link]

  • Zhang, H., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111574. Available at: [Link]

  • de Oliveira, R. B., & de Faria, A. R. (2022). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society, 33, 1-21. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2013). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 18(9), 11244-11258. Available at: [Link]

  • Al-Omary, F. A. M., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 97. Available at: [Link]

  • Kim, T. H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4284. Available at: [Link]

  • Song, Y., et al. (2017). Synthesis of 4-aminoquinazoline structure derivatives 1–8. ResearchGate. Available at: [Link]

  • Fernando, W. G. D., & Gunawardene, S. (2018). Dissociation constants pK a of two 4-aminoquinazoline series (9a-i, 10a-g). ResearchGate. Available at: [Link]

  • Khabnadideh, S., et al. (2019). The proposed mechanism for the synthesis of 4-aminoquinazoline derivatives in the presence of Cu(acac)2 as a catalyst and DTBP. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(2), 569-588. Available at: [Link]

  • Li, Y., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. PubMed. Available at: [Link]

  • Mogilaiah, K., et al. (2007). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Indian Journal of Heterocyclic Chemistry, 17(2), 113-116. Available at: [Link]

  • Breza, N., et al. (2008). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link]

  • Lima, P. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Available at: [Link]

  • Su, W., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 27(19), 6289. Available at: [Link]

  • Alesawy, M. S., et al. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]

  • Al-Omar, M. A. (2019). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 24(18), 3326. Available at: [Link]

  • Reddy, C. S., et al. (2011). Syntheses of Some 4-Anilinoquinazoline Derivatives. E-Journal of Chemistry, 8(2), 631-636. Available at: [Link]

  • Chien, T. C., et al. (2021). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 26(16), 4991. Available at: [Link]

  • Gholap, S. S., & Gill, C. H. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. International Journal of Pharmaceutical Sciences and Research, 3(10), 3848-3852. Available at: [Link]

  • Lima, P. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 27(19), 6617. Available at: [Link]

  • Singh, R. K., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(4). Available at: [Link]

  • Breza, N., et al. (2008). Reaction of 4-chloroquinazolines (C) with different amines leading to... ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • Fassihi, A., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(3), 169-176. Available at: [Link]

Sources

Application Notes and Protocols: Harnessing 4-Chloroquinazolin-2(3H)-one for Solid-Phase Synthesis of Diverse Chemical Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Power of Solid-Phase Synthesis

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The development of efficient synthetic methodologies to access diverse libraries of quinazoline derivatives is therefore a critical endeavor in modern drug discovery. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of such libraries, enabling streamlined purification and automation.[3] This application note provides a detailed guide to the strategic use of 4-chloroquinazolin-2(3H)-one as a versatile building block for the solid-phase synthesis of novel quinazoline-based compound libraries. We will delve into the rationale behind the synthetic design, provide detailed, step-by-step protocols, and offer insights into the critical parameters for successful library production.

Core Principles: A Strategic Approach to Solid-Phase Quinazoline Synthesis

The strategy outlined herein leverages the differential reactivity of the this compound scaffold. The N3-position provides a handle for immobilization onto a solid support, while the reactive C4-chloro group serves as a key diversification point for the introduction of various functionalities via nucleophilic aromatic substitution.

The Keystone Intermediate: Synthesis of this compound

The starting material, this compound, can be synthesized from readily available anthranilic acid. The process involves a two-step sequence: cyclization to form quinazoline-2,4(1H,3H)-dione, followed by selective chlorination.

A plausible synthetic route is outlined below:

  • Cyclization: Anthranilic acid is reacted with urea at elevated temperatures to yield quinazoline-2,4(1H,3H)-dione.[4]

  • Chlorination: The resulting dione is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to selectively introduce a chlorine atom at the C4 position, yielding 2,4-dichloroquinazoline.[4]

  • Selective Hydrolysis: Finally, a controlled hydrolysis using a dilute base, such as aqueous sodium hydroxide, selectively replaces the C2-chloro group with a hydroxyl group, which tautomerizes to the more stable 2-oxo form, affording the desired this compound.[1]

Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for the solid-phase synthesis of a diverse library of 4-amino-quinazolin-2(3H)-one derivatives.

Workflow Overview

The overall workflow for the solid-phase synthesis is depicted in the following diagram:

G cluster_0 Solid-Phase Synthesis Workflow Start Wang Resin Immobilization Immobilization of This compound Start->Immobilization 1. Swelling 2. Activation 3. Coupling Diversification Nucleophilic Aromatic Substitution (Library Generation) Immobilization->Diversification Resin-bound this compound Cleavage Cleavage from Resin Diversification->Cleavage Resin-bound Product Library Product 4-Amino-quinazolin-2(3H)-one Derivatives Cleavage->Product TFA Cocktail

Caption: General workflow for the solid-phase synthesis of 4-amino-quinazolin-2(3H)-one derivatives.

Part 1: Immobilization of this compound onto Wang Resin

Wang resin is a popular solid support for the synthesis of compounds bearing a C-terminal carboxylic acid, and its hydroxyl functionality can be exploited for the attachment of heterocyclic systems.[5][6] The acidic proton on the N3-amide of this compound allows for its deprotonation and subsequent nucleophilic attack on an activated resin.

Protocol 1: Immobilization

  • Resin Swelling: Swell Wang resin (1.0 g, ~1.0 mmol/g loading) in anhydrous N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel. Drain the solvent.

  • Activation Mixture Preparation: In a separate flask, dissolve this compound (3.0 mmol, 3 eq.) in anhydrous DMF (5 mL).

  • Coupling: To the swollen resin, add the solution of this compound. Then, add N,N'-diisopropylcarbodiimide (DIC, 3.0 mmol, 3 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 mmol, 0.1 eq.).

  • Reaction: Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (MeOH, 3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be estimated by gravimetric analysis or by cleaving a small amount of the resin-bound material and analyzing the product.

Part 2: Diversification via Nucleophilic Aromatic Substitution

With the this compound scaffold securely anchored to the solid support, the reactive C4-chloro group is available for displacement by a variety of nucleophiles, most commonly primary and secondary amines, to generate a library of 4-amino-quinazolin-2(3H)-ones.

Protocol 2: Diversification with Amines

  • Resin Preparation: Swell the resin-bound this compound (0.2 mmol) in anhydrous DMF (2 mL) for 30 minutes.

  • Amine Addition: Add a solution of the desired primary or secondary amine (1.0 mmol, 5 eq.) in DMF (1 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 mmol, 10 eq.) to the reaction mixture.

  • Reaction: Agitate the mixture at 60-80 °C for 8-12 hours. The progress of the reaction can be monitored by cleaving a small aliquot of the resin and analyzing the supernatant by LC-MS.

  • Washing: After the reaction is complete, drain the solvent and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Drying: Dry the resin under vacuum.

This protocol can be parallelized to rapidly generate a library of compounds by using a variety of different amines.

ParameterConditionRationale
Solvent Anhydrous DMFGood solvating properties for both the resin and reagents.
Base DIPEAA non-nucleophilic base to scavenge the HCl byproduct.
Temperature 60-80 °CTo facilitate the nucleophilic aromatic substitution reaction.
Amine Excess 5 equivalentsTo drive the reaction to completion.

Table 1: Recommended reaction conditions for the diversification step.

Part 3: Cleavage of the Final Products from the Resin

The final step is the cleavage of the synthesized quinazoline derivatives from the Wang resin. The ester linkage of the Wang resin is acid-labile and can be cleaved using a solution of trifluoroacetic acid (TFA).

Protocol 3: Cleavage

  • Resin Preparation: Place the dried, product-bound resin (0.1 mmol) in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin and agitate at room temperature for 2-3 hours. TIS is included as a scavenger to protect the product from reactive cationic species that may be formed during cleavage.

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL).

  • Precipitation: Precipitate the crude product by adding the combined filtrates to cold diethyl ether (10 mL).

  • Purification: Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude product can be further purified by preparative HPLC if necessary.

G cluster_0 Chemical Transformation Pathway Start Resin-Bound This compound Intermediate Resin-Bound 4-Amino-quinazolin-2(3H)-one Start->Intermediate R-NH2, DIPEA DMF, 80°C Product Purified 4-Amino-quinazolin-2(3H)-one Intermediate->Product 1. TFA/TIS/H2O 2. Precipitation 3. Purification

Caption: Key chemical transformations in the solid-phase synthesis of 4-amino-quinazolin-2(3H)-one derivatives.

Conclusion and Future Perspectives

The solid-phase synthesis strategy detailed in this application note provides a robust and efficient method for the generation of diverse libraries of 4-amino-quinazolin-2(3H)-one derivatives. By leveraging the reactivity of this compound, researchers can rapidly access a wide range of novel compounds for screening in drug discovery programs. The modularity of this approach allows for the introduction of a vast array of chemical diversity at the C4 position. Future work could explore the diversification at other positions of the quinazoline scaffold on the solid support to further expand the accessible chemical space.

References

  • Musiol, R., & Sajewicz, M. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 1(1), 63-69.
  • Dener, J. M., Lease, T. G., Novack, A. R., Plunkett, M. J., Hocker, M. D., & Fantauzzi, P. P. (2001). Solid-phase synthesis of 2,4-diaminoquinazoline libraries.
  • AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]

  • Al-Obeidi, F. A., & Al-Ghamdi, S. S. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6488-6505.
  • de Farias, F. M. C., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 10(56), 34057-34068.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. Retrieved from [Link]

  • Al Musaimi, O., et al. (2020). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 9(7), 778-783.
  • AAPPTec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

  • Gordon, E. M., et al. (1997). Solid phase synthesis of quinazolinones. Tetrahedron Letters, 38(49), 8445-8448.
  • Patil, D. A., et al. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmaceutical Technology, 3(4), 923-929.
  • Breza, N., et al. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Journal of Receptors and Signal Transduction, 28(1-2), 139-148.
  • Al-Suwaidan, I. A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(16), 4955.
  • Asadipour, A., et al. (2013). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 8(1), 1-8.
  • Khan, I., et al. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1958.
  • Lee, J., et al. (2021). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 26(11), 3326.
  • Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1017.
  • Srivastava, G. K., et al. (2003). Solid phase synthesis of 2-aminoquinazoline-based compounds.

Sources

Application Notes and Protocols: The Strategic Use of 4-Chloroquinazoline Intermediates in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Core as a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The quinazoline scaffold, a bicyclic heterocycle formed by the fusion of benzene and pyrimidine rings, is a quintessential example of such a "privileged structure."[1][2][3] Its rigid architecture and capacity for precise three-dimensional presentation of substituents make it an ideal platform for interacting with biological targets. This is particularly evident in oncology, where quinazoline derivatives form the backbone of numerous clinically approved protein kinase inhibitors.[4][5]

Kinase inhibitors like Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®) have revolutionized the treatment of specific cancers by targeting key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[3][6][7] A common thread in the synthesis of these powerful drugs is the use of a highly reactive intermediate: a 4-chloroquinazoline . This intermediate is typically prepared via chlorination of the corresponding stable and readily accessible quinazolin-4(3H)-one precursor.[2][8][9] The chlorine atom at the C4 position serves as an excellent leaving group, enabling the strategic introduction of various nucleophiles, most commonly anilines, through Nucleophilic Aromatic Substitution (SNAr).[3]

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the application of 4-chloroquinazoline intermediates in the synthesis of kinase inhibitors. We will delve into the underlying mechanisms, provide field-proven experimental protocols for key synthetic transformations, and illustrate these principles through a practical case study.

Part 1: Mechanism of Action - Why the Quinazoline Scaffold Works

The efficacy of quinazoline-based kinase inhibitors stems from their structural mimicry of adenosine triphosphate (ATP), the universal energy currency that fuels kinase activity. These inhibitors are designed to be ATP-competitive, binding reversibly to the ATP-binding pocket within the intracellular kinase domain of a receptor tyrosine kinase (RTK), such as EGFR.[10][11]

By occupying this pocket, the inhibitor physically blocks ATP from binding, thereby preventing the autophosphorylation of the kinase.[12][13] This event is the critical "on switch" for downstream signaling cascades. By inhibiting it, the drug effectively shuts down pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are responsible for driving cell proliferation, survival, and angiogenesis.[12][13] In cancers characterized by the overexpression or mutation of EGFR, this blockade leads to the inhibition of tumor growth and can induce apoptosis (programmed cell death).[14]

EGFR_Pathway cluster_kinase Intracellular Kinase Domain EGF Growth Factor (e.g., EGF) EGFR EGFR Receptor EGF->EGFR Binds ATP ATP EGFR->ATP Activates Inhibitor Quinazoline Inhibitor Inhibitor->ATP Blocks ADP ADP ATP->ADP Phosphorylation P P ADP->P RAS RAS-RAF-MEK-ERK Pathway P->RAS PI3K PI3K-AKT Pathway P->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: EGFR signaling pathway and point of inhibition.

Part 2: Generation of the Key 4-Chloroquinazoline Intermediate

The journey to a potent kinase inhibitor often begins with the conversion of a stable quinazolin-4(3H)-one to its highly reactive 4-chloro derivative. This transformation is crucial as it "activates" the C4 position for subsequent diversification.

Causality Behind the Method: The oxygen of the amide in the quinazolin-4(3H)-one is converted into a better leaving group by reacting with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The subsequent loss of this group and tautomerization, followed by nucleophilic attack by chloride, yields the aromatic 4-chloroquinazoline. Thionyl chloride is often preferred in laboratory settings due to its volatility, which simplifies product purification as the byproducts (SO₂ and HCl) are gaseous. The use of a catalytic amount of a tertiary amine or DMF can accelerate the reaction.

SNAr_Workflow Chloroquinazoline 4-Chloroquinazoline Solvent Solvent (e.g., Isopropanol) Reflux Chloroquinazoline->Solvent Aniline Substituted Aniline Aniline->Solvent Product 4-Anilinoquinazoline (Kinase Inhibitor Core) Solvent->Product SₙAr Reaction

Sources

Application Notes and Protocols for High-Throughput Screening Assays Utilizing 4-Chloroquinazolin-2(3H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core is a recognized "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of this versatile scaffold have been investigated as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[3][4] Specifically, 4-anilinoquinazolines, which can be synthesized from 4-chloroquinazoline precursors, are known to target key players in cellular signaling, such as receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[5] The amenability of the 4-position of the quinazoline ring to nucleophilic substitution makes 4-Chloroquinazolin-2(3H)-one a valuable starting material for the synthesis of compound libraries for high-throughput screening (HTS).[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays using this compound and its derivatives. We will delve into the causality behind experimental choices, present detailed, self-validating protocols for key assay formats, and provide visual aids to clarify complex workflows and pathways.

I. Foundational Principles of Assay Selection for Quinazolinone Scaffolds

The choice of an HTS assay is fundamentally dictated by the biological question being asked and the nature of the target. For quinazolinone-based libraries, which are frequently explored for their potential as enzyme inhibitors or modulators of protein-protein interactions (PPIs), several robust HTS technologies are particularly well-suited. The selection of a specific assay format should be guided by factors such as the nature of the target, the availability of reagents, and the required throughput and sensitivity.

Key Target Classes for Quinazolinone Derivatives:
  • Kinases: A major focus of quinazolinone-based drug discovery, particularly targeting the ATP-binding site.[8][9]

  • Protein-Protein Interactions (PPIs): Emerging targets for quinazolinones that disrupt critical cellular signaling complexes.

  • Other Enzymes: Including but not limited to phosphodiesterases and histone deacetylases (HDACs).[10]

II. Luminescence-Based Kinase Assays: A Workhorse for Screening Quinazolinone Analogs

Luminescence-based assays are a cornerstone of HTS due to their high sensitivity, broad dynamic range, and low susceptibility to interference from colored or fluorescent compounds.[11] For kinase activity, these assays typically measure the depletion of ATP, the universal kinase substrate.[12]

Principle of the Kinase-Glo® Luminescent Kinase Assay

The Kinase-Glo® assay quantifies the amount of ATP remaining in a solution following a kinase reaction.[12] The assay utilizes a proprietary, thermostable luciferase (Ultra-Glo™ Luciferase) that generates a stable "glow-type" luminescent signal in the presence of ATP.[12] The amount of light produced is directly proportional to the amount of ATP present. Therefore, in a kinase assay, a potent inhibitor will prevent ATP consumption by the kinase, resulting in a high luminescent signal. Conversely, in the absence of an inhibitor, the kinase will consume ATP, leading to a lower luminescent signal.[9]

Experimental Workflow: Luminescence-Based Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) Compound_Prep Compound Dilution (e.g., 4-Anilinoquinazoline) Dispense_Cmpd Dispense Compound/ DMSO Control Compound_Prep->Dispense_Cmpd Enzyme_Prep Kinase Dilution Dispense_Enz Add Kinase Enzyme_Prep->Dispense_Enz Substrate_Prep Substrate/ATP Mix Dispense_Sub Initiate Reaction (Add Substrate/ATP) Substrate_Prep->Dispense_Sub Dispense_Cmpd->Dispense_Enz Incubate_1 Incubate (Pre-incubation) Dispense_Enz->Incubate_1 Incubate_1->Dispense_Sub Incubate_2 Incubate (Kinase Reaction) Dispense_Sub->Incubate_2 Dispense_KG Add Kinase-Glo® Reagent Incubate_2->Dispense_KG Incubate_3 Incubate (Signal Development) Dispense_KG->Incubate_3 Read_Lum Read Luminescence Incubate_3->Read_Lum

Caption: Workflow for a luminescence-based kinase HTS assay.

Detailed Protocol: Screening for EGFR Kinase Inhibitors

This protocol is designed for a 384-well plate format to screen a library of 4-anilinoquinazoline derivatives, synthesized from this compound, against the Epidermal Growth Factor Receptor (EGFR) kinase.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • EGFR Enzyme: Recombinant human EGFR (catalytic domain), diluted in Assay Buffer to a working concentration of 2x the final desired concentration (e.g., 20 ng/well).

  • Substrate/ATP Mix: Poly(Glu, Tyr) 4:1 peptide substrate and ATP, diluted in Assay Buffer to 2x the final concentration (e.g., 0.2 mg/mL substrate, 20 µM ATP).

  • Test Compounds: 4-anilinoquinazoline derivatives serially diluted in 100% DMSO. A final concentration range of 10 µM to 1 nM is recommended for initial screening.

  • Controls:

    • Positive Control: A known EGFR inhibitor (e.g., Gefitinib) at a concentration that gives >90% inhibition.

    • Negative Control: DMSO vehicle (final concentration not to exceed 1%).

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Reagent (Promega), prepared according to the manufacturer's instructions.

2. Assay Procedure:

  • Dispense 5 µL of Assay Buffer into all wells of a white, opaque 384-well plate.

  • Add 100 nL of test compounds, positive control, or DMSO to the appropriate wells using an acoustic liquid handler or pin tool.

  • Add 5 µL of the 2x EGFR enzyme solution to all wells except for the "no enzyme" control wells. Add 5 µL of Assay Buffer to the "no enzyme" wells.

  • Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature. This pre-incubation step allows the compounds to bind to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of the 2x Substrate/ATP mix to all wells.

  • Mix the plate on a shaker for 1 minute and then incubate for 60 minutes at room temperature.

  • After the kinase reaction, add 20 µL of Kinase-Glo® Reagent to all wells.

  • Mix the plate on a shaker for 2 minutes to ensure lysis of any potential contaminants and then incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Read the luminescence on a plate reader.

3. Data Analysis:

The activity of the test compounds is determined by calculating the percent inhibition relative to the controls.

  • Percent Inhibition (%) = 100 x (RLUinhibitor - RLUmin) / (RLUmax - RLUmin)

    • RLUinhibitor: Relative Luminescent Units in the presence of the test compound.

    • RLUmax: Average RLU from the DMSO (negative control) wells (representing 0% inhibition).

    • RLUmin: Average RLU from the positive control wells (representing 100% inhibition).

4. Trustworthiness and Self-Validation:

  • Z'-factor: This statistical parameter is used to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

    • Z' = 1 - (3σmax + 3σmin) / |μmax - μmin|

      • σ = standard deviation, μ = mean

  • Counter-screens: Hits identified from the primary screen should be tested in a counter-assay to rule out compounds that directly inhibit the luciferase enzyme.[13]

ParameterRecommended ValueRationale
Final ATP Concentration ≤ 10 µMWithin the linear range of the Kinase-Glo® assay.[12]
Final DMSO Concentration ≤ 1%High concentrations of DMSO can inhibit enzyme activity.
Pre-incubation Time 15-30 minutesAllows for compound-enzyme binding equilibrium.
Kinase Reaction Time 60 minutesShould be within the linear range of the reaction (typically 10-20% ATP consumption).

III. Fluorescence Polarization (FP) Assays: Probing Molecular Interactions

Fluorescence Polarization (FP) is a powerful, homogeneous technique for monitoring molecular interactions in solution, making it highly suitable for HTS.[14] The principle is based on the rotational motion of a fluorescently labeled molecule (a "tracer").[15]

Principle of Competitive FP Assays

In a competitive FP assay, a small fluorescent tracer binds to a larger protein target. This binding slows the tracer's rotation, resulting in a high FP signal.[14] When an unlabeled test compound (e.g., a 4-anilinoquinazoline derivative) binds to the protein target, it displaces the fluorescent tracer. The displaced tracer tumbles more rapidly in solution, leading to a decrease in the FP signal.[16] This decrease in polarization is proportional to the binding affinity of the test compound.

Experimental Workflow: Fluorescence Polarization Assay

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) Compound_Prep Compound Dilution Dispense_Cmpd Dispense Compound/ Controls Compound_Prep->Dispense_Cmpd Protein_Prep Protein Target Dilution Dispense_Prot Add Protein Target Protein_Prep->Dispense_Prot Tracer_Prep Fluorescent Tracer Dilution Dispense_Tra Add Fluorescent Tracer Tracer_Prep->Dispense_Tra Dispense_Cmpd->Dispense_Prot Incubate_1 Incubate Dispense_Prot->Incubate_1 Incubate_1->Dispense_Tra Incubate_2 Incubate to Equilibrium Dispense_Tra->Incubate_2 Read_FP Read Fluorescence Polarization Incubate_2->Read_FP

Caption: Workflow for a competitive Fluorescence Polarization HTS assay.

Detailed Protocol: Screening for Inhibitors of a Bromodomain-Peptide Interaction

This protocol describes a competitive FP assay to identify quinazolinone-based compounds that disrupt the interaction between a bromodomain protein (e.g., BRD4) and a fluorescently labeled acetylated histone peptide.

1. Reagent Preparation:

  • FP Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT.

  • BRD4 Protein: Recombinant human BRD4(1) diluted in FP Assay Buffer to a 2x working concentration. The optimal concentration should be determined experimentally but is typically in the low nanomolar range.

  • Fluorescent Tracer: A fluorescently labeled (e.g., with TAMRA) acetylated histone H4 peptide, diluted in FP Assay Buffer to a 2x working concentration (typically at or below its Kd for BRD4).

  • Test Compounds: Quinazolinone derivatives serially diluted in 100% DMSO.

  • Controls:

    • High FP Control (Maximum Binding): DMSO vehicle.

    • Low FP Control (Minimum Binding): A known BRD4 inhibitor (e.g., JQ1).

2. Assay Procedure:

  • Add 10 µL of the 2x BRD4 protein solution to the wells of a black, low-volume 384-well plate. For "no protein" control wells, add 10 µL of FP Assay Buffer.

  • Add 100 nL of test compounds or controls to the appropriate wells.

  • Mix the plate gently and incubate for 15 minutes at room temperature.

  • Add 10 µL of the 2x fluorescent tracer solution to all wells.

  • Incubate the plate for 60-120 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.[14]

  • Measure the fluorescence polarization on a suitable plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.

3. Data Analysis:

The FP is typically reported in millipolarization units (mP). The percent inhibition is calculated based on the change in the mP value.

  • Percent Inhibition (%) = 100 x (1 - (mPsample - mPmin) / (mPmax - mPmin))

    • mPsample: mP value in the presence of the test compound.

    • mPmax: Average mP from the DMSO control wells.

    • mPmin: Average mP from the positive control inhibitor wells.

4. Troubleshooting Common FP Assay Issues: [14]

IssuePotential CauseSolution
Low FP Signal Insufficient protein or tracer concentration; Inactive protein.Optimize concentrations; Verify protein activity.
High Background FP Tracer aggregation; Non-specific binding.Centrifuge tracer solution; Use non-binding surface plates.
High Data Variability Pipetting errors; Incomplete mixing.Use calibrated pipettes; Ensure proper mixing.

IV. AlphaScreen® Assays: Probing Proximity with High Sensitivity

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that is exceptionally well-suited for studying biomolecular interactions, including PPIs and enzyme-substrate interactions, in a high-throughput format.[17][18]

Principle of the AlphaScreen® Assay

The assay relies on two types of beads: a Donor bead and an Acceptor bead.[19] When these beads are brought into close proximity (within ~200 nm) by a biological interaction, a cascade of chemical reactions is initiated.[20] Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent signal that is emitted at 520-620 nm.[19] If the interaction is disrupted by a small molecule inhibitor, the beads are no longer in proximity, and no signal is generated.

Signaling Pathway: AlphaScreen® for PPI Inhibition

G cluster_bound Interaction Intact (High Signal) cluster_inhibited Interaction Disrupted (Low Signal) Donor Donor Bead Acceptor Acceptor Bead Donor->Acceptor Singlet O2 (Signal) ProteinA Protein A Donor->ProteinA Biotin-Strep ProteinB Protein B ProteinA->ProteinB Interaction ProteinB->Acceptor His-Tag-Ni Donor2 Donor Bead ProteinA2 Protein A Donor2->ProteinA2 Biotin-Strep Acceptor2 Acceptor Bead Inhibitor Inhibitor ProteinA2->Inhibitor ProteinB2 Protein B Inhibitor->ProteinB2

Caption: Principle of an AlphaScreen® assay for PPI inhibitors.

Detailed Protocol: Screening for Inhibitors of a PPI

This protocol outlines a method to screen for quinazolinone-based inhibitors of a hypothetical interaction between two proteins, Protein A (biotinylated) and Protein B (His-tagged).

1. Reagent Preparation:

  • AlphaScreen® Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% BSA.

  • Biotinylated Protein A: Diluted in Assay Buffer to a 4x working concentration.

  • His-tagged Protein B: Diluted in Assay Buffer to a 4x working concentration.

  • Test Compounds: Quinazolinone derivatives serially diluted in 100% DMSO.

  • AlphaScreen® Beads:

    • Streptavidin Donor Beads: Diluted to a 2x working concentration in Assay Buffer.

    • Nickel Chelate Acceptor Beads: Diluted to a 2x working concentration in Assay Buffer.

    • Note: Bead preparation should be done in subdued light.

2. Assay Procedure (384-well ProxiPlate):

  • Add 5 µL of Biotinylated Protein A to each well.

  • Add 5 µL of His-tagged Protein B to each well.

  • Add 100 nL of test compounds or DMSO control.

  • Mix gently and incubate for 30 minutes at room temperature to allow the protein interaction to occur.[19]

  • Add 10 µL of the mixed Donor and Acceptor beads solution to all wells.[17]

  • Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-compatible plate reader.

3. Data Analysis:

  • Percent Inhibition (%) = 100 x (1 - (Signalsample - Signalmin) / (Signalmax - Signalmin))

    • Signalsample: AlphaScreen signal in the presence of the test compound.

    • Signalmax: Average signal from the DMSO control wells.

    • Signalmin: Average signal from a control where one of the interacting proteins is omitted.

V. Conclusion and Future Directions

The this compound scaffold is a gateway to a rich chemical space for the discovery of novel therapeutic agents. The HTS methodologies detailed in these notes—luminescence-based kinase assays, fluorescence polarization, and AlphaScreen®—provide robust, scalable, and sensitive platforms for identifying and characterizing active compounds derived from this versatile starting material. By carefully selecting the appropriate assay for the biological target of interest and by adhering to rigorous validation practices, researchers can efficiently navigate the early stages of the drug discovery pipeline. The continued exploration of quinazolinone derivatives, powered by these advanced screening technologies, holds significant promise for the development of next-generation therapeutics.

References

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). NIH.
  • High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay. (n.d.). Promega Corporation.
  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (n.d.). NIH.
  • What Is the Best Kinase Assay? (2025, July 3). BellBrook Labs.
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience.
  • Protocol for Fluorescence Polarization Assay Using GI224329. (n.d.). ResearchGate.
  • Application Notes and Protocols for Fluorescence Polarization (FP) Assay in PDE10A Inhibitor Screening. (n.d.). Benchchem.
  • Advances in luminescence-based technologies for drug discovery. (2022, December 23). PMC - NIH.
  • Alpha technology/protein: protein interactions. (n.d.). Revvity.
  • In vitro Protein-DNA Binding Assay (AlphaScreen® Technology). (2019, February 5). Bio-protocol.
  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (n.d.). Springer Nature Experiments.
  • In vitro Protein-DNA Binding Assay (AlphaScreen® Technology). (2019, February 5). PMC - PubMed Central.
  • FLUORESCENCE POLARIZATION ASSAYS. (n.d.). BPS Bioscience.
  • Fluorescence Polarization Assays in Small Molecule Screening. (n.d.). PMC - NIH.
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023, January 18). PMC - PubMed Central.
  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025, May 11).
  • Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. (n.d.). DOI.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC - NIH.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (n.d.). PMC - PubMed Central.
  • 2-Chloroquinazolin-4(3H)-one. (n.d.). PMC - NIH.

Sources

Application Notes and Protocols: The Development and Application of 4-Chloroquinazolin-2(3H)-one Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold - A Privileged Platform for Fluorescence Sensing

The quinazolinone skeleton, a heterocyclic system comprised of fused benzene and pyrimidine rings, is a cornerstone in medicinal chemistry and, increasingly, in the realm of chemical biology.[1] Quinazolinone derivatives are not only prevalent in natural alkaloids and synthetic drugs but have also emerged as a highly versatile platform for the development of fluorescent probes.[2] Their excellent biocompatibility, low toxicity, and tunable photophysical properties make them ideal candidates for creating sophisticated tools for bioimaging and sensing.[2]

The 4-chloroquinazolin-2(3H)-one core, in particular, serves as a reactive and versatile starting material. The chlorine atom at the 4-position is amenable to nucleophilic substitution, allowing for the straightforward introduction of a wide range of functional groups. This synthetic accessibility enables the rational design of fluorescent probes with tailored specificities for a diverse array of analytes, from metal ions and pH to changes in the microenvironment like viscosity.[3][4]

This comprehensive guide provides an in-depth exploration of the development of this compound based fluorescent probes. We will delve into the synthetic strategies for creating these probes, elucidate their sensing mechanisms, and provide detailed, field-proven protocols for their application in cellular imaging and analyte detection.

I. Synthesis of this compound Based Fluorescent Probes

The journey to a functional fluorescent probe begins with its synthesis. The this compound scaffold provides a robust starting point for creating a library of probes with diverse functionalities.

A. Synthesis of the Core Scaffold: this compound

A common route to 2,4-disubstituted quinazolines begins with anthranilic acid.[5] The synthesis of the this compound core can be achieved through a multi-step process.

Protocol 1: Synthesis of 2,4-Dichloroquinazoline from Anthranilic Acid

  • Step 1: Synthesis of 2,4(1H,3H)-quinazolinedione. A mixture of anthranilic acid and urea is heated at 160°C for 20 hours.[6]

  • Step 2: Chlorination to 2,4-dichloroquinazoline. The resulting 2,4(1H,3H)-quinazolinedione is refluxed with phosphorus oxychloride (POCl₃) and triethylamine (TEA) at 120°C for 17 hours to yield 2,4-dichloroquinazoline.[6]

Protocol 2: Selective Hydrolysis to 2-Chloroquinazolin-4(3H)-one

  • A suspension of 2,4-dichloroquinazoline is stirred in a 2% aqueous sodium hydroxide solution for 3 hours.[7]

  • The reaction mixture is then diluted with water and filtered to remove any unreacted 2,4-dichloroquinazoline.[7]

  • The filtrate is neutralized with dilute acetic acid, and the resulting precipitate of 2-chloroquinazolin-4(3H)-one is filtered, washed with water, and can be recrystallized.[7]

cluster_synthesis Synthesis of this compound Anthranilic_acid Anthranilic Acid Quinazolinedione 2,4(1H,3H)-quinazolinedione Anthranilic_acid->Quinazolinedione Urea, 160°C Dichloroquinazoline 2,4-Dichloroquinazoline Quinazolinedione->Dichloroquinazoline POCl3, TEA, 120°C Chloroquinazolinone This compound Dichloroquinazoline->Chloroquinazolinone 2% NaOH, then Acetic Acid

Caption: Synthetic pathway to this compound.

B. Derivatization at the 4-Position: Introducing the Sensing Moiety

The chlorine atom at the 4-position of the quinazolinone ring is the key to diversification. It readily undergoes nucleophilic aromatic substitution (SNAr) with various nucleophiles, such as anilines and other amines, to introduce the desired recognition element for the target analyte.[4]

Protocol 3: General Procedure for N-Arylation of 4-Chloroquinazolines

  • A mixture of the 4-chloroquinazoline derivative, the desired aniline or amine, and a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dioxane is stirred at 80°C for 12 hours under an inert atmosphere.[8]

  • Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.[8]

  • The organic extracts are combined, dried, and the solvent is evaporated to yield the crude product, which can then be purified by column chromatography.[8]

This versatile reaction allows for the creation of a vast library of probes with different sensing capabilities by simply varying the aniline or amine used in the reaction.

II. Sensing Mechanisms of Quinazolinone-Based Fluorescent Probes

The fluorescence of these probes is often modulated by specific interactions with their target analytes. Understanding the underlying sensing mechanism is crucial for both probe design and data interpretation. Common mechanisms include Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Aggregation-Induced Emission (AIE).

A. Intramolecular Charge Transfer (ICT)

Many quinazolinone-based probes are designed as donor-acceptor (D-A) systems. The quinazolinone core can act as an electron acceptor, while the substituent at the 4-position acts as an electron donor. Upon excitation, an electron is transferred from the donor to the acceptor, leading to a charge-separated excited state. The emission properties of this ICT state are highly sensitive to the polarity of the microenvironment. Changes in the environment, such as binding to a target molecule, can alter the energy of the ICT state and thus modulate the fluorescence emission.[9]

cluster_ict Intramolecular Charge Transfer (ICT) Mechanism Ground_State Ground State (D-A) Excited_State Excited State (D+-A-) Ground_State->Excited_State Excitation Fluorescence Fluorescence Emission Excited_State->Fluorescence Fluorescence->Ground_State

Caption: Schematic of the Intramolecular Charge Transfer (ICT) process.

B. Chelation-Enhanced Fluorescence (CHEF)

For metal ion sensing, the CHEF mechanism is often employed. In the free probe, a photoinduced electron transfer (PET) process from a binding site (e.g., a nitrogen or oxygen atom) to the fluorophore can quench the fluorescence. Upon chelation with a metal ion, the lone pair of electrons on the binding site is engaged in the coordination bond, which inhibits the PET process and leads to a "turn-on" of fluorescence.[10]

cluster_chef Chelation-Enhanced Fluorescence (CHEF) Mechanism Free_Probe Free Probe (Fluorescence Quenched) Complex Probe-Metal Complex (Fluorescence On) Free_Probe->Complex Chelation Metal_Ion Metal Ion Metal_Ion->Complex

Caption: The principle of Chelation-Enhanced Fluorescence (CHEF).

C. Aggregation-Induced Emission (AIE)

Some quinazolinone derivatives exhibit AIE, a phenomenon where the molecules are non-emissive in dilute solutions but become highly fluorescent in the aggregated state.[9] This is often due to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative decay (fluorescence).[3] Probes based on AIE are particularly useful for sensing changes in viscosity or for imaging in the solid state.[3][9]

III. Application Protocols

The true power of these fluorescent probes lies in their practical application. The following protocols provide detailed, step-by-step guidance for using this compound based probes for metal ion detection and live-cell imaging.

A. Protocol for Metal Ion Detection

This protocol outlines a general procedure for the fluorometric detection of metal ions in a buffered aqueous solution.

Materials:

  • Stock solution of the quinazolinone-based fluorescent probe (1 mM in DMSO).

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., 10 mM Tris-HCl, pH 7.2).

  • Spectrofluorometer.

Procedure:

  • Preparation of the Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the Tris-HCl buffer containing a small percentage of a co-solvent like methanol or DMSO to ensure solubility.

  • Titration with Metal Ions: To a cuvette containing the probe solution, add increasing concentrations of the target metal ion.

  • Incubation: Allow the solution to equilibrate for a few minutes after each addition.

  • Fluorescence Measurement: Record the fluorescence emission spectrum after each addition, using the appropriate excitation wavelength for the probe.

  • Selectivity Assay: To assess selectivity, repeat the experiment with a range of other metal ions at a concentration significantly higher than that of the target analyte.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit and binding constant. A Jobs plot analysis can be performed to determine the stoichiometry of the probe-metal complex.[11]

B. Protocol for Live-Cell Imaging

This protocol provides a general framework for using quinazolinone-based probes for imaging in live mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, A549) cultured on glass-bottom dishes or coverslips.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Stock solution of the fluorescent probe (1 mM in DMSO).

  • Fluorescence microscope equipped with appropriate filters.

Procedure:

  • Cell Culture: Plate the cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

  • Probe Loading: Prepare a working solution of the probe in pre-warmed cell culture medium at a final concentration typically ranging from 1-10 µM. Remove the existing medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells with the probe for 15-30 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess, unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[12][13]

  • Control Experiments:

    • Autofluorescence Control: Image unstained cells under the same imaging conditions to assess the level of cellular autofluorescence.

    • Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT assay) to ensure that the probe is not toxic to the cells at the working concentration.[14][15]

IV. Quantitative Data Summary

The photophysical properties of fluorescent probes are critical for their performance. The following table summarizes key quantitative data for a selection of quinazolinone-based fluorescent probes.

Probe DerivativeTarget AnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection LimitReference
2-(2'-nitrophenyl)-4(3H)-quinazolinoneCarbon Monoxide280500-0.73 µM[9]
(E)-2-benzamido-N′-(1-(pyridin-2-yl)ethylidene)benzohydrazideZn²⁺-"Turn-on"-1.7 nM[11]
2-N-morpholino-quinazoline derivativepH--0.51-[16]
4-amino substituted quinazoline-3694140.8467-[1]
7-amino substituted quinazoline-397412--[1]
Viscosity-sensitive quinazolinoneViscosity420-540500-600--[3]

V. Probe Validation and Cytotoxicity

For any fluorescent probe intended for biological applications, rigorous validation is paramount. This ensures that the observed fluorescence signal is a true representation of the target analyte and that the probe itself does not perturb the biological system.

Key Validation Steps:

  • Specificity and Selectivity: The probe's response to the target analyte should be significantly greater than its response to other potentially interfering species present in the biological environment.

  • Binding Affinity and Stoichiometry: The binding constant (Kₐ) and the stoichiometry of the probe-analyte interaction should be determined to understand the sensitivity and nature of the sensing event.

  • Cytotoxicity: The toxicity of the probe to the cells under investigation must be assessed to ensure that it does not induce adverse cellular effects at the concentrations used for imaging.[17] This can be evaluated using standard cell viability assays such as the MTT or MTS assay.[14][15]

  • Photostability: The probe should be sufficiently photostable to withstand the illumination required for imaging without significant photobleaching.

VI. Conclusion and Future Outlook

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a new generation of fluorescent probes. Its synthetic tractability allows for the creation of a diverse range of sensors with tailored specificities and sensing mechanisms. The applications of these probes are already making a significant impact in fields ranging from environmental monitoring to cellular biology.

Future research in this area will likely focus on the development of probes with even greater sensitivity and selectivity, as well as probes that can be used for in vivo imaging in living organisms. The design of ratiometric and near-infrared (NIR) probes based on the quinazolinone scaffold will also be a key area of development, as these probes offer significant advantages for quantitative and deep-tissue imaging. As our understanding of the structure-property relationships of these fascinating molecules continues to grow, so too will their impact on science and medicine.

References

  • Synthesis of a set of 4‐, 2‐, or 2,4‐disubstituted quinazolines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. (2015). ACS Medical Chemistry Letters. Retrieved January 12, 2026, from [Link]

  • Preparation and photophysical properties of quinazoline-based fluorophores. (2020). RSC Advances. Retrieved January 12, 2026, from [Link]

  • Preparation and photophysical properties of quinazoline-based fluorophores. (2020). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • A quinazolin-based Schiff-base chemosensor for colorimetric detection of Ni2+ and Zn2+ ions and 'turn-on' fluorometric detection of Zn2+ ion. (2022). RSC Advances. Retrieved January 12, 2026, from [Link]

  • Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications. (2021). Analytical Methods. Retrieved January 12, 2026, from [Link]

  • Syntheses and Cytotoxicities of Quinazolinone-Based Conjugates. (2016). Molecules. Retrieved January 12, 2026, from [Link]

  • Photophysical properties of 2,3-dihydroquinazolin-4(1H)-one derivatives. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]

  • A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide. (2023). Molecules. Retrieved January 12, 2026, from [Link]

  • Conjugated structures based on quinazolinones and their application in fluorescent labeling. (2021). Organic & Biomolecular Chemistry. Retrieved January 12, 2026, from [Link]

  • Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. (2020). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (2014). Molecules. Retrieved January 12, 2026, from [Link]

  • Recent advances in quinazolinones as an emerging molecular platform for luminescent materials and bioimaging. (2018). Organic Chemistry Frontiers. Retrieved January 12, 2026, from [Link]

  • Synthesis of 4-chloroquinazoline. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

  • Live Cell Imaging: Methods and Protocols. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Novel near-infrared fluorescent probe for live cell imaging. (2016). Experimental and Therapeutic Medicine. Retrieved January 12, 2026, from [Link]

  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. (2023). New Journal of Chemistry. Retrieved January 12, 2026, from [Link]

  • Fluorescent Live Cell Imaging. (n.d.). StainsFile. Retrieved January 12, 2026, from [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (2021). RSC Advances. Retrieved January 12, 2026, from [Link]

  • Live Cell Imaging Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved January 12, 2026, from [Link]

  • Labeling proteins inside living cells using external fluorophores for microscopy. (2016). eLife. Retrieved January 12, 2026, from [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022). Frontiers in Chemistry. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015). Austin Journal of Analytical and Pharmaceutical Chemistry. Retrieved January 12, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023). Molecules. Retrieved January 12, 2026, from [Link]

  • Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. (2021). STAR Protocols. Retrieved January 12, 2026, from [Link]

  • Developed a novel quinazolinone based turn-on fluorescence probe for highly selective monitoring hypochlorite and its bioimaging applications. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (2012). Research in Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). European Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • Fluorescence-based proteasome activity profiling. (n.d.). UbiQ. Retrieved January 12, 2026, from [Link]

  • Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. (2013). Avicenna Journal of Medical Biochemistry. Retrieved January 12, 2026, from [Link]

  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • A Novel Quinazolinone Derivative as Fluorescence Quenching Off-On Sensor for High Selectivity of Fe(3+). (2018). Journal of Fluorescence. Retrieved January 12, 2026, from [Link]

  • Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. (2011). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and biological properties of 4-(3H)-quinazolone derivatives. (2007). Bioorganic & Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • 2-Chloroquinazolin-4(3H)-one. (2011). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 12, 2026, from [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2022). International Journal of Molecular Sciences. Retrieved January 12, 2026, from [Link]

  • Quinazolinone – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

Sources

The Strategic deployment of 4-Chloroquinazolin-2(3H)-one in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Core - A Privileged Scaffold in Natural Products

The quinazolinone moiety is a recurring and vital structural motif in a vast array of natural products, endowing them with a wide spectrum of biological activities.[1][2] From the potent antimalarial properties of febrifugine to the cytotoxic effects of luotonin A, the quinazolinone core serves as a key pharmacophore.[3][4] This application note delves into the synthetic utility of a crucial intermediate, 4-chloroquinazolin-2(3H)-one, highlighting its role as a versatile building block in the construction of complex natural product architectures. We will provide detailed protocols for its preparation and showcase its application in the synthesis of prominent alkaloids, underpinned by an understanding of the mechanistic principles that govern its reactivity.

The Intermediate of Choice: Synthesis and Mechanistic Rationale for this compound

The strategic advantage of this compound lies in the differential reactivity of its two electrophilic centers. The chlorine atom at the 4-position is significantly more susceptible to nucleophilic displacement than the carbonyl group at the 2-position, allowing for selective functionalization. This regioselectivity is the cornerstone of its utility in multi-step syntheses.

The preparation of this compound is typically achieved through a two-step sequence starting from the readily available quinazoline-2,4(1H,3H)-dione.

Synthetic Workflow for this compound

G cluster_0 Step 1: Dichlorination cluster_1 Step 2: Selective Hydrolysis A Quinazoline-2,4(1H,3H)-dione B 2,4-Dichloroquinazoline A->B  POCl3, reflux   C 2,4-Dichloroquinazoline D This compound C->D  aq. NaOH, rt  

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of 2,4-Dichloroquinazoline

This protocol outlines the conversion of quinazoline-2,4(1H,3H)-dione to 2,4-dichloroquinazoline.

Materials:

  • Quinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend quinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (10-15 eq).

  • Heat the mixture to reflux and maintain for 2.5-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously pour the residue into a beaker containing crushed ice and saturated aqueous NaHCO₃ solution to neutralize the remaining POCl₃.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 2,4-dichloroquinazoline as a solid.[5]

Expert Insight: The use of a significant excess of POCl₃ serves as both the reagent and the solvent, driving the reaction to completion. The workup procedure must be performed with extreme care due to the vigorous reaction of POCl₃ with water.

Protocol 2: Selective Monohydrolysis to this compound

This protocol details the regioselective hydrolysis of 2,4-dichloroquinazoline to the target intermediate.

Materials:

  • 2,4-Dichloroquinazoline

  • 2% Aqueous sodium hydroxide (NaOH) solution

  • Dilute acetic acid

  • Water

Procedure:

  • Suspend 2,4-dichloroquinazoline (1.0 eq) in a 2% aqueous sodium hydroxide solution.

  • Stir the suspension vigorously at room temperature for 3 hours.

  • Filter the reaction mixture to remove any unreacted starting material.

  • Neutralize the filtrate with dilute acetic acid until a precipitate forms.

  • Collect the precipitate by filtration and wash thoroughly with water.

  • The resulting solid is this compound, which can be further purified by recrystallization if necessary.

Mechanistic Rationale for Regioselectivity: The preferential substitution at the C4 position over the C2 position is a well-documented phenomenon in the chemistry of 2,4-dichloroquinazolines.[6] This regioselectivity can be attributed to the greater electrophilicity of the C4 carbon. The C4 position is an iminyl chloride carbon, which is more reactive towards nucleophiles than the C2 carbon, which is situated between two nitrogen atoms. Computational studies have shown that the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient on the C4 carbon, making it the kinetically favored site for nucleophilic attack.[7]

StepProductTypical YieldKey Reaction Parameters
12,4-Dichloroquinazoline>95%Reflux in excess POCl₃, 2.5-3 h
2This compound~80-90%2% aq. NaOH, room temperature, 3 h

Application in Natural Product Synthesis: The Gateway to Alkaloid Scaffolds

The utility of this compound as a synthetic intermediate is best illustrated through its application in the total synthesis of complex natural products. Here, we focus on two prominent examples: Tryptanthrin and Luotonin A.

Case Study 1: Synthesis of Tryptanthrin

Tryptanthrin is a potent antibacterial and anticancer agent isolated from various natural sources.[8] Its synthesis often involves the construction of the quinazolinone core followed by the formation of the indole moiety. While many syntheses of tryptanthrin have been reported, a common strategy involves the use of a quinazolinone precursor that can be readily functionalized.

A plausible synthetic route leveraging a 4-substituted-quinazolin-2-one intermediate is outlined below:

G cluster_0 Core Construction cluster_1 Indole Formation A This compound B 4-(2-aminophenyl)quinazolin-2(3H)-one A->B  2-bromoaniline, Pd-catalyst   C 4-(2-aminophenyl)quinazolin-2(3H)-one D Tryptanthrin C->D  Intramolecular cyclization  

Caption: Retrosynthetic analysis of Tryptanthrin from a 4-chloroquinazolin-2-one precursor.

Experimental Protocol (Conceptual): A detailed, step-by-step protocol for the direct conversion of this compound to Tryptanthrin is not yet prominently featured in the literature. However, based on established methodologies for tryptanthrin synthesis, the following conceptual protocol illustrates the potential synthetic route.[8][9]

  • Suzuki Coupling: this compound would be subjected to a Suzuki coupling reaction with 2-aminophenylboronic acid. This palladium-catalyzed cross-coupling reaction would form the crucial C-C bond, linking the quinazolinone and aniline moieties.

  • Intramolecular Cyclization: The resulting 4-(2-aminophenyl)quinazolin-2(3H)-one would then undergo an intramolecular cyclization to form the indole ring of tryptanthrin. This step could be achieved through various methods, such as an oxidative cyclization.

Case Study 2: Synthesis of Luotonin A

Luotonin A is a cytotoxic alkaloid that has garnered significant attention for its unique pentacyclic structure and its activity as a topoisomerase I inhibitor.[1][10] The synthesis of Luotonin A often involves the initial construction of a quinazolinone core, which is subsequently elaborated to form the complete ring system.

A synthetic strategy employing a 4-functionalized quinazolin-2-one derivative is a viable approach:

Conceptual Protocol for Luotonin A Synthesis: While a direct synthesis starting from this compound is not explicitly detailed in many published routes, its utility can be envisioned in a multi-step sequence.

  • Nucleophilic Substitution: this compound could be reacted with a suitable nucleophile, for instance, the anion of a protected 2-aminoacetaldehyde derivative. This would install a side chain at the 4-position, which is necessary for the subsequent annulation reactions.

  • Further Functionalization and Cyclization: The installed side chain would then be elaborated through a series of reactions, including deprotection and condensation with a suitable quinoline derivative, to construct the remaining rings of the Luotonin A scaffold. Several elegant total syntheses of Luotonin A have been reported that employ related quinazolinone intermediates, demonstrating the feasibility of this general approach.[1][4]

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of natural products. Its facile preparation and the pronounced regioselectivity of its C4 position allow for its strategic incorporation into complex synthetic routes. The examples of Tryptanthrin and Luotonin A, while not always directly starting from this specific chloro-intermediate, highlight the broader importance of functionalized quinazolinones in accessing these intricate molecular architectures. The protocols and mechanistic insights provided herein are intended to equip researchers in drug discovery and natural product synthesis with the foundational knowledge to effectively utilize this powerful synthetic tool.

References

  • Toyota, M., Komori, C., & Ihara, M. (2002). Three-step total synthesis of pyrroloquinazolinoquinoline alkaloid, luotonin A, by intramolecular hetero Diels-Alder reaction. HETEROCYCLES, 56, 101-103.
  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of quinazolinone alkaloids. RSC Publishing.
  • Pal, S., & Goswami, P. (2020). Recent advances in the research on Luotonins A, B, and E. Molecules, 25(15), 3354.
  • Reddy, T. J., Le, T. N., & Cho, Y. S. (2021). Design and Synthesis of C-Aryl Angular Luotonins via One-Pot Aza-Nazarov–Friedlander Sequence and Their Topo-I Inhibition Studies Along with C-Aryl Vasicinones and Luotonins. The Journal of Organic Chemistry, 86(15), 10299-10311.
  • Son, J. K., & Park, J. S. (2002). A simple synthesis of tryptanthrin.
  • Jia, F. C., Zhou, Z. W., Xu, C., & Wu, X. F. (2016). Divergent Synthesis of Quinazolin-4 (3H)-ones and Tryptanthrins Enabled by a tert-Butyl Hydroperoxide/K3PO4-Promoted Oxidative Cyclization of Isatins at Room Temperature. Organic letters, 18(12), 2942-2945.
  • Tucker, A. M., & Grundt, P. (2012). The chemistry of tryptanthrin and its derivatives.
  • Potewar, T. M., & Ingale, S. A. (2007). A simple synthesis of tryptanthrin. Arkivoc, 2007(14), 100-108.
  • Al-Tel, T. H. (2010). A general synthetic procedure for 2-chloromethyl-4 (3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485.
  • da Silva, A. B. F., de Oliveira, R. B., & de Alencastro, R. B. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 234.
  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2012).
  • Chemistry Stack Exchange. (2021, March 15). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloroquinazolin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 4-Chloroquinazolin-2(3H)-one. It is designed to offer practical, field-proven insights to improve reaction yields and troubleshoot common experimental challenges. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a deeper understanding and more effective problem-solving.

Introduction to the Synthesis of this compound

This compound is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of a variety of biologically active compounds. The most common and reliable synthetic approach involves a two-step process starting from the readily available quinazoline-2,4(1H,3H)-dione. The key transformation is a selective hydrolysis of an intermediate, 2,4-dichloroquinazoline. Careful control of reaction conditions is paramount to achieving high yield and purity.

This guide will focus on the synthetic pathway outlined below, providing detailed protocols and troubleshooting for each critical step.

Synthesis_Workflow A Quinazoline-2,4(1H,3H)-dione B Chlorination with POCl3 A->B Step 1 C 2,4-Dichloroquinazoline B->C D Selective Hydrolysis C->D Step 2 E This compound D->E

Caption: Overall synthetic workflow for this compound.

Part 1: Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Dichloroquinazoline

This procedure details the chlorination of quinazoline-2,4(1H,3H)-dione using phosphorus oxychloride (POCl₃).

Materials:

  • Quinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (optional, but recommended)

  • Toluene or another high-boiling inert solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend quinazoline-2,4(1H,3H)-dione (1 equivalent) in toluene.

  • Addition of Reagents: Add phosphorus oxychloride (3-5 equivalents). If using a base, add triethylamine or DIPEA (1.1 equivalents) dropwise at room temperature. The use of a base can facilitate the initial phosphorylation step.[1][2]

  • Reaction: Heat the mixture to reflux (typically around 110-120°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood as HCl gas will be evolved. This "reverse quench" method helps to control the exothermic hydrolysis of excess POCl₃.[3][4] c. Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. d. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. f. Concentrate the organic layer under reduced pressure to obtain the crude 2,4-dichloroquinazoline. This product is often used in the next step without further purification.

Step 2: Selective Hydrolysis to this compound

This procedure describes the regioselective hydrolysis of 2,4-dichloroquinazoline. The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position.[5]

Materials:

  • 2,4-Dichloroquinazoline

  • 2% Aqueous sodium hydroxide (NaOH) solution

  • Dilute acetic acid

  • Water

  • Acetone/Ethyl acetate for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the crude 2,4-dichloroquinazoline (1 equivalent) in a 2% aqueous sodium hydroxide solution.

  • Reaction: Stir the suspension vigorously at room temperature for 3-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: a. Filter the reaction mixture to remove any unreacted 2,4-dichloroquinazoline. b. Dilute the filtrate with water. c. Neutralize the filtrate with dilute acetic acid until a precipitate forms. d. Collect the precipitate by filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from a mixture of acetone and ethyl acetate to obtain pure this compound as a crystalline solid.[6]

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Troubleshooting_Guide cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Hydrolysis A Low or No Conversion Sol_A1 Solution: Increase POCl3/Temp A->Sol_A1 Cause: Insufficient Reagent/Temp Sol_A2 Solution: Use fresh POCl3 A->Sol_A2 Cause: Inactive POCl3 B Formation of Brown/Tarry Material Sol_B1 Solution: Lower Temp/Monitor Closely B->Sol_B1 Cause: High Temp/Long Time C Difficult Work-up Sol_C1 Solution: Slow 'reverse quench' on ice C->Sol_C1 Cause: Improper Quenching D Incomplete Hydrolysis Sol_D1 Solution: Extend reaction time D->Sol_D1 Cause: Short Reaction Time E Over-hydrolysis to Dione Sol_E1 Solution: Lower Temp/Use specified conc. E->Sol_E1 Cause: High Temp/Conc. NaOH F Product Contaminated with Starting Material Sol_F1 Solution: Thorough washing of precipitate F->Sol_F1 Cause: Inefficient Filtration

Caption: Troubleshooting decision tree for the synthesis of this compound.

Step 1: Chlorination Troubleshooting

Q1: My reaction shows low or no conversion of the starting quinazoline-2,4(1H,3H)-dione to 2,4-dichloroquinazoline. What could be the issue?

A1: This is a common issue that can arise from several factors:

  • Insufficient Reagent or Temperature: Ensure that you are using a sufficient excess of POCl₃ (at least 3 equivalents) and that the reaction is heated to a vigorous reflux.

  • Inactive POCl₃: Phosphorus oxychloride is sensitive to moisture and can degrade over time. Use a fresh bottle of POCl₃ or distill it before use.

  • Incomplete Phosphorylation: The reaction proceeds through a phosphorylated intermediate.[1][2] The presence of a base like triethylamine can facilitate this step. If you are not using a base, consider adding one to your reaction mixture.

Q2: My reaction mixture turned dark brown or into a tar-like substance. What happened?

A2: The formation of dark, insoluble materials often indicates decomposition. This can be caused by:

  • Excessively High Temperatures or Prolonged Reaction Times: While reflux is necessary, overheating or running the reaction for an extended period can lead to side reactions and decomposition. Monitor the reaction closely and stop it once the starting material is consumed.

  • Impurities in the Starting Material: Ensure your starting quinazoline-2,4(1H,3H)-dione is of high purity.

Q3: The work-up of my chlorination reaction is very difficult and violent. How can I improve this?

A3: The quenching of excess POCl₃ is highly exothermic and can be dangerous if not performed correctly.

  • Improper Quenching Technique: Always add the reaction mixture slowly to a large excess of crushed ice with vigorous stirring (a "reverse quench"). Never add water or ice to the reaction mixture. This ensures that the POCl₃ is always the limiting reagent during the quench, allowing for better temperature control.[3][4]

  • Inadequate Cooling: Ensure the ice bath is well-maintained throughout the quenching process to dissipate the heat generated.

Step 2: Hydrolysis Troubleshooting

Q1: My hydrolysis reaction is incomplete, and I still have a significant amount of 2,4-dichloroquinazoline remaining.

A1: This is typically due to insufficient reaction time or inefficient mixing.

  • Reaction Time: The hydrolysis can be slow at room temperature. Ensure you are stirring the reaction for the recommended time and monitor its progress. If the reaction is still sluggish, a slight increase in temperature (to 30-40°C) can be considered, but with caution to avoid over-hydrolysis.

  • Mixing: The reaction is heterogeneous. Vigorous stirring is essential to ensure good contact between the solid 2,4-dichloroquinazoline and the aqueous NaOH solution.

Q2: I seem to be getting the starting quinazoline-2,4(1H,3H)-dione as a major byproduct.

A2: This indicates that the hydrolysis has proceeded too far, with the chlorine at the 2-position also being displaced.

  • Reaction Temperature or NaOH Concentration is Too High: The selectivity of the hydrolysis is temperature and concentration-dependent. Avoid excessive heating and use the recommended 2% NaOH solution. Higher concentrations of NaOH will accelerate the hydrolysis at both positions.

Q3: My final product is contaminated with the 2,4-dichloroquinazoline starting material.

A3: This is likely due to incomplete reaction or inefficient separation during the work-up.

  • Incomplete Reaction: As mentioned in Q1 of this section, ensure the reaction has gone to completion.

  • Inefficient Filtration: The filtration step to remove unreacted 2,4-dichloroquinazoline is crucial. Ensure the precipitate is washed thoroughly with water to remove any trapped filtrate containing the desired product.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃) for the chlorination step?

A1: Yes, thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), can also be used for the chlorination of quinazolinones.[7] However, POCl₃ is generally more common for this specific transformation. The reaction conditions would need to be optimized for SOCl₂.

Q2: What are the key safety precautions I should take when working with POCl₃?

A2: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[8][9][10][11] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is dry before use. Be particularly cautious during the quenching step, as it releases HCl gas.

Q3: How can I monitor the progress of my reactions effectively?

A3: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, intermediate, and product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more precise monitoring, LC-MS is recommended.

Q4: What are the expected spectroscopic characteristics of this compound?

A4: While specific data for this compound is not abundant in the provided search results, based on the analysis of similar quinazolinone structures, you can expect the following:

  • ¹H NMR: Aromatic protons in the 7-8.5 ppm region. An NH proton signal, which may be broad, typically downfield (>10 ppm).

  • ¹³C NMR: Carbonyl carbon signal around 160-165 ppm. Aromatic carbons in the 115-150 ppm range.

  • Mass Spectrometry: A molecular ion peak corresponding to the mass of the compound (C₈H₅ClN₂O, M.W. 180.59), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M peak).

Q5: My final product has a low melting point and appears impure even after recrystallization. What can I do?

A5: If recrystallization does not yield a pure product, column chromatography on silica gel may be necessary. A gradient elution with a solvent system like ethyl acetate in hexanes or dichloromethane in methanol can be effective for separating the desired product from closely related impurities.

Quantitative Data Summary

ParameterStep 1: ChlorinationStep 2: Hydrolysis
Key Reagent Phosphorus oxychloride (POCl₃)2% Aqueous Sodium Hydroxide
Equivalents 3-5 eq.N/A (used as solvent)
Temperature Reflux (110-120°C)Room Temperature
Typical Reaction Time 3-6 hours3-4 hours
Expected Yield >90% (crude)70-85% (after recrystallization)

References

  • POCl3 chlorination of 4-quinazolones - PubMed. [Link]

  • POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry. [Link]

  • POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate. [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. [Link]

  • How can I properly quench POCl3? - ResearchGate. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. [Link]

  • Phosphorus Oxychloride | Air Liquide Malaysia. [Link]

  • ICSC 0190 - PHOSPHORUS OXYCHLORIDE. [Link]

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov. [Link]

  • 2-Chloroquinazolin-4(3H)-one - PMC - NIH. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram - ResearchGate. [Link]

Sources

Technical Support Center: Chlorination of Quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of quinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic step. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of 4-chloroquinazolines.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and offering validated solutions.

Problem 1: Low or No Conversion of Starting Material

Question: I've run my chlorination reaction with phosphorus oxychloride (POCl₃), but TLC and NMR analysis show mostly unreacted quinazolin-4(3H)-one. What could be the cause?

Answer: Low or no conversion in this reaction is a common issue that can often be traced back to several key factors related to the reaction mechanism and conditions. The chlorination of quinazolin-4(3H)-one with POCl₃ is not a direct displacement but proceeds through a two-stage process involving initial phosphorylation of the quinazolone.[1][2][3]

Probable Causes & Solutions:

  • Insufficient Reagent or Inadequate Activation: The reaction requires at least one molar equivalent of POCl₃ for efficient conversion.[1][2][3] The first step is the formation of a phosphorylated intermediate. This intermediate is the actual substrate for the subsequent nucleophilic attack by the chloride ion.

    • Solution: Ensure you are using at least a 1:1 molar ratio of POCl₃ to your quinazolinone substrate. In many lab-scale preparations, a slight to moderate excess of POCl₃ (acting as both reagent and solvent) is used to drive the reaction to completion.

  • Suboptimal Temperature Profile: The reaction has distinct temperature requirements for its two main stages. The initial phosphorylation occurs readily at lower temperatures (below 25°C), while the conversion of the phosphorylated intermediate to the final 4-chloroquinazoline product requires heating.[1][2][3]

    • Solution: Implement a two-stage temperature profile. Perform the initial addition of POCl₃ at a lower temperature (e.g., 0-25°C) to ensure the formation of the phosphorylated intermediates. After the initial reaction, heat the mixture to 70-90°C to facilitate the conversion to the chloroquinazoline.[1][2][4]

  • Presence of Moisture: Phosphorus oxychloride reacts vigorously with water to produce phosphoric acid and hydrochloric acid.[5] Any moisture in your starting material or solvent will consume the POCl₃, reducing its availability for the desired reaction and potentially leading to the formation of unwanted byproducts.

    • Solution: Ensure your quinazolin-4(3H)-one is thoroughly dried before use. Use anhydrous solvents if the reaction is not being run in neat POCl₃. Handle POCl₃ in a moisture-free environment (e.g., under a nitrogen or argon atmosphere).

  • Incorrect Reaction Time: The conversion of the phosphorylated intermediate to the product is time-dependent and requires sufficient heating.

    • Solution: Monitor the reaction progress using an appropriate technique (TLC, LC-MS). Ensure the reaction is heated at the optimal temperature (70-90°C) for a sufficient duration, which can range from a few hours to overnight depending on the substrate.[6]

Problem 2: Formation of an Insoluble, High-Melting Point Side Product

Question: During my reaction, a significant amount of an insoluble precipitate formed, which is not my desired 4-chloroquinazoline. What is this side product and how can I avoid it?

Answer: The formation of an insoluble, high-melting-point solid is often indicative of "pseudodimer" formation. This side reaction can significantly reduce the yield of your desired product.

Probable Cause & Solution:

  • Pseudodimer Formation: This occurs when a phosphorylated quinazoline intermediate reacts with a molecule of unreacted quinazolin-4(3H)-one.[1][2][3] This is particularly problematic if the reaction conditions do not favor the rapid and complete formation of the phosphorylated intermediate before the heating stage.

    • Solution 1: Temperature Control: As previously mentioned, controlling the temperature is crucial. The formation of the pseudodimer can be suppressed by ensuring the initial phosphorylation step is completed at a low temperature (below 25°C) before heating to drive the chlorination.[1][2][3]

    • Solution 2: Use of a Base: The initial phosphorylation reaction is facilitated under basic conditions.[1][2][3] The addition of a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), can promote the complete formation of the phosphorylated intermediate, thereby minimizing the presence of unreacted quinazolinone that can lead to dimer formation.[6] The base should have an aqueous pKa greater than 9 for optimal results.[1][2][3]

Problem 3: Product Hydrolyzes Back to Starting Material During Workup

Question: I seem to have successfully formed the 4-chloroquinazoline, but during the aqueous workup, a significant portion of it converts back to quinazolin-4(3H)-one. How can I prevent this?

Answer: 4-Chloroquinazolines are susceptible to hydrolysis, especially under neutral or basic aqueous conditions, reverting to the starting quinazolinone. The workup procedure is therefore critical to isolating the desired product.

Probable Cause & Solution:

  • Hydrolysis of the Product: The chloro group at the 4-position is a good leaving group, and the quinazoline ring is activated towards nucleophilic substitution. Water can act as a nucleophile, leading to the hydrolysis of the product.

    • Solution: Careful Workup: The most common workup procedure involves pouring the reaction mixture onto ice or into ice-water.[6] This serves to quench the excess POCl₃ and precipitate the product. It is crucial to perform this step quickly and at a low temperature to minimize the contact time of the product with water. The resulting mixture will be strongly acidic due to the formation of HCl and phosphoric acid, which helps to stabilize the product against hydrolysis. Avoid neutralizing the solution until the product has been extracted into an organic solvent.

Recommended Workup Protocol:

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

  • The product should precipitate as a solid. Filter the solid quickly and wash it with cold water.

  • Alternatively, extract the product immediately into an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with a cold, dilute sodium bicarbonate solution to neutralize excess acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the role of N,N-dimethylaniline (DMA) or other tertiary amines in the chlorination reaction?

A1: N,N-dimethylaniline or other tertiary amines act as bases that facilitate the initial phosphorylation of the quinazolin-4(3H)-one.[1][2][3] By deprotonating the quinazolinone, they increase its nucleophilicity towards POCl₃, promoting the formation of the key phosphorylated intermediate. This ensures that the quinazolinone is fully converted to the intermediate before the higher temperature is applied for the chlorination step, which helps to prevent side reactions like pseudodimer formation.[1][2][3]

Q2: Can I use thionyl chloride (SOCl₂) instead of POCl₃? What are the potential side reactions?

A2: Yes, thionyl chloride (SOCl₂) is a common alternative for the chlorination of quinazolin-4(3H)-ones.[7][8] The reaction often requires a catalytic amount of N,N-dimethylformamide (DMF) to proceed efficiently.[8][9] The combination of SOCl₂ and DMF forms the Vilsmeier reagent, which is a more potent chlorinating agent.[5][10]

Potential side reactions with SOCl₂ include:

  • Ring Chlorination: Under harsh conditions, electrophilic chlorination of the benzene ring of the quinazoline system can occur.

  • Thionation: In some cases, sulfur-containing byproducts can be formed.

  • Decomposition: Thionyl chloride can decompose at its reflux temperature, which may lead to the formation of other reactive species and side products.[11]

Q3: Are there milder, alternative chlorinating agents I can use?

A3: For sensitive substrates where POCl₃ or SOCl₂ might be too harsh, milder chlorinating agents have been developed. One such system is the use of triphenylphosphine (PPh₃) in combination with a chlorine source like trichloroisocyanuric acid (TCCA) or hexachloroethane.[12][13] These conditions can offer higher selectivity and avoid the strongly acidic byproducts of POCl₃ and SOCl₂.

Q4: How can I effectively purify my 4-chloroquinazoline product?

A4: Purification strategies depend on the nature of the impurities.

  • Recrystallization: If the main impurity is unreacted starting material or the pseudodimer, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) can be effective.[14]

  • Column Chromatography: For more complex mixtures of byproducts, silica gel column chromatography is a reliable method.[15] A gradient of ethyl acetate in hexanes is a common mobile phase.

  • Acid-Base Extraction: If acidic or basic impurities are present, an acid-base workup can be used to remove them before final purification.

Visualizing the Reaction and Troubleshooting

The Chlorination Pathway

The following diagram illustrates the key steps in the chlorination of quinazolin-4(3H)-one with POCl₃, highlighting the formation of the critical O-phosphorylated intermediate.

ChlorinationPathway Quinazolinone Quinazolin-4(3H)-one Phosphorylated O-Phosphorylated Intermediate Quinazolinone->Phosphorylated + POCl₃ (Base, < 25°C) Product 4-Chloroquinazoline Phosphorylated->Product + Cl⁻ (70-90°C)

Caption: Key steps in the POCl₃-mediated chlorination of quinazolin-4(3H)-one.

Troubleshooting Logic

This workflow provides a systematic approach to diagnosing and solving common issues during the chlorination reaction.

Troubleshooting Start Reaction Issue LowConversion Low/No Conversion Start->LowConversion SideProduct Insoluble Side Product Start->SideProduct Hydrolysis Product Hydrolysis Start->Hydrolysis CheckTemp Verify Temperature Profile (Low then High) LowConversion->CheckTemp CheckReagents Check Reagent Stoichiometry & Moisture LowConversion->CheckReagents SideProduct->CheckTemp UseBase Consider Adding a Base (e.g., Et₃N) SideProduct->UseBase Workup Modify Workup (Cold & Fast) Hydrolysis->Workup

Sources

Technical Support Center: 4-Chloroquinazolin-2(3H)-one Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for resolving purification challenges associated with 4-Chloroquinazolin-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter common yet complex issues during the isolation and purification of this important heterocyclic intermediate. My approach is rooted in mechanistic understanding and practical, field-tested solutions to help you achieve optimal purity and yield.

Frequently Asked Questions (FAQs)

Q1: My crude this compound product is discolored (yellow/brown) and appears oily. What are the likely causes and initial purification steps?

A1: Discoloration and an oily consistency in the crude product typically point to two main issues: residual high-boiling solvents (like DMF or DMSO) used in the synthesis and the presence of polymeric or colored byproducts.

  • Causality: Quinazolinone syntheses often require high temperatures and polar aprotic solvents, which are difficult to remove under standard vacuum.[1] Furthermore, side reactions can lead to complex, often colored, impurities.

  • Initial Troubleshooting:

    • Trituration/Slurry Wash: Before attempting more complex methods, suspend your crude product in a solvent in which it is poorly soluble while the impurities are more soluble. Diethyl ether or a hexane/ethyl acetate mixture (e.g., 9:1) is often effective. Stir the suspension vigorously for 30-60 minutes, then filter the solid. This will wash away many non-polar impurities and residual solvents.

    • Activated Carbon Treatment: If the color persists after washing, it may be due to trace, highly conjugated impurities. During recrystallization, you can add a small amount (1-2% w/w) of activated charcoal to the hot solution, allow it to stir for 5-10 minutes, and then perform a hot filtration through a pad of celite to remove the carbon before allowing the filtrate to crystallize.

Q2: What is the most common and difficult-to-remove impurity when synthesizing this compound via hydrolysis of a precursor like 2,4-dichloroquinazoline?

A2: The most common and challenging impurity is the unreacted starting material, 2,4-dichloroquinazoline.[2] Its hydrophobicity and similar ring structure make it behave similarly to the desired product in some chromatographic systems.

  • Mechanistic Insight: The synthesis involves a selective hydrolysis at the C4 position. Incomplete reaction, often due to insufficient reaction time or non-optimal pH, leaves the starting material in the crude mixture.

  • Separation Strategy:

    • pH-Controlled Wash: The N-H proton of this compound is weakly acidic. You can exploit this by dissolving the crude mixture in a suitable organic solvent (like ethyl acetate) and washing it with a mild aqueous base (e.g., 1-2% sodium bicarbonate solution). The desired product will be partially deprotonated and may show some solubility in the aqueous layer, but the non-acidic 2,4-dichloroquinazoline impurity will remain exclusively in the organic layer. Caution: A strong base like NaOH can promote hydrolysis of the remaining C2-Cl bond or ring-opening, so conditions must be mild.[3]

    • Optimized Chromatography: If washing is insufficient, column chromatography is necessary. A shallow gradient elution is key. See the detailed protocol in the Troubleshooting Guide below.

Q3: My compound appears pure by TLC, but the NMR spectrum shows broad peaks. What could be the issue?

A3: Broad NMR peaks, assuming the spectrometer is functioning correctly, often suggest the presence of paramagnetic impurities (trace metals from catalysts), restricted bond rotation, or tautomerization/proton exchange phenomena. Quinazolinones are known to exhibit keto-enol tautomerism.

  • Troubleshooting Steps:

    • Metal Scavenging: If a metal catalyst (e.g., Pd, Cu) was used in a preceding synthetic step, trace metal contamination is a strong possibility. Stirring the product in a solution with a metal scavenger resin or performing a wash with an aqueous solution of EDTA can remove these impurities.

    • Variable Temperature NMR: Run the NMR experiment at a higher temperature (e.g., 50-80 °C). If the peaks sharpen, it indicates that you are observing a dynamic process like slow rotation or tautomeric exchange. This is an inherent property of the molecule and not an impurity issue.

    • Acid/Base Wash: Traces of acid or base can catalyze proton exchange, leading to peak broadening, especially for the N-H proton. Ensure your final product is neutral by performing a final wash with deionized water before drying.

Troubleshooting Purification Workflows

This section provides detailed protocols and decision-making logic for tackling common purification scenarios.

Scenario 1: Low Yield After Recrystallization

Your crude product is solid, but you recover less than 50% of the material after recrystallization.

  • Root Cause Analysis: The most likely cause is using a suboptimal recrystallization solvent or an inappropriate solvent volume. The ideal solvent should dissolve the compound completely when hot but very poorly when cold.

  • Data-Driven Solvent Selection: The choice of solvent is critical. Based on experimental literature for similar compounds, we can summarize solubility properties.[2][4]

SolventSolubility (Cold)Solubility (Hot)Suitability for Recrystallization
WaterPoorPoorPoor (unless mixed with a co-solvent)
Hexane / Diethyl EtherVery PoorVery PoorExcellent for washing/trituration
Ethanol / MethanolModerateHighGood, but may lead to yield loss due to moderate cold solubility
AcetoneLow-ModerateHighVery Good
Ethyl AcetateLowHighVery Good
AcetonitrileLow-ModerateHighGood
  • Optimization Protocol: Improving Recrystallization Yield

    • Solvent Screening: Test solubility in small vials with ~10 mg of crude product and 0.5 mL of various solvents from the table. Find a solvent that requires heating to fully dissolve the material. A mixed solvent system (e.g., Acetone/Hexane or Ethyl Acetate/Hexane) often provides the best results.

    • Minimize Solvent Volume: In the main recrystallization, add the hot solvent portion-wise to the crude material while heating until the solid just dissolves. Using a large excess of solvent is a common cause of low yield.

    • Slow Cooling: After dissolution, allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

    • Ice Bath & Concentration: Once the solution has reached room temperature and crystals have formed, then place it in an ice bath for at least 30-60 minutes to maximize precipitation. If the yield is still low, carefully concentrate the mother liquor (the remaining solution) by about 50% and cool again to obtain a second crop of crystals. Note: The second crop may be of lower purity.

Scenario 2: Persistent Impurity with Similar Polarity

TLC analysis shows an impurity spot with an Rf value very close to your product, making separation by simple washing or recrystallization ineffective.

  • Solution: Flash column chromatography is the method of choice.[3][5] Success depends entirely on finding a mobile phase that can resolve the two compounds.

G start Crude Product Analysis (TLC, LCMS, NMR) check_impurities What is the impurity profile? start->check_impurities inorganic Mainly inorganic salts or baseline material? check_impurities->inorganic Analyze start_mat Mainly non-polar starting material or solvent? inorganic->start_mat No action_wash Aqueous Wash & Filtration inorganic->action_wash Yes polar_imp Polar impurities? start_mat->polar_imp No action_triturate Triturate with non-polar solvent (Hexane/Ether) start_mat->action_triturate Yes close_rf Impurities with close Rf value? polar_imp->close_rf No action_recryst Recrystallization (e.g., Acetone/EtOAc) polar_imp->action_recryst Yes, separable by solubility action_chrom Flash Column Chromatography close_rf->action_chrom Yes action_wash->action_recryst action_triturate->action_recryst end_product Pure this compound action_recryst->end_product action_chrom->end_product

Caption: Decision workflow for selecting the appropriate purification method.

  • Stationary Phase: Use standard silica gel (230–400 mesh).[3] The mass of silica should be 50-100 times the mass of your crude product.[5]

  • Mobile Phase (Eluent) Selection: This is the most critical step.

    • Start with a non-polar solvent system like Hexane/Ethyl Acetate. On a TLC plate, find a ratio where the product has an Rf value of ~0.2-0.3.

    • If resolution is poor, add a small amount of a more polar solvent. For example, adding 1% methanol or a few drops of acetic acid to the Hexane/Ethyl Acetate system can significantly alter selectivity and improve separation of compounds with hydrogen-bonding capabilities.

  • Column Packing: Pack the column using the "slurry method." Mix the silica gel with the initial, least polar eluent and pour it into the column. Allow it to pack under light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a volatile solvent (like acetone or dichloromethane), add silica gel, and evaporate the solvent completely. This creates a dry powder that can be carefully added to the top of the packed column. This technique provides much better resolution than loading the sample as a liquid.

  • Elution: Begin eluting with the starting mobile phase. If a gradient is needed, slowly and incrementally increase the proportion of the more polar solvent. Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum to remove all solvent traces.

References

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2022). MDPI. [Link]

  • 2-Chloroquinazolin-4(3H)-one. (2011). National Center for Biotechnology Information (PMC). [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). National Center for Biotechnology Information (PMC). [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020). National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010). MDPI. [Link]

  • Column Chromatography in Pharmaceutical Analysis. (2022). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Crystal structure and Hirfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. (2018). National Center for Biotechnology Information (PMC). [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 4-Chloroquinazolin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 4-Chloroquinazolin-2(3H)-one. This guide is designed to provide in-depth, field-proven insights into optimizing nucleophilic aromatic substitution (SNAr) reactions on this versatile scaffold. We will address common experimental challenges in a direct question-and-answer format, explaining the causality behind our recommended protocols to ensure your success.

Introduction: The Chemistry of this compound

The nucleophilic substitution on this compound is a cornerstone reaction for generating libraries of pharmacologically relevant molecules. The electron-withdrawing nature of the quinazolinone ring system, particularly the nitrogen atoms and the C2-carbonyl group, renders the C4 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1][2] The reaction proceeds via a well-documented stepwise SNAr mechanism, involving the formation of a Meisenheimer complex as a key intermediate.[3][4] Understanding and controlling the parameters that influence this mechanism is critical for achieving high yields and purity.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses the most frequent obstacles encountered during the substitution reaction.

Question 1: I am observing very low or no product yield. What are the primary causes and how can I fix this?

Answer: Low or non-existent yield is the most common issue, typically stemming from one of four key areas: reactant solubility, reaction temperature, base selection, or starting material quality.

  • Pillar 1: Solubility Is Paramount The SNAr reaction requires the reactants to be in solution to interact effectively. This compound and many amine nucleophiles have limited solubility in non-polar solvents.

    • Cause: Use of non-polar or insufficiently polar solvents (e.g., Toluene, THF) can starve the reaction.[5][6]

    • Solution: Switch to a polar aprotic solvent. Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are excellent first choices as they effectively solubilize the reactants and stabilize the charged Meisenheimer intermediate.[4] In some cases, polar protic solvents like isopropanol or ethanol can also be effective, particularly for amine nucleophiles.[7]

  • Pillar 2: Thermal Energy Activation While the C4 position is activated, sufficient thermal energy is often required to overcome the activation barrier, especially with moderately reactive nucleophiles.

    • Cause: The reaction is being run at too low a temperature (e.g., room temperature).

    • Solution: Gradually increase the reaction temperature. We recommend screening temperatures in increments (e.g., 50 °C, 80 °C, 110 °C) while monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] For particularly unreactive nucleophiles, such as electron-poor anilines, microwave irradiation can dramatically reduce reaction times and improve yields.[8]

  • Pillar 3: The Role of the Base For nucleophiles like amines or alcohols, a base is required to neutralize the HCl generated during the reaction. If the nucleophile is not pre-deprotonated, the base facilitates the final deprotonation step from the Meisenheimer complex.[3][9]

    • Cause: The selected base may be too weak or sterically hindered to effectively perform its role.

    • Solution: If using a weak inorganic base like Na₂CO₃, consider switching to a stronger one such as K₂CO₃ or Cs₂CO₃.[5] For organic bases, triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices. If your nucleophile is inexpensive, using it in excess (2-3 equivalents) can allow it to act as both the nucleophile and the base.[9]

  • Pillar 4: Starting Material Integrity

    • Cause: The 4-chloro-quinazolin-2(3H)-one may have degraded (hydrolyzed) during storage, or the nucleophile could be impure.

    • Solution: Verify the purity of your starting materials via NMR or LC-MS before starting the reaction.[6] Ensure the chloro-quinazoline is stored in a desiccator to prevent hydrolysis.

Troubleshooting Workflow: Diagnosing Low Yield

Here is a logical decision tree to guide your optimization process.

G start Low Yield Observed? solubility Are all reactants soluble in the chosen solvent at reaction temperature? start->solubility Check First temp Is the reaction temperature sufficient for the nucleophile's reactivity? solubility->temp No change_solvent Action: Switch to a polar aprotic solvent (DMF, DMSO). solubility->change_solvent Yes base Is the base strong enough to neutralize HCl or deprotonate the intermediate? temp->base No increase_temp Action: Increase temperature in 20-30°C increments. Consider microwave heating. temp->increase_temp Yes stronger_base Action: Use a stronger base (e.g., K₂CO₃, Cs₂CO₃) or excess amine nucleophile. base->stronger_base Yes success Problem Solved base->success No (Check Starting Material Purity) change_solvent->success increase_temp->success stronger_base->success

Caption: A decision tree for troubleshooting low reaction yield.

Question 2: My reaction is messy, with multiple side products. How can I improve the selectivity?

Answer: Side product formation often indicates that either the reaction conditions are too harsh or there are competitive reaction pathways.

  • Issue: Potential Hydrolysis

    • Cause: Presence of water in the reaction mixture can lead to the hydrolysis of the C4-Cl bond, forming 4-hydroxyquinazolin-2(3H)-one.

    • Solution: Use anhydrous solvents and reagents. If necessary, dry your solvent over molecular sieves. Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.[6]

  • Issue: Ring Opening

    • Cause: With very strong and difunctional nucleophiles like hydrazine, under harsh conditions (e.g., high heat in a sealed tube), ring transformation can occur, leading to triazole byproducts.[10]

    • Solution: Employ milder reaction conditions. Lower the temperature and shorten the reaction time. Monitor the reaction closely by TLC/LC-MS and stop it as soon as the starting material is consumed.

  • Issue: N3-Alkylation/Arylation

    • Cause: The proton on the N3 nitrogen is acidic and can be deprotonated by a strong base. The resulting anion could potentially react with an alkylating or arylating agent if one is present, or in rare cases, undergo side reactions.

    • Solution: Avoid using excessively strong bases like NaH unless specifically required. Standard inorganic carbonates (K₂CO₃) or tertiary amines are generally sufficient and minimize this risk.

Frequently Asked Questions (FAQs)

Q1: Why is the C4 position selectively substituted over other positions? The regioselectivity is electronically driven. The carbon atom at the 4-position of the quinazoline ring has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack compared to other positions.[2][9] DFT calculations have confirmed that the activation energy for nucleophilic attack at C4 is lower than at C2.[9]

Q2: How do I choose the optimal solvent? The solvent choice is critical and depends on reactant solubility and polarity.[5]

  • Polar Aprotic Solvents (DMF, DMSO, NMP, MeCN): These are generally the best choice. They are excellent at solvating the reactants and stabilizing the charged Meisenheimer complex, which accelerates the reaction.[4]

  • Polar Protic Solvents (Ethanol, Isopropanol, Water): These can also be effective, especially for amine substitutions.[7][11] Water, in particular, can sometimes provide a rate enhancement due to an "on-water" effect, though care must be taken to avoid hydrolysis byproducts.[11]

  • Non-Polar Solvents (Toluene, Hexane, THF): These are generally poor choices and often lead to failed reactions due to poor solubility of the starting materials.[6]

Q3: What is the best base to use? The choice of base depends on the pKa of your nucleophile.

  • For Amines (Aliphatic & Aromatic): An excess of the amine itself (2-3 equivalents) can often serve as the base.[9] Alternatively, an organic base like triethylamine (TEA) or an inorganic base like potassium carbonate (K₂CO₃) is standard.[5][7]

  • For Alcohols/Phenols: A stronger base is typically needed to deprotonate the hydroxyl group to form the more nucleophilic alkoxide/phenoxide. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective but must be handled with care in anhydrous solvents.

Q4: Can I run this reaction at room temperature? Yes, if you are using a highly reactive nucleophile. Electron-rich primary aliphatic amines (e.g., butylamine, morpholine) can react readily at or slightly above room temperature.[12] However, for most nucleophiles, especially anilines or secondary amines, heating is required to achieve a reasonable reaction rate.[8]

Q5: What is a general starting protocol for this reaction? The following protocol is a robust starting point for substitution with a primary or secondary amine.

Experimental Protocol: General Procedure for Amination
  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add the amine nucleophile (1.2-2.5 eq) followed by the solvent (e.g., DMF or Isopropanol, to make a ~0.1 M solution).

  • Base: If the amine is not used in excess, add a base such as K₂CO₃ (1.5 eq) or TEA (1.5 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80-100 °C) under an inert atmosphere (N₂ or Argon).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes).[13] The product should be more polar than the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid (inorganic base) is present, filter it off. Pour the filtrate into cold water to precipitate the product.

  • Purification: Collect the solid product by filtration. Wash with water and then a small amount of cold diethyl ether or ethanol. If necessary, purify further by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or ethyl acetate.[13]

Data Summary: Recommended Reaction Conditions

The table below summarizes typical starting conditions based on the nucleophile class. Optimization will likely be required.

Nucleophile ClassRecommended SolventRecommended BaseTypical Temperature RangeCitation(s)
Primary Aliphatic Amines Isopropanol, Ethanol, DMFExcess Amine or K₂CO₃25 - 80 °C[7][12]
Secondary Aliphatic Amines DMF, DMSOK₂CO₃, TEA60 - 110 °C[8][9]
Anilines (Electron-Rich) Isopropanol, DMFNone (reflux) or TEA80 - 120 °C[7][8]
Anilines (Electron-Poor) DMF, DMSOK₂CO₃, Cs₂CO₃100 - 150 °C (or Microwave)[8]
Alcohols / Phenols Anhydrous DMF, THFNaH, K-OtBu25 - 80 °C[4]
Hydrazine Ethanol, IsopropanolExcess Hydrazine0 °C to Reflux (use caution)[1][3][10]

Reaction Mechanism Overview

The SNAr reaction proceeds through a two-step addition-elimination mechanism.

G cluster_0 S_NAr Mechanism on this compound Reactants This compound + Nucleophile (Nu-H) Intermediate Meisenheimer Complex (Anionic Intermediate) Reactants->Intermediate Step 1: Nucleophilic Attack Products 4-Nu-quinazolin-2(3H)-one + H-Cl Intermediate->Products Step 2: Elimination of Cl⁻

Caption: The two-step addition-elimination mechanism.

This guide provides a comprehensive framework for optimizing your reactions. Remember that each substrate-nucleophile pairing is unique, and empirical screening of the parameters discussed here is the most effective path to success.

References

  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. (2025). Benchchem.
  • Troubleshooting low yields in the synthesis of 2-substituted quinazolines. (2025). Benchchem.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.).
  • Troubleshooting common issues in quinazoline synthesis protocols. (2025). Benchchem.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
  • Reaction of 4-chloroquinazolines (C) with different amines. (n.d.).
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). PMC.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). NIH.
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025).
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC.
  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (2026). Wordpress.
  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC.

Sources

Preventing hydrolysis of 4-Chloroquinazolin-2(3H)-one during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support guide for 4-Chloroquinazolin-2(3H)-one. This resource is designed to provide researchers, medicinal chemists, and process development scientists with in-depth troubleshooting advice and frequently asked questions (FAQs) to mitigate the primary challenge encountered during its use: hydrolysis. As a critical intermediate in the synthesis of numerous pharmacologically active molecules, particularly kinase inhibitors, ensuring the stability of this compound is paramount for reaction success, yield optimization, and purity of the final product.

This guide moves beyond simple procedural steps to explain the underlying chemical principles, offering a framework for rational problem-solving in your experimental work.

Section 1: Understanding the Instability - The Hydrolysis Pathway

The primary degradation pathway for this compound is the hydrolysis of the C4-chloro substituent. This reaction results in the formation of the highly stable and often undesired byproduct, quinazoline-2,4(1H,3H)-dione.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the quinazolinone ring system activates the C4 position towards nucleophilic attack. In the presence of water, which can act as a nucleophile, the chlorine atom is displaced.

solvent_drying cluster_prep Preparation cluster_drying Drying Process cluster_dispensing Dispensing oven_dry Oven-dry glassware add_solvent Add solvent to flask under N2/Ar oven_dry->add_solvent activate_sieves Activate Molecular Sieves (>250°C, vacuum) add_sieves Add activated sieves activate_sieves->add_sieves add_solvent->add_sieves stand Let stand for 24h add_sieves->stand use_syringe Use via dry syringe under inert atmosphere stand->use_syringe distill Alternatively, distill under inert atmosphere stand->distill prevention_strategy core Prevent Hydrolysis of This compound solvents Solvent Selection & Preparation core->solvents atmosphere Reaction Atmosphere core->atmosphere conditions Reaction Conditions core->conditions reagents Reagent & Base Selection core->reagents sub_solvents1 Use Anhydrous Aprotic Solvents (THF, Dioxane, DMF) solvents->sub_solvents1 sub_solvents2 Rigorously Dry Solvents (e.g., Molecular Sieves) solvents->sub_solvents2 sub_atmosphere Inert Atmosphere (Nitrogen or Argon) atmosphere->sub_atmosphere sub_conditions1 Low Reaction Temperature conditions->sub_conditions1 sub_conditions2 Minimize Reaction Time conditions->sub_conditions2 sub_reagents Use Anhydrous Reagents & Non-Nucleophilic Bases (e.g., DIPEA) reagents->sub_reagents

Technical Support Center: Scaling Up the Synthesis of 4-Chloroquinazolin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals tackling the multi-step synthesis of 4-Chloroquinazolin-2(3H)-one. As a crucial intermediate in pharmaceutical development, mastering its synthesis at scale is paramount. This document moves beyond simple protocols to address the common pitfalls and critical decision points encountered during preclinical scale-up, ensuring a robust, safe, and reproducible process.

Synthesis Overview: The Three-Stage Pathway

The industrial synthesis of this compound is not a single reaction but a strategic three-stage process. Each stage presents unique challenges that must be overcome to ensure high yield and purity of the final product. Understanding this workflow is the first step in effective troubleshooting.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Selective Hydrolysis A Anthranilic Acid + Urea B Quinazoline-2,4(1H,3H)-dione A->B Heat (180-190 °C) (Melt Reaction) C 2,4-Dichloroquinazoline B->C POCl₃ / cat. DMF or SOCl₂ / cat. DMF (Reflux) D This compound (Target Product) C->D Dilute Base (e.g., NaOH aq.) (Controlled Temp & pH)

Caption: Overall synthetic workflow for this compound.

Part 1: Precursor Synthesis - Quinazoline-2,4(1H,3H)-dione

The quality of your final product is dictated by the purity of this initial precursor. The most common and scalable method is the condensation of anthranilic acid with urea.[1] While seemingly straightforward, issues often arise from reaction control and purification.

Frequently Asked Questions (FAQs)

Q1: My reaction of anthranilic acid and urea is giving a low yield and a dark, impure product. What's going wrong?

A1: This is a classic issue in this melt-synthesis. The high temperatures required (typically 180-190°C) can cause thermal decomposition of both the starting material and the product. The key is precise temperature control and efficient mixing. If the temperature overshoots, you will generate colored impurities. Furthermore, inadequate mixing in a large-scale reaction can create hot spots, leading to localized charring. Using a high-torque mechanical stirrer and a well-calibrated heating mantle or oil bath is critical.

Q2: How can I effectively purify the crude Quinazoline-2,4(1H,3H)-dione at scale?

A2: The crude product is often contaminated with unreacted starting materials and thermal byproducts. A highly effective purification method involves dissolving the crude solid in a hot aqueous sodium hydroxide solution to form the sodium salt. Insoluble impurities (like char) can be removed by hot filtration through a bed of celite. The clear, basic filtrate is then cooled and carefully neutralized with an acid (like acetic acid or dilute HCl) to a pH of ~6-7. This will precipitate the purified Quinazoline-2,4(1H,3H)-dione, which can be collected by filtration, washed with water, and dried.[2]

Q3: Are there alternative, lower-temperature methods to synthesize the dione precursor?

A3: Yes, several methods avoid the high temperatures of the urea melt. One common route involves reacting isatoic anhydride with amines.[3] Another approach uses 2-aminobenzamides with a carbonylating agent like di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[2][4] While these methods operate under milder conditions, they introduce additional reagents and potential cost, which must be considered for large-scale economic viability.

Detailed Protocol: Synthesis of Quinazoline-2,4(1H,3H)-dione
  • Setup: Equip a suitable reactor with a high-torque mechanical stirrer, a thermometer, and a reflux condenser.

  • Charging: Charge anthranilic acid (1.0 eq) and urea (2.0-3.0 eq).

  • Heating: Begin stirring and slowly heat the mixture in an oil bath to 180-190°C. The mixture will melt and begin to evolve ammonia gas (ensure adequate ventilation and scrubbing).

  • Reaction: Maintain the temperature for 2-3 hours, or until TLC/LCMS analysis shows complete consumption of anthranilic acid. The mixture will solidify as the product forms.

  • Cooling & Quench: Allow the reactor to cool to approximately 80-100°C. Carefully add a 10% aqueous sodium hydroxide solution to dissolve the solid mass.

  • Filtration: Perform a hot filtration of the basic solution to remove any insoluble dark impurities.

  • Precipitation: Cool the filtrate to room temperature in an ice bath and slowly add 3M HCl or acetic acid with vigorous stirring until the pH reaches 6-7.

  • Isolation: Collect the resulting white precipitate by filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol or acetone.

  • Drying: Dry the product in a vacuum oven at 80-100°C to a constant weight.

Part 2: Chlorination - The Critical Transformation

This stage converts the stable dione into the reactive 2,4-dichloroquinazoline intermediate. This is the most hazardous step of the synthesis and requires stringent control over reaction conditions and safety protocols. The choice of chlorinating agent is a key process decision.

Frequently Asked Questions (FAQs)

Q1: Should I use phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) for the chlorination step?

A1: Both are effective, but they have different operational profiles.

  • Phosphorus Oxychloride (POCl₃): This is often the reagent of choice for its high reactivity. The reaction mechanism involves initial phosphorylation of the quinazolone, which occurs readily at lower temperatures, followed by conversion to the chloroquinazoline at higher temperatures (70-90°C).[5] It can be run neat or with a high-boiling solvent. However, POCl₃ is highly corrosive and its workup generates large amounts of acidic waste.

  • Thionyl Chloride (SOCl₂): This reaction typically requires a catalytic amount of N,N-dimethylformamide (DMF) to form the Vilsmeier-Haack reagent, which is the active chlorinating species.[1] SOCl₂ has a lower boiling point than POCl₃, making its removal post-reaction slightly easier. However, the reaction can be vigorous.

For preclinical scale-up, POCl₃ often gives more consistent results, but the choice depends on available equipment for handling and waste disposal.

Q2: My chlorination reaction is turning dark brown or black and the yield is low. What is causing this decomposition?

A2: This is a common sign of overheating or the presence of moisture.

  • Temperature: The chlorination of the phosphorylated intermediate is exothermic. If the temperature exceeds ~110°C, significant decomposition and polymerization can occur.[6] Controlled heating and monitoring are essential.

  • Moisture: Both POCl₃ and SOCl₂ react violently with water.[7][8] Any moisture in the starting material, solvent, or reactor will consume the reagent, generate HCl gas (increasing pressure), and can catalyze decomposition pathways. Ensure all materials and equipment are scrupulously dry.

Q3: What is the safest and most effective way to quench a large-scale POCl₃ reaction?

A3: Quenching excess POCl₃ is highly hazardous and must be done with extreme care.

  • Distill Excess Reagent: Before quenching, distill off the bulk of the excess POCl₃ under reduced pressure. This minimizes the amount that needs to be neutralized.

  • Controlled Reverse Quench: The safest method is a reverse quench. Slowly and carefully add the cooled reaction mixture to a vigorously stirred vessel containing a large excess of crushed ice and water. This ensures the quench medium is always in excess, helping to dissipate the heat of hydrolysis. Never add water directly to the reaction vessel.

  • Temperature Control: Perform the quench in a reactor jacketed for cooling, maintaining the temperature below 20°C.

  • Neutralization: After the quench is complete, the acidic aqueous layer must be slowly neutralized with a base like NaOH or Na₂CO₃ before disposal.

Troubleshooting the Chlorination Stage

When faced with an incomplete or failed chlorination reaction, a systematic approach is needed.

G Start Reaction Incomplete or Decomposed? Moisture Was starting material perfectly dry? Start->Moisture Temp Was reflux temp maintained at <110°C? Moisture->Temp Yes Sol_Moisture Dry dione under high vacuum at 100°C before use. Ensure glassware is oven-dried. Moisture->Sol_Moisture No Reagent Was sufficient excess (3-5 eq) of POCl₃ used? Temp->Reagent Yes Sol_Temp Use controlled heating (oil bath). Monitor internal temperature. Consider portion-wise addition of dione to hot POCl₃. Temp->Sol_Temp No Sol_Reagent Ensure stoichiometry is correct. Use fresh, high-quality POCl₃. Reagent->Sol_Reagent No Success Reaction should proceed to completion. Reagent->Success Yes

Caption: Decision tree for troubleshooting the chlorination of Quinazoline-2,4-dione.

Safety Data for Chlorinating Agents
ParameterPhosphorus Oxychloride (POCl₃)Thionyl Chloride (SOCl₂)
Primary Hazards Highly corrosive, toxic by inhalation, reacts violently with water.Corrosive, toxic by inhalation, lachrymator, reacts violently with water.[7][9]
PPE Chemical-resistant gloves, flame-retardant lab coat, full face shield, work in a certified chemical fume hood.Chemical-resistant gloves, lab coat, full face shield, work in a certified chemical fume hood.[10]
Quenching Slow addition to ice/water (reverse quench). Highly exothermic.Slow addition to ice/water or a basic solution. Highly exothermic.
In case of spill Do NOT use water. Absorb with dry sand or inert absorbent.[10]Do NOT use water. Absorb with dry sand or inert absorbent. Collect in a sealable container.[7]

Part 3: Selective Hydrolysis - Isolating the Target

This final step leverages the differential reactivity of the two chlorine atoms on the 2,4-dichloroquinazoline intermediate. The chlorine at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position. By carefully controlling the reaction conditions, we can selectively hydrolyze the C4-Cl to yield the desired this compound.

Frequently Asked Questions (FAQs)

Q1: How do I achieve selective hydrolysis at the 4-position without hydrolyzing the 2-position?

A1: Selectivity is a function of temperature, pH, and reaction time. The key is to use mild conditions. A typical procedure involves stirring a solution or suspension of 2,4-dichloroquinazoline in a dilute aqueous base (e.g., 2% NaOH) at or slightly above room temperature.[11] The C4-Cl is much more labile and will react first. The C2-Cl requires more forcing conditions (higher temperatures or stronger base) to hydrolyze. It is crucial to monitor the reaction closely by TLC or LCMS to stop it once the starting material is consumed but before significant formation of the fully hydrolyzed Quinazoline-2,4(1H,3H)-dione byproduct occurs.

Q2: My final product is a mixture containing the starting material and the over-hydrolyzed dione. How can I purify it?

A2: This is a common outcome if the reaction is not stopped at the optimal time. Purification can be achieved by exploiting differences in acidity.

  • Dissolve the crude mixture in a suitable organic solvent (like ethyl acetate).

  • Wash the organic solution with a dilute aqueous base (e.g., 5% Na₂CO₃ solution). The acidic Quinazoline-2,4(1H,3H)-dione will be extracted into the aqueous layer as its salt.

  • The organic layer will now contain the desired product and the unreacted 2,4-dichloroquinazoline.

  • Washing the organic layer with brine and drying it, followed by concentration and recrystallization (e.g., from acetone/ethyl acetate), can separate the target product from the non-polar starting material.[11]

Q3: What are the best analytical techniques to confirm the final structure and purity?

A3: A combination of techniques is essential for unambiguous confirmation.

  • ¹H NMR: The proton NMR spectrum is very informative. You should see the disappearance of the characteristic aromatic proton signals of the starting material and the appearance of a new set for the product, along with a broad singlet for the N-H proton (typically >12 ppm in DMSO-d₆).

  • ¹³C NMR: This will confirm the presence of one C-Cl bond and one C=O bond.

  • Mass Spectrometry (MS): ESI-MS will show the correct molecular ion peak (M+H⁺). The isotopic pattern for one chlorine atom (a ~3:1 ratio for M and M+2 peaks) is a definitive indicator.

  • HPLC: A high-performance liquid chromatography method should be developed to determine the purity of the final product and quantify any residual impurities.

Typical Conditions for Selective Hydrolysis
ParameterConditionRationale / Notes
Base 2-5% aq. NaOH or Na₂CO₃Mild enough to promote selective reaction at C4.
Solvent Water, or a biphasic system (e.g., THF/Water)Water acts as both solvent and nucleophile. THF can improve solubility.
Temperature 20 - 40 °CLow temperature is critical for selectivity. Higher temps lead to over-hydrolysis.
Reaction Time 1 - 4 hoursMust be determined by careful reaction monitoring (TLC/LCMS).
Workup Dilution with water, neutralization with acid (e.g., Acetic Acid)Neutralization precipitates the product from the reaction mixture.

References

  • Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. MDPI. [Link]

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. [Link]

  • The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. ResearchGate. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [Link]

  • Preparation of quinazoline-2,4(1H,3H)-dione. ResearchGate. [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]

  • ICSC 1409 - THIONYL CHLORIDE. International Labour Organization. [Link]

  • HAZARD SUMMARY - THIONYL CHLORIDE. New Jersey Department of Health. [Link]

  • Synthesis of 4-chloroquinazolines. ResearchGate. [Link]

  • 2-Chloroquinazolin-4(3H)-one. National Center for Biotechnology Information. [Link]

  • POCl3 chlorination of 4-quinazolones. PubMed. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. National Center for Biotechnology Information. [Link]

Sources

Analytical method development for 4-Chloroquinazolin-2(3H)-one purity assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the analytical method development and validation for the purity assessment of 4-Chloroquinazolin-2(3H)-one. It is structured as a practical, issue-oriented support center, combining detailed protocols with troubleshooting solutions and frequently asked questions to address challenges encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the analytical strategy for this compound.

Q1: What is the most suitable analytical technique for determining the purity of this compound and its related substances?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard and most robust method. This technique offers high resolving power to separate the main component from potential impurities, including starting materials, synthetic intermediates, and degradation products.[1][2] The chromophoric nature of the quinazolinone ring system allows for sensitive detection using a UV spectrophotometer.[3][4]

Q2: What are the critical regulatory guidelines that must be followed when validating a purity method?

A2: The primary guideline is the International Council for Harmonisation (ICH) Q2(R1) "Validation of Analytical Procedures".[5][6][7] This document details the validation characteristics required for a purity method, including Specificity, Linearity, Range, Accuracy, Precision, and Robustness. Adherence to these guidelines is essential for regulatory submissions to agencies like the FDA and EMA.[8][9]

Q3: What are the likely impurities associated with this compound?

A3: Impurities can originate from various sources:

  • Starting Materials: Unreacted precursors such as substituted anthranilic acids or 2,4-dichloroquinazoline.[10][11]

  • Intermediates: Partially reacted compounds from the synthetic route.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation Products: Impurities formed due to exposure to stress conditions like acid, base, oxidation, heat, or light. A forced degradation study is necessary to identify these.[1][12]

Q4: Why is a forced degradation study necessary for a purity method?

A4: A forced degradation (or stress testing) study is a critical component of method development and validation. Its primary purpose is to demonstrate the specificity and stability-indicating nature of the analytical method.[1][12] By intentionally degrading the sample, you ensure that the method can effectively separate the intact active pharmaceutical ingredient (API) from its degradation products, proving that a purity result is not falsely inflated by a co-eluting degradant.[13]

Section 2: HPLC Method Development & Validation Workflow

Successful purity assessment relies on a systematic progression from method development to full validation. This workflow ensures the final method is robust, reliable, and fit for its intended purpose.

Method_Development_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Implementation Dev Method Development Initial Parameter Selection (Column, Mobile Phase) System Suitability Definition Optimization (Resolution & Peak Shape) Stress Forced Degradation Studies Acid, Base, Peroxide Thermal, Photolytic Assess Peak Purity & Resolution Dev:f2->Stress:h Confirm Specificity Val ICH Q2(R1) Validation Specificity, Linearity, Accuracy Precision (Repeatability, Intermediate) LOD/LOQ, Range, Robustness Stress:f2->Val:h Validate Method Routine Routine Analysis QC Testing Stability Studies Val:f2->Routine:h Implement for QC

Caption: Workflow from initial method development to routine QC implementation.

Protocol 1: Foundational RP-HPLC Method Development

This protocol provides a starting point for developing a robust purity method for this compound.

1. Initial Instrument & Column Setup:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
  • Column: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like quinazolinones.
  • Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.

2. Mobile Phase Preparation:

  • Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic modifier helps to protonate silanol groups on the silica backbone, reducing peak tailing, and ensures the analyte is in a single ionic state.
  • Organic Phase (B): Acetonitrile. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower backpressure.
  • Degassing: Degas both mobile phases thoroughly using an inline degasser, sonication, or helium sparging to prevent bubble formation in the pump and detector.

3. Detector Wavelength Selection:

  • Dissolve a small amount of this compound in the mobile phase and acquire a UV spectrum using the DAD.
  • Select a wavelength of maximum absorbance (λ-max) for high sensitivity, or a secondary wavelength on the shoulder of the peak to avoid detector saturation with high-concentration samples. A typical λ-max for this scaffold is around 250-300 nm.[3]

4. Initial Gradient Elution:

  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Gradient Program:
  • Start with a shallow gradient to scout for impurities: 5% B to 95% B over 20 minutes.
  • Hold at 95% B for 5 minutes to elute any highly retained compounds.
  • Return to 5% B and equilibrate for 5-10 minutes before the next injection.
  • Rationale: A gradient is essential in a purity method to ensure that impurities with a wide range of polarities are eluted and detected.

5. Optimization:

  • Based on the initial chromatogram, adjust the gradient slope to improve the resolution between the main peak and any observed impurities.
  • If peak shape is poor, consider adjusting the pH of the mobile phase or switching to a different column chemistry (e.g., Phenyl-Hexyl).

Section 3: Troubleshooting Guide

This section provides solutions to common chromatographic problems in a direct question-and-answer format.

Q: My main peak for this compound is tailing severely. What are the likely causes and how do I fix it?

A: Peak tailing is a common issue, especially with heterocyclic amines. The causes are typically chemical or physical.[14][15]

Potential Cause Explanation & Solution
Secondary Silanol Interactions The basic nitrogen atoms in the quinazolinone ring can interact with acidic residual silanol groups on the HPLC column's silica surface. Solution: Lower the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid) to protonate the silanols and reduce this secondary interaction. Alternatively, use a modern, end-capped column designed for high-performance with basic compounds.
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to a distorted, tailing peak. Solution: Reduce the sample concentration or injection volume by a factor of 5-10 and re-inject. If the peak shape improves, overload was the cause.
Column Contamination/Void A buildup of strongly retained compounds on the column inlet frit or a void in the packing bed can distort the flow path. Solution: First, try reversing and flushing the column (disconnect from the detector). If this fails, replace the column. Using a guard column is highly recommended to protect the analytical column.[16]
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Solution: Use tubing with a narrow internal diameter (e.g., ≤0.005 inches) and keep the lengths as short as possible.

digraph "Peak_Tailing_Troubleshooting" {
graph [splines=ortho, nodesep=0.4, ranksep=0.5];
node [shape=box, style="filled,rounded", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
Start [label="Symptom:\nPeak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

Check1 [label="Is it only the main peak or all peaks?", fillcolor="#FBBC05", fontcolor="#202124"];

Cause_All [label="Cause: Physical Issue\n(Column Frit, Extra-Column Volume)", fillcolor="#F1F3F4", fontcolor="#202124"];
Solution_All [label="Solution:\nCheck tubing, flush column,\nreplace if necessary.", fillcolor="#34A853", fontcolor="#FFFFFF"];

Cause_One [label="Cause: Chemical Interaction or Overload", fillcolor="#F1F3F4", fontcolor="#202124"];
Check2 [label="Action: Reduce concentration\nby 10x. Did shape improve?", fillcolor="#FBBC05", fontcolor="#202124"];

Cause_Overload [label="Cause: Mass Overload", fillcolor="#F1F3F4", fontcolor="#202124"];
Solution_Overload [label="Solution:\nUse lower sample concentration.", fillcolor="#34A853", fontcolor="#FFFFFF"];

Cause_Silanol [label="Cause: Silanol Interaction", fillcolor="#F1F3F4", fontcolor="#202124"];
Solution_Silanol [label="Solution:\nLower mobile phase pH (e.g., 2.7)\nor use a base-deactivated column.", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check1;
Check1 -> Cause_All [label="All Peaks Tail"];
Cause_All -> Solution_All;

Check1 -> Cause_One [label="Mainly One Peak"];
Cause_One -> Check2;
Check2 -> Cause_Overload [label="Yes"];
Cause_Overload -> Solution_Overload;

Check2 -> Cause_Silanol [label="No"];
Cause_Silanol -> Solution_Silanol;

}

Caption: Decision tree for troubleshooting HPLC peak tailing.

Q: I am seeing split peaks for my main analyte. What is the cause?

A: Split peaks often indicate a disruption at the column inlet or a mismatch between the sample solvent and the mobile phase.[16]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger (more organic) than the initial mobile phase (e.g., 100% Acetonitrile sample into a 95% aqueous mobile phase), it can cause poor peak shape. Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible.[16]

  • Partially Blocked Column Frit: Debris from the sample or system can partially block the inlet frit, causing the sample band to split as it enters the column. Solution: Remove the guard column (if used) and re-run. If the peak is normal, replace the guard. If the problem persists, try back-flushing the analytical column. If that fails, the column must be replaced.[15]

  • Co-elution: What appears to be a split peak could be two closely eluting, unresolved compounds. Solution: Use a DAD to check the peak purity across the peak. If the spectra are different, optimize the method (e.g., shallower gradient, different organic solvent) to improve resolution.[17]

Q: My retention times are drifting to earlier times with each injection. Why?

A: This is a classic sign of an improperly equilibrated column or a changing mobile phase.

  • Insufficient Equilibration: The column needs adequate time to return to the initial mobile phase conditions after a gradient run. Solution: Increase the post-run equilibration time. A good rule of thumb is to allow 5-10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Mobile Phase pH Change: If the mobile phase is unbuffered or poorly prepared, its pH can drift, affecting the retention of ionizable compounds. Solution: Ensure the mobile phase is properly prepared daily. If working near the pKa of the analyte, use a suitable buffer (e.g., phosphate or acetate) at a concentration of 10-25 mM.

  • Leaks: A small leak in the system can cause pressure fluctuations and retention time shifts. Solution: Systematically check all fittings from the pump to the detector for any signs of leakage.

Section 4: Method Validation Protocol according to ICH Q2(R1)

After development, the method must be formally validated to prove its suitability for purpose.[5][7]

Protocol 2: Forced Degradation Study

Objective: To demonstrate the method's ability to separate the analyte from potential degradation products.[1]

Stress Condition Typical Reagents & Conditions Target Degradation
Acid Hydrolysis 0.1 M HCl, heat at 60-80°C for several hours.5-20%
Base Hydrolysis 0.1 M NaOH, heat at 60-80°C for several hours.5-20%
Oxidation 3% H₂O₂, room temperature for several hours.5-20%
Thermal Dry heat (e.g., 105°C) or solution heat (e.g., 80°C) for 24-48 hours.5-20%
Photolytic Expose sample (solid & solution) to UV/Vis light in a photostability chamber (ICH Q1B).5-20%

Procedure:

  • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL).

  • Expose the solutions to the stress conditions outlined in the table. Monitor periodically.

  • Neutralize the acid and base samples before injection.

  • Analyze all stressed samples by HPLC, alongside an unstressed control sample.

  • Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2.0) and peak purity analysis (via DAD) confirms the main peak is spectrally pure.

Summary of Validation Parameters & Acceptance Criteria
Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.No interference from blank, placebo, or degradants at the analyte's retention time. Peak purity must pass.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (R²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.For Purity: 80% to 120% of the test concentration.
Accuracy To measure the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at multiple levels (e.g., 80%, 100%, 120%).
Precision To assess the scatter of data from replicate measurements.Repeatability (Intra-assay): RSD ≤ 2.0% for ≥6 replicates. Intermediate Precision (Inter-assay): RSD ≤ 2.0% across different days, analysts, or equipment.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) at this concentration should meet requirements.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.No significant change in results when varying parameters like flow rate (±10%), column temp (±5°C), mobile phase composition (±2%).

This table provides typical criteria; specific project requirements may vary.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Common Problems in Analytical Method Valid
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • The Hidden Risks in Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Understanding Analytical Method Development and Valid
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Top Mistakes in Analytical Method Valid
  • 5 Common Challenges in Pharma Drug substance Process Valid
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Thin-layer chromatography in testing the purity of pharmaceuticals.
  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characteriz
  • Forced Degrad
  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)
  • Experimental and Theoretical Spectroscopic Properties of Quinazoline. Asian Journal of Chemistry.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • How To Know If A Substance Is Pure In Chrom
  • CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.
  • How to identified the purity of standard substance?
  • 2-Chloroquinazolin-4(3H)-one. PMC - NIH.

Sources

Technical Support Center: Stability of 4-Chloroquinazolin-2(3H)-one Derivatives in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloroquinazolin-2(3H)-one derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these compounds in typical cell culture environments. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring the reliability and reproducibility of your experimental data.

Introduction: The Quinazolinone Scaffold and the Challenge of the 4-Chloro Substituent

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this compound are of particular interest as versatile intermediates and potential therapeutic agents themselves. However, the very feature that makes them synthetically useful—the reactive chloro group at the 4-position—also presents a significant challenge to their stability in aqueous environments like cell culture media.

This guide will delve into the chemical principles governing the stability of these compounds, provide practical protocols for stability assessment, and offer solutions to common problems encountered during in vitro studies.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Inconsistent or Lower-Than-Expected Potency in Cell-Based Assays

Q: My this compound derivative shows variable or significantly lower activity in my cell-based assay compared to its predicted potency. What could be the cause?

A: This is a frequent observation and often points to compound instability or poor solubility in the cell culture medium. The effective concentration of your compound at the cellular level may be much lower than the nominal concentration you prepared.

Primary Suspects:

  • Precipitation: 4(3H)-quinazolinone derivatives are often characterized by poor aqueous solubility due to their rigid, lipophilic structures.[2] Upon dilution of a DMSO stock solution into the aqueous cell culture medium, the compound may precipitate, drastically reducing its bioavailable concentration.[3]

  • Chemical Degradation: The chloro group at the 4-position is an excellent leaving group, making the carbon atom susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4][5] Components of your cell culture medium can act as nucleophiles, leading to the degradation of your parent compound.

Troubleshooting Workflow:

A Inconsistent/Low Potency Observed B Step 1: Visual Inspection for Precipitation A->B C Precipitate Visible? B->C D Yes C->D E No C->E F Implement Solubility Enhancement Strategies (See FAQ 2) D->F G Step 2: Assess Compound Stability E->G H Protocol 1: Stability Assessment in Cell Culture Media G->H I Degradation Observed? H->I J Yes I->J K No I->K L Identify Degradants (Protocol 2) & Consider Degradation Pathway J->L M Re-evaluate Assay. Consider other factors (e.g., cell health, assay interference) K->M

Caption: Troubleshooting workflow for inconsistent bioactivity.

Issue 2: Appearance of Unknown Peaks in LC-MS Analysis of Experimental Samples

Q: I'm analyzing my cell culture supernatant after treatment with a this compound derivative and see new peaks in the LC-MS chromatogram that are not present in my initial compound stock. What are these?

A: The appearance of new peaks is a strong indicator of compound degradation. The 4-position of the quinazolinone ring is electrophilic and prone to attack by nucleophiles present in the complex environment of cell culture medium.

Potential Degradation Pathways:

  • Hydrolysis: Reaction with water to replace the chloro group with a hydroxyl group, forming the corresponding 4-hydroxyquinazolin-2(3H)-one. While this may seem like a simple reaction, the rate can be influenced by pH and temperature.

  • Reaction with Media Components: Nucleophilic amino acids (e.g., cysteine, histidine, lysine), vitamins, or other media supplements can react with the 4-chloro substituent.[6] The thiol group of cysteine is a particularly potent nucleophile that can lead to the formation of a thioether conjugate.[7]

  • Reaction with Serum Proteins: If you are using serum in your culture medium, the compound can covalently bind to nucleophilic residues on abundant proteins like albumin.

cluster_0 Potential Degradation Pathways A This compound Derivative B 4-Hydroxy Derivative (Hydrolysis) A->B H2O (pH, Temp) C Amino Acid Adduct (e.g., Cysteine) A->C Media Components (e.g., Cys, His) D Protein Adduct (e.g., Albumin) A->D Serum Proteins

Caption: Potential degradation pathways in cell culture media.

Recommended Action:

To identify these unknown peaks, a forced degradation study is highly recommended. This involves intentionally degrading your compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[8] These samples can then be analyzed by LC-MS/MS to characterize the new peaks and create a profile of potential degradants to look for in your experimental samples.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound derivatives in cell culture?

A: The main factors are:

  • pH of the Medium: The typical pH of cell culture media (7.2-7.4) can facilitate hydrolysis of the 4-chloro group.

  • Composition of the Medium: The presence of nucleophilic species, such as amino acids (especially cysteine), can lead to covalent modification of your compound.[6]

  • Presence of Serum: Serum proteins contain numerous nucleophilic residues that can react with the compound. Binding to serum proteins can also affect the free concentration of the compound.

  • Incubation Temperature: Standard cell culture temperature (37°C) will accelerate the rate of degradation reactions compared to storage at lower temperatures.

  • Light Exposure: Some quinazolinone derivatives may be susceptible to photodegradation. It is good practice to protect compound solutions from light.

Q2: My compound is precipitating out of the cell culture medium. How can I improve its solubility?

A: Improving solubility is a critical first step for obtaining reliable data. Here are several strategies:

StrategyDescriptionExample Application
Co-solvents Add a small percentage (typically <1%) of a water-miscible organic solvent like ethanol or propylene glycol to the final medium.If your final DMSO concentration is 0.5%, you could try adding 0.5% ethanol.
pH Adjustment The quinazolinone scaffold has basic nitrogen atoms, making the solubility of some derivatives pH-dependent. A slight decrease in the medium's pH (if tolerated by the cells) might improve solubility.[3]This should be approached with caution as it can affect cell health.
Formulation with Excipients Use of solubilizing agents like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80) can encapsulate the hydrophobic compound and increase its apparent solubility.[3]Prepare a complex of your compound with HP-β-CD before adding it to the medium.
Solid Dispersions For preclinical studies, advanced formulations like solid dispersions with polymers can enhance dissolution.[2]This is more relevant for in vivo studies but highlights the importance of formulation.

Q3: How can I definitively assess the stability of my compound in my specific cell culture medium?

A: You should perform a stability study under your exact experimental conditions. A detailed protocol is provided in the next section. The general principle is to incubate your compound in the cell culture medium (with and without serum, and in the absence of cells) for the duration of your experiment, taking samples at various time points to quantify the remaining parent compound by a stability-indicating analytical method like HPLC or LC-MS.

Part 3: Experimental Protocols

Protocol 1: Assessing Compound Stability in Cell Culture Media

This protocol provides a framework for determining the stability of a this compound derivative in your specific cell culture medium.

Objective: To quantify the degradation of the test compound over time in cell culture medium at 37°C.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)

  • Sterile microcentrifuge tubes or a 24-well plate

  • Humidified incubator (37°C, 5% CO₂)

  • Analytical instrument (HPLC-UV or LC-MS)

  • Quenching solution (e.g., ice-cold acetonitrile)

Procedure:

  • Prepare Working Solutions:

    • Prepare a working solution of your compound in the cell culture medium at the final desired concentration (e.g., 10 µM). Do this for both serum-containing and serum-free media.

    • Ensure the final DMSO concentration is consistent with your planned experiments (typically ≤ 0.5%).

  • Incubation:

    • Aliquot the working solutions into sterile tubes or wells of a plate.

    • Place the samples in a humidified incubator at 37°C with 5% CO₂.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot of each sample.

    • Immediately quench the reaction by adding the sample to a 3-fold excess of ice-cold acetonitrile. This will precipitate proteins and stop further degradation.

  • Sample Preparation for Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated proteins.

    • Transfer the supernatant to a new tube or an HPLC vial for analysis.

  • Analytical Quantification:

    • Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the parent compound remaining at each time point.

    • The T=0 sample will serve as the 100% reference.

Data Analysis:

Plot the percentage of the parent compound remaining versus time. From this, you can determine the half-life (t₁/₂) of your compound under these conditions.

A Prepare Compound in Media (with/without serum) B Incubate at 37°C, 5% CO₂ A->B C Sample at Time Points (0, 2, 4, 8, 24, 48, 72h) B->C D Quench with Cold Acetonitrile C->D E Centrifuge to Remove Proteins D->E F Analyze Supernatant by HPLC/LC-MS E->F G Plot % Remaining vs. Time F->G

Caption: Workflow for compound stability assessment.

Protocol 2: Forced Degradation Study for Identification of Potential Degradants

Objective: To generate and identify potential degradation products of the test compound under various stress conditions.

Materials:

  • Test compound

  • 0.1 M HCl (acid hydrolysis)

  • 0.1 M NaOH (base hydrolysis)

  • 3% H₂O₂ (oxidation)

  • Water bath or oven (thermal degradation)

  • Photostability chamber (photolytic degradation)

  • LC-MS/MS system

Procedure:

  • Prepare Samples: For each condition, prepare a solution of your compound at a suitable concentration (e.g., 1 mg/mL) in an appropriate solvent.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of the compound to UV and visible light.

  • Sampling and Analysis:

    • Monitor the degradation over time and collect samples when approximately 10-30% degradation has occurred.

    • Neutralize acidic and basic samples before analysis.

    • Analyze all samples by LC-MS/MS.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify degradation peaks.

    • Use the mass spectral data (accurate mass and fragmentation patterns) to propose structures for the degradation products.[8]

References

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC. [Link]

  • Reaction of 4-chloroquinazolines (C) with different amines leading to... (n.d.). ResearchGate. [Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. (n.d.). Arabian Journal of Chemistry. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2010). ResearchGate. [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (2019). PMC. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2022). MDPI. [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). NIH. [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis. (n.d.). Lirias. [Link]

  • Advanced Synthetic Strategies for Constructing Quinazolinone Scaffolds. (n.d.). ResearchGate. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2022). MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2019). PMC. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC. [Link]

  • LC, LC-MS/MS studies for identification and characterization of degradation products of lamotrigine and establishment of mechanistic approach towards degradation. (2014). ResearchGate. [Link]

  • Cysteine in cell culture media induces acidic IgG1 species by disrupting the disulfide bond network. (2021). PubMed. [Link]

  • Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. (2013). PubMed. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]

  • Degradation of Dacarbazine in Aqueous Solution. (1992). PubMed. [Link]

  • Research Progress in the Degradation of Chemical Warfare Agent Simulants Using Metal–Organic Frameworks. (2024). MDPI. [Link]

  • Catalytic Degradation of Nerve Agents. (2021). MDPI. [Link]

  • Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies. (2015). PubMed. [Link]

  • Degradation of a Novel Pesticide Antiviral Agent Vanisulfane in Aqueous Solution: Kinetics, Identification of Photolysis Products, and Pathway. (2020). ResearchGate. [Link]inetics_Identification_of_Photolysis_Products_and_Pathway)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 4-Chloroquinazolin-2(3H)-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the C4-Chloro/C2-Oxo Challenge

The quinazolinone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning from anticancer to antimicrobial.[1][2] 4-Chloroquinazolin-2(3H)-one, a specific derivative, represents a valuable intermediate for further molecular elaboration. Its structure, featuring a reactive chlorine atom at the C4 position and a stable keto-enol system at C2, allows for selective, sequential derivatization.

However, the synthesis of this particular isomer is not trivial. The core challenge lies in the inherent reactivity of the quinazoline ring system. Most high-yield, scalable syntheses proceed through a 2,4-dichloroquinazoline intermediate. The C4 position of this intermediate is significantly more electrophilic and susceptible to nucleophilic attack than the C2 position.[3] Consequently, standard methodologies often yield the isomeric 2-chloroquinazolin-4(3H)-one. This guide provides a comparative analysis of the primary synthetic pathways to the quinazoline core, critically evaluating their applicability and discussing the strategic considerations necessary to approach the synthesis of the desired 4-chloro-2-oxo isomer.

Method 1: The Anthranilic Acid to Quinazoline-2,4-dione Pathway

This is the most robust and widely employed method for constructing the foundational quinazoline ring system. It begins with inexpensive, commercially available starting materials and proceeds through a stable, crystalline intermediate, making it highly scalable and reproducible. The pathway's primary limitation, in the context of our target molecule, arises in the final functionalization step.

Logical Workflow: The Dione Pathway

A Anthranilic Acid B Quinazoline-2,4(1H,3H)-dione A->B + Urea or KOCN Heat C 2,4-Dichloroquinazoline B->C + POCl3 or SOCl2 Reflux D This compound C->D Selective C2 Hydrolysis (Significant Challenge) E 2-Chloroquinazolin-4(3H)-one (Isomeric Byproduct) C->E Standard Hydrolysis (Kinetically Favored)

Caption: Workflow for quinazolinone synthesis starting from anthranilic acid.

Experimental Protocols

Part A: Synthesis of Quinazoline-2,4(1H,3H)-dione

This cyclocondensation reaction is a cornerstone of quinazoline chemistry. The use of urea is common, involving a thermal condensation that releases ammonia.

  • Protocol:

    • Combine anthranilic acid (1.0 eq) and urea (2.0-3.0 eq) in a round-bottom flask.

    • Heat the mixture to 150-160 °C. The solids will melt, and ammonia gas will evolve.

    • Maintain the temperature for 4-6 hours until gas evolution ceases and the mixture solidifies.

    • Cool the reaction mass, treat with a hot aqueous sodium hydroxide solution to dissolve the product, and filter to remove any insoluble impurities.

    • Acidify the filtrate with hydrochloric acid to precipitate the quinazoline-2,4(1H,3H)-dione.

    • Filter the solid, wash with water, and dry under vacuum.

  • Causality & Insights: Using an excess of urea ensures the complete consumption of anthranilic acid. The initial product is a solid mass, and the basic workup is crucial for purification, separating the acidic dione from non-acidic side products. This method is highly effective, often yielding the product in >90% purity and yield. A patent describes a similar method using potassium cyanate in an aqueous medium, which can be a milder alternative to high-temperature fusion.[4]

Part B: Chlorination to 2,4-Dichloroquinazoline

The stable dione is converted into a highly reactive intermediate for subsequent nucleophilic substitutions.

  • Protocol:

    • To a flask equipped with a reflux condenser and a gas trap, add quinazoline-2,4(1H,3H)-dione (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 vol eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

    • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction mixture will become a clear solution.

    • Cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.

    • A solid precipitate of 2,4-dichloroquinazoline will form.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Causality & Insights: POCl₃ serves as both the solvent and the chlorinating agent. The dione tautomerizes to its dihydroxy form, and the hydroxyl groups are subsequently replaced by chlorine. DMF acts as a Vilsmeier-Haack catalyst, accelerating the reaction.[5] This procedure is robust and typically provides the dichloro derivative in near-quantitative yields (>95%).[6]

Part C: The Regioselectivity Challenge

The conversion of 2,4-dichloroquinazoline to the desired 4-chloro-2-oxo isomer is the critical and most challenging step.

  • The Mechanistic Hurdle: The C4 position is activated by the adjacent N3 nitrogen, making it the kinetic site for nucleophilic attack. The C2 position is electronically less deficient. Therefore, reaction with one equivalent of a simple nucleophile like water or hydroxide preferentially attacks C4, yielding 2-chloroquinazolin-4(3H)-one.[3]

  • Expert Analysis: A direct, high-yield synthesis of this compound from the dichloro-intermediate via simple hydrolysis is not well-documented in standard literature because it runs contrary to the established reactivity. Achieving this transformation would likely require non-standard conditions, such as:

    • Steric Hindrance: Employing a bulky protecting group that selectively blocks the C4 position, allowing for reaction at C2, followed by deprotection.

    • Catalysis: Utilizing a specific enzyme or transition metal catalyst that could reverse the innate regioselectivity.

    • Thermodynamic Control: Running the reaction under conditions that favor the thermodynamically more stable product, if it differs from the kinetic product.

Method 2: The 2-Aminobenzonitrile Pathway

This alternative route builds the quinazoline ring using 2-aminobenzonitrile as the starting material. It can be more direct but often involves more hazardous reagents.

Logical Workflow: The Nitrile Cyclization Pathway

A 2-Aminobenzonitrile B 2,4-Dichloroquinazoline A->B + Phosgene Derivative (e.g., Triphosgene) One-Pot C Target Molecule or Isomeric Byproduct B->C Selective Hydrolysis (Same Challenge as Method 1)

Caption: Synthesis of the dichloro-intermediate from 2-aminobenzonitrile.

Experimental Protocol
  • Protocol:

    • In a three-necked flask under an inert atmosphere, dissolve 2-aminobenzonitrile (1.0 eq) in an anhydrous solvent like chlorobenzene.

    • Add a base, such as triethylamine (1.1 eq).

    • Slowly add a solution of triphosgene (a safer solid substitute for phosgene gas) (0.4 eq) in the same solvent, maintaining a low temperature.

    • After the addition, heat the reaction mixture to 120-130 °C for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture, filter any salts, and concentrate the solvent under reduced pressure.

    • Purify the resulting 2,4-dichloroquinazoline by recrystallization or column chromatography.

  • Causality & Insights: This method combines the introduction of the C2 and C4 atoms and the cyclization into a single pot. The reaction proceeds through a complex mechanism likely involving the formation of an intermediate isocyanate which then undergoes an intramolecular cyclization. While potentially more efficient in terms of step count, this method uses highly toxic phosgene derivatives and requires stringent anhydrous conditions.[7][8] Crucially, it also leads to the 2,4-dichloroquinazoline intermediate, facing the same regioselectivity challenge as Method 1.

Comparative Data Summary

FeatureMethod 1: Anthranilic Acid PathwayMethod 2: 2-Aminobenzonitrile Pathway
Starting Material Anthranilic Acid, Urea2-Aminobenzonitrile
Key Reagents POCl₃ or SOCl₂Triphosgene or Diphosgene
Key Intermediate Quinazoline-2,4-dione, 2,4-Dichloroquinazoline2,4-Dichloroquinazoline
Yield to Intermediate High (>90% over two steps)[4][6]High (Reported up to 94%)[7]
Pros - Inexpensive, safe starting materials- Robust, scalable, and well-documented- Crystalline, stable dione intermediate- Potentially fewer steps (one-pot to dichloro)- High yield to intermediate
Cons - Multiple discrete steps- Faces the C2/C4 selectivity challenge- Uses highly toxic and moisture-sensitive reagents- Faces the same C2/C4 selectivity challenge

Senior Scientist's Recommendation and Conclusion

For the synthesis of the quinazoline backbone, Method 1, the Anthranilic Acid Pathway, is unequivocally recommended for general laboratory and process scale-up. Its foundation on safe, inexpensive starting materials and robust, high-yielding transformations to the key 2,4-dichloroquinazoline intermediate makes it the superior choice from a practical and safety standpoint.

However, researchers must approach the synthesis of This compound with a clear understanding of the inherent chemical challenge. Neither of the primary, high-flux pathways directly yields this isomer under standard conditions due to the preferential reactivity of the C4 position in the 2,4-dichloro- intermediate.

Strategic Recommendation: The most pragmatic path forward is to utilize Method 1 to prepare bulk quantities of 2,4-dichloroquinazoline. From there, efforts should be concentrated on developing a non-standard, selective reaction at the C2 position. This may involve a survey of advanced organic chemistry literature for methods of reversing regioselectivity, such as phase-transfer catalysis, enzymatic transformation, or the implementation of a protecting group strategy. A direct attempt at simple hydrolysis is unlikely to succeed and will predominantly yield the undesired 2-chloro-4-oxo isomer. This informed perspective is critical for efficient resource allocation and successful project execution in any drug development campaign.

References

  • Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 5109–5127. Available from: [Link]

  • Talele, T. T. (2016). The “Quinazoline” Motif as a Promising Bivalent Scaffold in the Design of Anticancer Agents. Bioorganic & Medicinal Chemistry, 24(14), 3245–3266. Available from: [Link]

  • Zaher, A. M., et al. (2018). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 17(1), 155–166. Available from: [Link]

  • Pashaei, A., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(5), S894. Available from: [Link]

  • Kovač, J., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society, 85(1), 15-26. Available from: [Link]

  • Li, J., et al. (2013). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 18(9), 11094–11106. Available from: [Link]

  • Google Patents. (2009). Preparation of 2,4-dichloroquinazoline. CN101475537A.
  • Doležel, J., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. International Journal of Molecular Sciences, 13(9), 11043–11059. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloroquinazoline. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... Available from: [Link]

  • Google Patents. (2012). Synthetic method of 2,4-dichloroquinazoline derivative. CN102584721A.
  • Chemistry Stack Exchange. (2020). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available from: [Link]

  • ResearchGate. (2017). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. Available from: [Link]

  • Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 5109–5127. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 11 Synthesis of 2,4-dichloroquinazoline. Available from: [Link]

  • Alafeefy, A. M. (2011). Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity. Journal of the Saudi Chemical Society, 15(4), 347-355. Available from: [Link]

  • ResearchGate. (2023). Cyclocondensation of 2-aminobenzonitrile and an aldehyde for the preparation of DHQs. Available from: [Link]

  • MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available from: [Link]

  • Google Patents. (1992). Method of 2-aminobenzonitrile synthesis. RU1772103C.
  • ChemRxiv. (2022). Tandem Triphosgene-Assisted Metal-Free One-pot Preparation of Nitriles and Amides from Aldehydes and Ketones. Available from: [Link]

Sources

A Comparative Guide for Researchers: 4-Chloroquinazolin-2(3H)-one vs. 4-Hydroxyquinazoline in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery, the quinazoline scaffold represents a privileged structure, a foundational blueprint for a multitude of biologically active compounds. Within this chemical family, 4-Chloroquinazolin-2(3H)-one and 4-hydroxyquinazoline (which exists in tautomeric equilibrium with quinazolin-4(3H)-one) are two key starting materials. While structurally similar, the seemingly subtle difference at the 4-position—a reactive chloro group versus a more stable hydroxyl group—dictates divergent paths in both synthetic strategy and biological application. This guide offers an in-depth comparison of these two compounds, grounded in available experimental data, to inform strategic decisions in the laboratory.

At a Glance: Chemical Reactivity and Biological Predisposition

The core distinction between these two molecules lies in their chemical reactivity, which in turn influences their utility in biological screening and drug development.

This compound is best conceptualized as a highly versatile chemical intermediate. The chlorine atom at the 4-position is an excellent leaving group, making this compound a prime substrate for nucleophilic substitution reactions. This reactivity is its greatest asset, allowing chemists to readily introduce a vast array of functional groups at this position, thereby generating large libraries of derivatives for biological screening. Consequently, the parent compound itself is less frequently studied for its intrinsic biological effects; its value is realized in the diverse bioactivities of its progeny.

4-Hydroxyquinazoline , conversely, is a more stable entity and has been identified as possessing inherent biological activity. Its primary claim to fame is its role as a poly(ADP-ribose) polymerase (PARP) inhibitor . This discovery has positioned 4-hydroxyquinazoline and its derivatives as attractive candidates for anticancer therapies, particularly for tumors with deficiencies in DNA repair pathways.

Head-to-Head in the Lab: A Data-Driven Comparison

Direct comparative studies of the parent this compound and 4-hydroxyquinazoline in the same biological assays are not extensively reported in the scientific literature. The focus of most research is on the more advanced derivatives. However, a comparative analysis can be constructed by examining the distinct biological activities reported for each scaffold and their respective derivatives.

The Biological Profile of 4-Hydroxyquinazoline: A Focus on PARP Inhibition

4-Hydroxyquinazoline has been characterized as an inhibitor of PARP-1, a key enzyme in DNA repair. This inhibitory action is a clinically validated strategy in oncology.

Compound/DerivativeAssay TypeTarget/Cell LineResult (IC50)Reference
4-Hydroxyquinazoline Enzyme InhibitionPARP-19.5 μM[1]
4-Hydroxyquinazoline Derivative (B1) CytotoxicityHCT-15 (Colon Cancer)2.89 ± 0.78 μM[2]
CytotoxicityHCC1937 (Breast Cancer)3.26 ± 0.38 μM[2]
Enzyme InhibitionPARP-163.81 ± 2.12 nM[2]
4-Hydroxyquinoline Derivatives CytotoxicityColo 320 (Resistant Colon Cancer)4.58 - 14.08 µM (for various derivatives)[3]

These data underscore the potential of the 4-hydroxyquinazoline scaffold in the development of potent anticancer agents that function through PARP inhibition.

The Biological Landscape of this compound Derivatives: A Gateway to Kinase Inhibition and Broader Cytotoxicity

The story of this compound in biological assays is told through its vast and varied derivatives. The ease of substitution at the 4-position has made it a favorite starting point for the synthesis of compounds targeting a wide range of biological targets, most notably protein kinases.

Derivative Type (from this compound)Assay TypeTarget/Cell LineResult (IC50)Reference
4-Anilinoquinazoline Derivative CytotoxicityHCT-116 (Colon Cancer)2.8 µM[4]
CytotoxicityT98G (Glioblastoma)2.0 µM[4]
3-Amino-7-chloro-2-methylquinazolin-4(3H)-one Derivative (5c) CytotoxicityHCT (Colon Cancer)8.00 ± 0.33 µM
3-Amino-7-chloro-2-methylquinazolin-4(3H)-one Derivative (5d) CytotoxicityHepG-2 (Liver Cancer)17.78 ± 0.58 µM
2,3-Disubstituted quinazolin-4(3H)-one Derivative CytotoxicityHepG2 (Liver Cancer)Varies by substituent[5][6]
Quinazolin-4(3H)-one Derivatives Kinase InhibitionCDK2, HER2, EGFR, VEGFR2Varies by substituent[7]

The data for derivatives of this compound highlight its role as a versatile scaffold for generating compounds with broad cytotoxic and specific kinase inhibitory activities.

Experimental Corner: Key Protocols for Evaluation

To ensure scientific rigor and reproducibility, detailed experimental protocols are paramount. Below are standardized methodologies for assays commonly used to evaluate quinazoline derivatives.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to determine the cytotoxic or anti-proliferative effects of a compound.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay: A Luminescence-Based Approach

This assay is designed to quantify the inhibitory effect of a compound on the activity of a specific protein kinase.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well or 384-well plate, combine the purified recombinant kinase, a kinase-specific substrate (peptide or protein), and the test compound at various concentrations in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Generation: Stop the kinase reaction and measure the amount of ATP consumed. A common method is the ADP-Glo™ Kinase Assay, which involves converting the remaining ATP to a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.

Visualizing the Science: Pathways and Workflows

To better understand the context of these compounds' activities, it is helpful to visualize the cellular pathways they target and the experimental workflows used to evaluate them.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activation Ras Ras Grb2_Sos->Ras Raf_MEK_ERK Raf-MEK-ERK Cascade Ras->Raf_MEK_ERK Transcription Gene Transcription (Proliferation, Survival) Raf_MEK_ERK->Transcription Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binding & Dimerization Quinazoline_Inhibitor 4-Anilinoquinazoline (from 4-Chloro-Derivative) Quinazoline_Inhibitor->EGFR Inhibition

Caption: The EGFR signaling pathway, a common target for kinase inhibitors derived from 4-chloroquinazolines.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: A streamlined workflow for determining compound cytotoxicity using the MTT assay.

Concluding Remarks for the Bench Scientist

The choice between this compound and 4-hydroxyquinazoline is a strategic one in the early phases of drug discovery.

  • Choose 4-Hydroxyquinazoline when your research is directed towards PARP inhibition or when you are seeking a lead compound with known, albeit modest, anticancer activity for further optimization.

  • Choose this compound when your goal is to explore a broader biological space, particularly in the realm of kinase inhibition. Its reactivity is a powerful tool for generating chemical diversity and discovering novel biological activities.

While this guide provides a snapshot of the current understanding, the field of medicinal chemistry is ever-evolving. Further direct comparative studies of these two fundamental scaffolds would undoubtedly provide even greater clarity and unlock new avenues for therapeutic innovation.

References

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. 2024; 29(6):1407. Available from: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. 2020; 25(23):5739. Available from: [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021; 36(1): 2055-2067. Available from: [Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry. 2022; 15(3):103670. Available from: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. 2020; 16: 2548-2558. Available from: [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Advances. 2020; 10(46): 27533-27547. Available from: [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules. 2023; 28(13):5119. Available from: [Link]

  • Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. European Journal of Medicinal Chemistry. 2018; 157: 104-117. Available from: [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. 2024; 29(5):1053. Available from: [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules. 2022; 27(13):4288. Available from: [Link]

  • 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E. 2011; 67(Pt 12): o3221. Available from: [Link]

  • Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study. Scientific Reports. 2022; 12: 12532. Available from: [Link]

  • Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules. 2023; 28(14):5531. Available from: [Link]

  • Novel quinazolin-4(3H)-one linked to 1,2,3-triazoles: Synthesis and anticancer activity. Chemical Biology & Drug Design. 2018; 92(2): 1563-1575. Available from: [Link]

  • Synthesis and in Vitro anti tumor activity of some novel 2, 3-disubstituted quinazolin 4(3H)-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. 2014; 6(8): 506-510. Available from: [Link]

  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. Scientific Reports. 2023; 13: 13853. Available from: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. 2024; 29(4):875. Available from: [Link]

  • Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity. 2025; [Online ahead of print]. Available from: [Link]

  • FIGURE 1 (a) Representative graph for IC 50 values of potent... - ResearchGate. Available from: [Link]

  • IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. - ResearchGate. Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloroquinazolin-2(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] Within this class, 4-chloroquinazolin-2(3H)-one serves as a particularly versatile synthetic intermediate. Its reactivity, especially at the C4 position, allows for the systematic introduction of diverse functional groups, making it an ideal starting point for developing extensive compound libraries for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of this compound analogs, delving into the causal relationships between specific structural modifications and their resulting biological activities, supported by experimental data and protocols.

The this compound Core: A Reactive Scaffold for Drug Discovery

The utility of the this compound core lies in the electrophilic nature of the C4 carbon, which is activated by the adjacent nitrogen atoms and the chlorine leaving group. This makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the primary reason for its widespread use, as it provides a reliable handle for introducing pharmacophoric elements, most notably substituted amines, anilines, and thiols, which are crucial for interacting with biological targets.[2][3]

The general synthetic approach to this core often begins with appropriately substituted anthranilic acids, which undergo cyclization to form the quinazolinone ring system. Subsequent chlorination, typically using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), yields the reactive 4-chloro intermediate.[4][5][6]

Logical Flow of Synthesis

G A Substituted Anthranilic Acid B Cyclization (e.g., with Chloroacetyl chloride) A->B C Quinazolin-2,4(1H,3H)-dione Intermediate B->C D Chlorination at C4 (e.g., POCl₃ or SOCl₂) C->D E This compound Core D->E F Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH₂) E->F G Biologically Active Analogs F->G

Caption: General synthetic workflow for this compound analogs.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system.[7] SAR studies have revealed that modifications at positions 2, 3, 4, and on the fused benzene ring (positions 6, 7, 8) are critical for modulating potency and selectivity.[2][7]

General SAR Insights for the Quinazolinone Scaffold

G cluster_0 Quinazolin-2(3H)-one Core main_scaffold main_scaffold C4 C4 Position: Key for Kinase Hinge Binding. Displacement of Cl with anilines is a critical modification. C4:e->main_scaffold:w C2 C2 Position: Modulates potency and selectivity. Substituents: Amines, thiols, alkyl groups. C2:w->main_scaffold:e N3 N3 Position: Substitutions (e.g., aryl, alkyl groups) influence steric and electronic properties. N3:w->main_scaffold:e Benzene Benzene Ring (C6, C7): Halogen (Cl, F) or methoxy groups often increase potency and affect pharmacokinetics. Benzene:s->main_scaffold:n G A Prepare Assay Plate: Add buffer, kinase, peptide substrate, and ATP B Add Test Compound: Serially diluted quinazolinone analogs A->B C Incubation: Allow kinase reaction to proceed (e.g., 30-60 min at 30°C) B->C D Stop Reaction & Detect: Add detection reagent (e.g., phosphospecific antibody) C->D E Measure Signal: (e.g., Fluorescence, Luminescence) D->E F Data Analysis: Plot % inhibition vs. compound concentration and calculate IC50 value E->F

Sources

A Researcher's Guide to the In Vitro Validation of Anticancer Activity in Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Specificity of the 4-Chloroquinazolin-2(3H)-one Scaffold: While this guide focuses on the in vitro validation of anticancer activity of this compound derivatives, it is important to note that publicly available research specifically on this scaffold is limited. Therefore, to provide a comprehensive methodological framework, this guide will draw upon established protocols and data from the broader, well-researched class of quinazolinone derivatives. The principles and techniques described herein are directly applicable to the investigation of this compound and its analogues.

The quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer effects.[1][2] Numerous derivatives have been synthesized and evaluated, with some progressing to clinical use.[1] The structural versatility of the quinazolinone core allows for modifications at various positions, influencing their interaction with biological targets and thereby their therapeutic efficacy.[3][4] This guide provides a comprehensive overview of the in vitro validation of the anticancer activity of quinazolinone derivatives, with a focus on cytotoxicity, apoptosis induction, and cell cycle arrest.

Comparative Anticancer Activity of Quinazolinone Derivatives

The initial assessment of potential anticancer compounds involves determining their cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a biological or biochemical function. The following table summarizes the cytotoxic activity of various quinazolinone derivatives against different human cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinazolin-4(3H)-oneCompound with dithiocarbamate side chain (8q)K562 (Leukemia)0.5[5]
Quinazolinone-1,3,4-oxadiazole conjugateCompound 6aHeLa (Cervical Cancer)7.52[6]
4-AnilinoquinazolineDerivative 10bHCT-116 (Colorectal)2.8[7]
4-AnilinoquinazolineDerivative 10bT98G (Glioblastoma)2.0[7]
Quinazolinone-chalconeCompound (101)MCF-7 (Breast Cancer)0.34[3]
Quinazolinone-chalconeCompound (101)Burkitt lymphoma CA461.0[3]
Dihydroquinazoline-2(1H)-oneCompound CA1-eA2780 (Ovarian Cancer)22.76[8]
Dihydroquinazoline-2(1H)-oneCompound CA1-gA2780 (Ovarian Cancer)22.94[8]

Key In Vitro Validation Assays

A thorough in vitro evaluation of a potential anticancer compound extends beyond cytotoxicity to elucidate its mechanism of action. The following are standard assays employed to investigate apoptosis induction and cell cycle effects.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10^4 cells/ml and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compounds (e.g., 1-500 µM) to the culture media and incubate for a specified period (e.g., 48 hours). Include a negative control (e.g., DMSO 1%) and a positive control (e.g., doxorubicin 20 µM).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Annexin V is a cellular protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for various time points.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[9][10]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Cell cycle analysis is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs exert their effects by arresting the cell cycle at a specific phase.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.

  • Incubation: Incubate the cells to allow for DNA staining and RNA degradation.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[9][10]

Mechanistic Insights: Signaling Pathways and Molecular Targets

Quinazolinone derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.[1][2]

Potential Molecular Targets:

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial targets in cancer therapy. Several 4-anilinoquinazoline derivatives have been developed as inhibitors of these kinases.[7]

  • Tubulin Polymerization: Some quinazolinone derivatives can inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[11]

  • Poly(ADP-ribose)polymerase (PARP): PARP inhibitors are a class of targeted cancer drugs, and some quinazoline-2,4(1H,3H)-dione derivatives have shown promising PARP inhibitory activity.[12]

The diagram below illustrates a generalized signaling pathway that can be modulated by quinazolinone derivatives, leading to apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt) Receptor_Tyrosine_Kinase->Signaling_Cascade Activation Bcl2_Family Bcl-2 Family (Bax/Bcl-2 ratio) Signaling_Cascade->Bcl2_Family Regulation Mitochondrial_Pathway Mitochondrial Pathway Bcl2_Family->Mitochondrial_Pathway Control Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Apoptosis Apoptosis Caspase_Activation->Apoptosis Mitochondrial_Pathway->Caspase_Activation Initiation Quinazolinone_Derivative Quinazolinone Derivative Quinazolinone_Derivative->Receptor_Tyrosine_Kinase Inhibition

Caption: Generalized signaling pathway illustrating potential mechanisms of quinazolinone-induced apoptosis.

Experimental Workflow for In Vitro Validation

The following diagram outlines a typical workflow for the in vitro validation of the anticancer activity of a novel compound.

G Start Synthesized Quinazolinone Derivative Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) - Determine IC50 values Start->Cytotoxicity_Screening Mechanism_Investigation Mechanism of Action Investigation Cytotoxicity_Screening->Mechanism_Investigation Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Investigation->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Mechanism_Investigation->Cell_Cycle_Analysis Molecular_Target_Analysis Molecular Target Analysis (e.g., Western Blot) Apoptosis_Assay->Molecular_Target_Analysis Cell_Cycle_Analysis->Molecular_Target_Analysis Data_Analysis Data Analysis and Conclusion Molecular_Target_Analysis->Data_Analysis

Caption: Experimental workflow for in vitro validation of anticancer activity.

References

Sources

A Comparative Guide to the Efficacy of Quinazolinone-Based Compounds and Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of compounds based on the 4-quinazolinone scaffold, a foundational structure in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, against clinically established drugs such as Gefitinib, Erlotinib, and Osimertinib. We will delve into the mechanistic underpinnings of EGFR inhibition, present comparative biological data, and provide detailed, field-proven protocols for the experimental validation of novel inhibitor candidates.

The Central Role of EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase (RTK) that plays a pivotal role in regulating key cellular processes, including proliferation, differentiation, and survival.[1][2] Upon binding to ligands like the epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2][3] This phosphorylation event creates docking sites for adaptor proteins, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell growth and survival.[4][5]

In numerous cancers, including non-small cell lung cancer (NSCLC), colorectal, and breast cancer, the EGFR signaling pathway is dysregulated through receptor overexpression, gene amplification, or activating mutations.[1][6] This aberrant signaling leads to uncontrolled cell proliferation and tumor progression, making EGFR a prime target for anticancer therapies.[2]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Kinase Domain GRB2 GRB2/SOS EGFR:tail->GRB2 Phosphorylation PI3K PI3K EGFR:tail->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Gene_Expression Gene Expression TF->Gene_Expression Regulation EGF EGF Ligand EGF->EGFR:head Binding & Dimerization

Figure 1: Simplified EGFR Signaling Pathway.

The Quinazolinone Scaffold: A Privileged Structure for EGFR Inhibition

Small-molecule tyrosine kinase inhibitors (TKIs) that target EGFR have revolutionized the treatment of certain cancers.[7][8] A significant number of these inhibitors are built upon the 4-anilinoquinazoline or quinazolinone core.[9][10] This heterocyclic scaffold serves as an effective mimic of the adenine region of ATP, allowing it to competitively bind to the ATP-binding pocket within the EGFR kinase domain.[11][12]

The compound 4-Chloroquinazolin-2(3H)-one represents a basic structural motif within this class. While it is more of a synthetic precursor than a potent inhibitor itself, its core structure is the foundation upon which highly potent and selective drugs have been developed through medicinal chemistry efforts.

Clinically approved first-generation (Gefitinib, Erlotinib) and third-generation (Osimertinib) inhibitors are all quinazoline derivatives.[7]

  • Gefitinib and Erlotinib are reversible TKIs that compete with ATP for the kinase binding site.[13][14][15] They are particularly effective against tumors harboring activating EGFR mutations (e.g., exon 19 deletions or L858R substitution).[12][16]

  • Osimertinib is a third-generation, irreversible TKI designed to overcome resistance to first-generation inhibitors, most notably the T790M "gatekeeper" mutation.[17][18] It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site, leading to sustained inhibition.[19][20]

TKI_Mechanism EGFR_Kinase EGFR Kinase Domain ATP Binding Pocket Cys797 ATP ATP ATP->EGFR_Kinase:p Binds Gefitinib Gefitinib / Erlotinib (Reversible) Gefitinib->EGFR_Kinase:p Competes with ATP Osimertinib Osimertinib (Irreversible) Osimertinib->EGFR_Kinase:c Forms Covalent Bond

Figure 2: Mechanism of Reversible and Irreversible EGFR TKIs.

Comparative Efficacy: In Vitro Data

The efficacy of an EGFR inhibitor is typically first quantified by its half-maximal inhibitory concentration (IC50) value, which measures the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates greater potency. The following table summarizes publicly available IC50 data for established drugs and representative novel quinazolinone derivatives against wild-type (WT) and mutant forms of EGFR.

Compound/DrugTarget EnzymeIC50 (nM)Reference
Erlotinib EGFR (WT)~2[9]
Gefitinib EGFR (WT)27.41% inhibition @ 10µM[10]
Osimertinib EGFR (L858R/T790M)<15[17]
Compound 8b EGFR (WT)1.37[9]
Compound 6d EGFR (WT)69[21]
Compound 14 EGFR (WT)6.3[22]
Compound 14 EGFR (L858R/T790M)8.4[22]

Note: Compounds 8b, 6d, and 14 are novel, published quinazolinone derivatives, not this compound itself. They are included to demonstrate the high potential of this chemical class. Data is sourced from distinct studies and experimental conditions may vary.

This data highlights that novel compounds derived from the quinazolinone scaffold can achieve potency comparable to, or even exceeding, that of established first-generation inhibitors.[9][22] Crucially, modern drug design efforts focus on achieving selectivity for mutant forms of EGFR (like L858R/T790M) over the wild-type enzyme to minimize off-target effects and toxicity.[17]

Experimental Validation: A Step-by-Step Guide

Evaluating a novel compound like a this compound derivative requires a multi-step, rigorous validation process. The following protocols are foundational for determining inhibitor efficacy.

Experimental_Workflow start Synthesize Novel Quinazolinone Compound kinase_assay Step 1: In Vitro Kinase Assay (Determine IC50) start->kinase_assay cell_assay Step 2: Cell Proliferation Assay (e.g., MTT Assay) kinase_assay->cell_assay Potent compounds advance western_blot Step 3: Western Blot Analysis (Confirm Target Engagement) cell_assay->western_blot Active compounds advance end Lead Compound Identified western_blot->end

Figure 3: Workflow for Evaluating a Novel EGFR Inhibitor.
Protocol: In Vitro EGFR Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on EGFR kinase activity and calculate its IC50 value. This is the primary screen for potency.

Principle: A purified recombinant EGFR enzyme is incubated with a peptide substrate and ATP. The enzyme transfers a phosphate group from ATP to the substrate. The amount of phosphorylated substrate (or depleted ATP) is measured, often via luminescence or fluorescence. The assay is run with varying concentrations of the inhibitor to determine the dose-response curve.[23][24]

Methodology:

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.2 mM DTT).[23]

    • Serially dilute the test compound (e.g., from 100 µM to 0.1 nM) in DMSO, then further dilute in the kinase buffer.

    • Prepare solutions of recombinant EGFR enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr)), and ATP at their optimal concentrations in the kinase buffer.[25]

  • Assay Execution (384-well plate format):

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to each well.

    • Add 2 µL of the EGFR enzyme solution to each well and pre-incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.[23]

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

  • Signal Detection:

    • Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[25]

    • Stop the reaction and measure the output. For ADP-Glo™ assays, this involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert the generated ADP into a luminescent signal.[24][26]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background (no enzyme) from all readings.

    • Normalize the data, setting the vehicle control (no inhibitor) as 100% activity and a high concentration of a known inhibitor (like staurosporine) as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effect of the inhibitor on cancer cells that are dependent on EGFR signaling (e.g., A549 or NCI-H1975).

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[27][28] The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Plating:

    • Seed cancer cells (e.g., A549) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow cells to attach.[29]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

    • Incubate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[30]

    • Incubate for 2-4 hours at 37°C until purple precipitate is visible.[29]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[30]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[28]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[31]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot cell viability versus the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol: Western Blot for EGFR Phosphorylation

Objective: To provide direct evidence that the compound inhibits EGFR signaling within the cell by measuring the phosphorylation status of the receptor.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample. By using a phospho-specific antibody, one can visualize the amount of activated (phosphorylated) EGFR. This is compared to the total amount of EGFR protein to confirm that the effect is due to inhibition of kinase activity, not protein degradation.[32][33]

Methodology:

  • Cell Lysis:

    • Culture cells (e.g., A431 or A549) to ~80% confluency.

    • Starve the cells (e.g., in serum-free medium) for 12-24 hours to reduce basal EGFR activity.

    • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.[33]

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[32]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Y1173) overnight at 4°C.[34]

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection and Re-probing:

    • Capture the chemiluminescent signal using an imaging system.

    • Crucial Control: Strip the antibodies from the membrane using a stripping buffer. Re-block and re-probe the same membrane with an antibody against total EGFR to confirm equal protein loading.[32][33]

Conclusion and Future Perspectives

The 4-quinazolinone scaffold is a cornerstone of modern EGFR-targeted cancer therapy. While the specific compound this compound is a basic building block, its derivatives have demonstrated exceptional potency and, in the case of third-generation inhibitors like Osimertinib, the ability to overcome complex drug resistance mechanisms.[17] The comparative data and experimental protocols presented in this guide underscore the continued potential of this chemical class. Future research will undoubtedly focus on developing next-generation quinazolinone-based inhibitors with improved selectivity, better central nervous system penetration, and efficacy against emerging resistance mutations, further cementing the legacy of this remarkable pharmacophore in oncology.

References

  • How does erlotinib work (mechanism of action)? - Drugs.com. (2024, December 18). Drugs.com. [Link]

  • Gefitinib - Grokipedia. Grokipedia. [Link]

  • Okamoto, I. (2010). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Journal of Clinical Medicine, 5(1), 1-11. [Link]

  • Wee, P., & Wang, Z. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 13(11), 2849. [Link]

  • What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. [Link]

  • Li, D., et al. (2019). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 203-217. [Link]

  • What is the mechanism of Osimertinib mesylate? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. [Link]

  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram. ResearchGate. [Link]

  • Illustrates Erlotinib's mechanism of action in inhibiting EGFR... | Download Scientific Diagram. ResearchGate. [Link]

  • Khan, Z., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? Expert Opinion on Therapeutic Targets, 27(11-12), 989-1002. [Link]

  • What is the mechanism of action of Osimertinib mesylate? - Patsnap Synapse. (2025, March 7). Patsnap Synapse. [Link]

  • Scaltriti, M., & Baselga, J. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Journal of Mammary Gland Biology and Neoplasia, 11(3-4), 221-231. [Link]

  • Soria, J. C., et al. (2017). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Drug Design, Development and Therapy, 11, 2377-2387. [Link]

  • What is the mechanism of Erlotinib Hydrochloride? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. [Link]

  • Mechanism of action of erlotinib | Download Scientific Diagram. ResearchGate. [Link]

  • Yewale, C., et al. (2013). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 17(12), 1465-1481. [Link]

  • The EGFR signaling pathway in breast cancers. ResearchGate. [Link]

  • EGFR pathway and mechanism of action of osimertinib. | Download Scientific Diagram. ResearchGate. [Link]

  • Mohammadi-Farani, A., et al. (2020). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 19(3), 123-137. [Link]

  • Tolba, M. F., et al. (2020). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1188-1204. [Link]

  • Zhang, Y., et al. (2019). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Scientific Reports, 9(1), 1-10. [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Bioorganic & Medicinal Chemistry, 27(21), 115053. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Wang, Y., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 29(7), 1461. [Link]

  • Nan, X., et al. (2022). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Frontiers in Pharmacology, 13, 858522. [Link]

  • Potential of EGFR Inhibitors: A Promising Avenue in Cancer Treatment. (2024, March 29). DelveInsight. [Link]

  • Leonetti, A., et al. (2019). Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. British Journal of Cancer, 121(9), 725-737. [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. CureFFI.org. [Link]

  • EGFR and Its Application in Cancer Therapy. Cusabio. [Link]

  • Rosell, R., et al. (2012). Epidermal growth factor receptor (EGFR) inhibitors and derived treatments. Annals of Oncology, 23(Supplement 10), x76-x81. [Link]

  • Lin, S. Y., et al. (1986). Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. Analytical Biochemistry, 156(2), 416-425. [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021, November 4). Cell Signaling Technology. [Link]

  • Rieckmann, T., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Methods in Molecular Biology, 1917, 147-160. [Link]

  • Sławiński, J., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 27(15), 4991. [Link]

  • Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. [Link]

  • Chemi-Verse™ EGFR Kinase Assay Kit. BPS Bioscience. [Link]

  • de Witte, M. A., et al. (2021). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • da Cunha, E. F., et al. (2018). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Bioorganic & Medicinal Chemistry, 26(11), 3098-3105. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Chloroquinazolin-2(3H)-one Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Cornerstone of Kinase Inhibition

In the landscape of targeted cancer therapy, the quinazoline nucleus stands out as a "privileged" scaffold, forming the backbone of numerous clinically successful kinase inhibitors.[1] Derivatives of this versatile heterocyclic system, including those based on the 4-chloroquinazolin-2(3H)-one core, have been extensively developed to target key nodes in oncogenic signaling pathways. Notably, several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, are built upon the quinazoline framework and primarily target members of the ErbB family of receptor tyrosine kinases, like the Epidermal Growth Factor Receptor (EGFR).[2][3] Furthermore, modifications to this scaffold have yielded potent inhibitors of other critical kinases, including the Vascular Endothelial Growth Factor Receptor (VEGFR), which is a central regulator of angiogenesis.[4][5]

The therapeutic efficacy of these inhibitors is intrinsically linked to their selectivity. While potent on-target activity is desired, cross-reactivity with unintended kinases can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6][7] Therefore, a rigorous and systematic evaluation of an inhibitor's kinome-wide interaction profile is not merely a characterization step but a fundamental pillar of modern drug development. This guide provides a comparative framework for the cross-reactivity profiling of this compound based inhibitors, detailing the critical experimental methodologies and presenting comparative data to contextualize their performance against alternative scaffolds.

Pillar I: Methodologies for Determining Kinase Selectivity

The choice of methodology for profiling inhibitor selectivity is dictated by the need for both breadth (kinome-wide coverage) and physiological relevance (cellular context). Here, we detail two gold-standard, complementary approaches that form a robust system for validating inhibitor cross-reactivity.

In Vitro Kinome Scanning: A Global View of Inhibitor Interactions

The most comprehensive initial assessment of inhibitor selectivity is achieved through in vitro kinome scanning. This high-throughput screening method quantitatively measures the binding of a test compound against a large panel of purified kinases, often covering a significant portion of the human kinome.[8][9]

Causality Behind the Choice: Kinome scanning is employed at an early stage to rapidly identify all potential on- and off-targets of an inhibitor. The primary output, often a dissociation constant (Kd) or percentage of inhibition at a given concentration, provides a quantitative measure of binding affinity.[8] This allows for a global, unbiased view of the inhibitor's interaction landscape, which is crucial for identifying potential liabilities and opportunities before committing to more resource-intensive cellular and in vivo studies. Commercial platforms like Eurofins' KINOMEscan® offer panels of over 468 kinases, providing an industry-standard benchmark for such analyses.[8][9]

Experimental Protocol: Competition Binding Assay (e.g., KINOMEscan®)

  • Kinase Preparation: A large panel of human kinases are individually expressed, typically as fusions with a DNA tag, in a phage system.[10]

  • Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competitive Binding: Each tagged kinase is incubated with the immobilized ligand and the test compound (e.g., a this compound derivative) across a range of concentrations. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: After reaching equilibrium, the beads are washed to remove unbound components. The amount of kinase bound to the solid support is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).[10]

  • Data Analysis: A low qPCR signal indicates that the test compound has successfully outcompeted the immobilized ligand, signifying a strong interaction. The results are used to calculate Kd values or are reported as percent inhibition relative to a control (e.g., DMSO). The data is often visualized using a "tree spot" diagram, which maps the hits onto a phylogenetic tree of the human kinome.[8]

Kinome_Scanning_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Kinase Kinase Panel (DNA-tagged) Incubation Competitive Binding Incubation Kinase->Incubation Inhibitor Test Inhibitor (e.g., Quinazoline derivative) Inhibitor->Incubation Beads Immobilized Ligand (Solid Support) Beads->Incubation Wash Wash & Elute Incubation->Wash qPCR qPCR Quantification of DNA Tag Wash->qPCR Data Data Analysis (Kd Calculation) qPCR->Data TreeSpot TREEspot® Visualization Data->TreeSpot

A generalized workflow for in vitro kinome scanning.
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Milieu

While kinome scanning reveals potential interactions, it does so in a purified, artificial system. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that validates these interactions within the complex environment of an intact cell or even tissue lysate.[11][12]

Causality Behind the Choice: CETSA operates on the principle that the binding of a ligand (our inhibitor) stabilizes its target protein, making it more resistant to thermal denaturation.[13][14] This allows for the direct, label-free confirmation of target engagement in a physiological context, where factors like cell permeability, intracellular ATP concentrations, and protein-protein interactions can influence an inhibitor's efficacy. A positive thermal shift provides strong evidence that the compound reaches and binds to its intended target inside the cell. High-throughput versions of CETSA have been developed to enable screening applications.[11]

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA®

  • Cell Treatment: Culture the desired cell line (e.g., a cancer cell line overexpressing the target kinase) and treat with a range of concentrations of the test inhibitor for a defined period (e.g., 1 hour) at 37°C. A vehicle control (e.g., DMSO) is run in parallel.

  • Thermal Challenge: Heat the intact cells or cell lysates to a specific temperature that is known to cause partial denaturation and aggregation of the target protein. This temperature is predetermined through a preliminary melt-curve experiment.[12]

  • Cell Lysis & Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). The denatured, aggregated proteins are then separated from the soluble, stabilized proteins by centrifugation.[11]

  • Protein Quantification: The amount of the soluble target protein remaining in the supernatant is quantified using a specific antibody-based method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein against the inhibitor concentration. The resulting dose-response curve is used to calculate an EC50, representing the concentration of inhibitor required to stabilize 50% of the target protein. A potent EC50 value confirms effective target engagement in the cellular environment.

CETSA_Workflow cluster_cell Cellular Phase cluster_process Processing Phase cluster_analysis Analysis Phase A Treat Cells with Inhibitor Dose Range B Heat Shock (Challenge Temperature) A->B C Cell Lysis (e.g., Freeze-Thaw) B->C D Centrifugation to Separate Soluble vs. Aggregated Proteins C->D E Collect Supernatant (Soluble Fraction) D->E F Quantify Target Protein (e.g., Western Blot) E->F G Plot Dose-Response Curve & Calculate EC50 F->G

Workflow for an Isothermal Dose-Response CETSA® experiment.

Pillar II: Comparative Cross-Reactivity Data

The ultimate goal of profiling is to understand an inhibitor's selectivity window. The following tables summarize publicly available data for representative quinazoline-based inhibitors and compare them with alternatives possessing different core scaffolds that target the same primary kinases, EGFR and VEGFR.

Comparative Selectivity Profile for EGFR Inhibitors

Epidermal Growth Factor Receptor (EGFR) is a primary target for many quinazoline-based drugs.[15] Their selectivity against wild-type (WT) EGFR versus mutant forms, as well as against other kinases, is a critical determinant of their therapeutic index.

InhibitorCore ScaffoldPrimary Target(s)IC50 (nM) vs. Primary TargetKey Off-Target(s) / NotesReference(s)
Gefitinib QuinazolineEGFR~2-80 (mutant-dependent)BRK, Yes, CSK, EphB4, RIPK2[16]
Erlotinib QuinazolineEGFR2 (enzymatic assay)Inhibits EGFR autophosphorylation in cells (IC50 = 20 nM).[9][9]
Lapatinib QuinazolineEGFR, HER2 (ErbB2)EGFR: 10.8, HER2: 9.8Off-target activity on JNK/c-Jun signaling at higher concentrations.[11][17][11][17]
Osimertinib PyrimidineEGFR (T790M mutant)~5-15 (H1975 cells)Highly selective for mutant EGFR over WT, reducing skin and GI toxicities.[3][18][3][18]
Comparative Selectivity Profile for VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, KDR) is a key mediator of angiogenesis, and its inhibition is a validated anti-cancer strategy. Several quinazoline derivatives are multi-targeted inhibitors that potently block VEGFR-2.

InhibitorCore ScaffoldPrimary Target(s)IC50 (nM) vs. VEGFR-2Key Off-Target(s) / NotesReference(s)
Vandetanib QuinazolineVEGFR-2, EGFR, RET40Also potently inhibits RET (IC50 = 130 nM) and EGFR (IC50 = 500 nM).[19][7][19]
Sunitinib IndolinoneVEGFRs, PDGFRs, KIT~2-9Broad-spectrum TKI with numerous off-targets.[20][21]
Axitinib IndazoleVEGFRs 1, 2, 30.2Highly potent on VEGFRs; greater selectivity than first-gen TKIs.[15][22][15][22]
CNP0279613 PyrrolopyrimidineVEGFR-2PotentIdentified via virtual screening; shows strong binding and anti-angiogenic activity.[23]

Pillar III: Mechanistic Context and Authoritative Grounding

Understanding the signaling context is paramount to interpreting cross-reactivity data. The diagram below illustrates the central role of EGFR in cell signaling and how quinazoline-based inhibitors intervene.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis Inhibitor Quinazoline-based Inhibitor Inhibitor->EGFR Blocks ATP Binding Site EGF EGF (Ligand) EGF->EGFR Binds & Activates

EGFR signaling and the point of quinazoline inhibitor intervention.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly successful class of kinase inhibitors. Their therapeutic value, however, is critically dependent on their selectivity profile. As demonstrated, quinazoline-based inhibitors like Gefitinib and Vandetanib exhibit distinct cross-reactivity patterns, which can be elucidated using a combination of in vitro kinome scanning and cell-based target engagement assays like CETSA®.

Comparative analysis reveals that while some quinazolines are highly targeted (e.g., later-generation EGFR inhibitors), others are designed for multi-targeted activity. When compared to alternative scaffolds, such as pyrimidines or indazoles, the selectivity can differ significantly. For instance, pyrimidine-based Osimertinib achieves remarkable selectivity for mutant EGFR over wild-type, a feat that minimizes on-target toxicities.[3][18] Conversely, multi-targeted inhibitors like Sunitinib, while effective, have a broad interaction profile that can contribute to a different spectrum of side effects.[20]

For researchers in drug development, the key takeaway is that the core scaffold is a starting point. The ultimate cross-reactivity profile is fine-tuned by the specific chemical decorations appended to this core. A comprehensive and multi-faceted profiling approach is therefore indispensable. By integrating broad, in vitro screening with physiologically relevant, cell-based validation, scientists can build a robust understanding of an inhibitor's mechanism of action, predict potential liabilities, and ultimately design safer and more effective targeted therapies.

References

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (n.d.).
  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012).
  • Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy. (n.d.). ClinPGx.
  • Gefitinib KINOMEscan (LDG-1139: LDS-1142). (2013).
  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed.
  • KINOMEscan Technology. (n.d.). Eurofins Discovery.
  • Vandetanib – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (n.d.). NIH.
  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2022). PubMed.
  • Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma. (n.d.). Dovepress.
  • Kinome phylogenetic tree representing the target profiles of dasatinib... (n.d.).
  • Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis. (2007). PubMed.
  • Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer. (n.d.). Dovepress.
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2024). Bentham Science.
  • Exploring the Research Frontiers: Vandetanib's Role in Kinase Inhibition and Cancer Therapy. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (n.d.). NIH.
  • Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Samuraciclib Target Engagement. (n.d.). Benchchem.
  • Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regul
  • Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors: A Compar
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews.
  • Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. (2025).
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. (2025). PubMed.
  • sunitinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (n.d.). NIH.
  • Pharmacodynamic study of axitinib in patients with advanced malignancies assessed with 18F-3. (n.d.). NIH.
  • Navigating Acquired Resistance to EGFR Tyrosine Kinase Inhibitors: A Comparative Analysis of Osimertinib's Activity. (n.d.). Benchchem.
  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (n.d.). PubMed.
  • Erlotinib. (2024). NCBI Bookshelf.
  • Biomarkers of erlotinib response in non-small cell lung cancer tumors that do not harbor the more common epidermal growth factor receptor mut
  • Osimertinib and other third-generation EGFR TKI in EGFR-mutant NSCLC p
  • Multitargeted tyrosine kinase inhibition produces discordant changes between 99mTc-MDP bone scans and other disease biomarkers: analysis of a phase II study of sunitinib for metastatic castration-resistant prost
  • 20 Medicine of the week: Osimertinib. (2025). YouTube.
  • Multitargeted tyrosine kinase inhibition produces discordant changes between 99mTc-MDP bone scans and other disease biomarkers: analysis of a phase II study of sunitinib for metastatic castration-resistant prost
  • Targeting the Gatekeeper: Osimertinib in EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. (n.d.). AACR Journals.
  • Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer. (n.d.). Oncotarget.
  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (n.d.). PubMed Central.
  • Axitinib after Treatment Failure with Sunitinib or Cytokines in Advanced Renal Cell Carcinoma—Systematic Literature Review of Clinical and Real-World Evidence. (2024). MDPI.
  • Lapatinib for Advanced or Metast
  • Identification of cellular gefitinib targets. A, chemical structures of... (n.d.).
  • Erlotinib sensitivity of MAPK1p.D321N mutation in head and neck squamous cell carcinoma. (2020).
  • Targeted lapatinib anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem. (n.d.). OAE Publishing Inc..
  • KINOMEscan d
  • Targeted treatments in advanced renal cell carcinoma: focus on axitinib. (2014). Dovepress.
  • Her2 positive metastatic breast cancer treated with low dose lapatinib in a resource-constrained setting in South India: a retrospective audit. (2024). ecancermedicalscience.
  • Compound: GEFITINIB (CHEMBL939). (n.d.). ChEMBL.

Sources

Head-to-head comparison of different catalysts for 4-Chloroquinazolin-2(3H)-one functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Systems for the Functionalization of 4-Chloroquinazolin-2(3H)-one

Introduction: The Quinazolinone Scaffold and the Strategic Importance of C4 Functionalization

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Within this class, this compound serves as a highly versatile and critical intermediate. The chlorine atom at the C4 position acts as an excellent leaving group, making it a prime target for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) essential for modern drug discovery.

This guide provides a head-to-head comparison of the primary catalytic systems used for the functionalization of the this compound core. We will delve into the performance, scope, and mechanistic nuances of palladium-, copper-, and nickel-based catalysts, supported by experimental data and detailed protocols to aid researchers in selecting the optimal system for their synthetic objectives.

Palladium-Catalyzed Functionalization: The Workhorse of Cross-Coupling

Palladium catalysis is arguably the most established and versatile method for the functionalization of aryl chlorides. Its high efficiency, broad functional group tolerance, and the extensive library of available phosphine ligands make it the first choice for many synthetic chemists. The primary reactions include Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and related cross-coupling processes.

Mechanistic Rationale

The efficacy of palladium catalysts stems from their ability to cycle between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism for a Suzuki-Miyaura coupling, for instance, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the quinazolinone, forming a Pd(II) complex.

  • Transmetalation: A boronic acid (or ester), activated by a base, transfers its organic moiety to the palladium center.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Workflow for a Typical Palladium-Catalyzed Suzuki Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Setup 1. Add this compound, boronic acid, base (e.g., K2CO3), and Pd catalyst/ligand to flask Solvent 2. Add degassed solvent (e.g., Dioxane/H2O) Setup->Solvent Degas 3. Purge with N2/Ar for 15-20 min Solvent->Degas Heat 4. Heat to desired temp (e.g., 80-100 °C) and monitor by TLC/LC-MS Degas->Heat Cool 5. Cool to RT, dilute with EtOAc Heat->Cool Wash 6. Wash with H2O, brine Cool->Wash Dry 7. Dry over Na2SO4, filter, concentrate Wash->Dry Purify 8. Purify via column chromatography Dry->Purify

Caption: Standard experimental workflow for Suzuki coupling.

Performance Data: Palladium Catalysts

Palladium systems excel in forming C-C and C-N bonds with high yields. Ligand choice is critical; bulky, electron-rich phosphine ligands like SPhos, XPhos, and ferrocene-based ligands (e.g., dppf) are often required to facilitate the challenging oxidative addition to the C-Cl bond and promote efficient reductive elimination.[4]

Catalyst/LigandCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reaction Type
Pd(dppf)Cl₂Phenylboronic AcidK₂CO₃Dioxane/H₂O901292Suzuki
Pd₂(dba)₃ / XPhosAnilineNaOtBuToluene1001888Buchwald-Hartwig
Pd(OAc)₂ / SPhos4-Methoxyphenylboronic AcidK₃PO₄Toluene/H₂O1001295Suzuki
Pd(PPh₃)₄N-MethylanilineK₂CO₃DMF1102475Buchwald-Hartwig

Data synthesized from typical conditions reported for analogous aryl chlorides.[4][5]

Advantages:
  • High Reliability & Versatility: Extensive literature and predictable reactivity.

  • Broad Substrate Scope: Tolerates a wide range of functional groups.

  • High Yields: Often provides excellent yields where other metals may fail.

Disadvantages:
  • Cost: Palladium is a precious metal, making it expensive for large-scale synthesis.

  • Toxicity: Residual palladium in final compounds is a major concern for pharmaceuticals and requires rigorous purification.

Copper-Catalyzed Functionalization: The Economical Alternative

Copper catalysis, particularly for C-N, C-O, and C-S bond formation (Ullmann condensation), offers a cost-effective alternative to palladium. Modern advancements with improved ligands have expanded its scope and lowered the traditionally harsh reaction temperatures.

Mechanistic Rationale

The mechanism of copper-catalyzed reactions is more varied and debated than that of palladium. For a typical Ullmann C-N coupling, a plausible pathway involves:

  • Coordination of the amine and the aryl halide to a Cu(I) or Cu(II) center.

  • Base-assisted deprotonation of the amine.

  • Nucleophilic substitution at the C-Cl bond, potentially proceeding through a Cu(III) intermediate followed by reductive elimination. The use of ligands like diamines is crucial for stabilizing the copper center and accelerating the reaction.[6]

Performance Data: Copper Catalysts

Copper is particularly effective for coupling with N- and O-nucleophiles. The reactions often require a ligand, such as N,N'-dimethylethylenediamine (DMEDA) or a phenanthroline derivative, to achieve high efficiency.[6]

Catalyst/LigandCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reaction Type
CuI / DMEDAMorpholineK₂CO₃DMF801290Ullmann C-N
CuI / L-prolinePhenolK₂CO₃DMSO1102478Ullmann C-O
Cu(OTf)₂Isatoic Anhydride/AmineN/AN/AN/AN/AHighQuinazolinone Synthesis
CuIAcetamide/H₂ON/AN/AN/AN/AGoodQuinazoline Synthesis

Data for C-N and C-O coupling synthesized from typical Ullmann conditions.[6] Data for quinazolinone synthesis highlights copper's role in core formation.[7][8]

Advantages:
  • Low Cost: Copper is significantly cheaper than palladium.

  • Low Toxicity: Copper is generally less toxic and easier to remove than palladium.

  • Excellent for Heteroatom Coupling: Highly effective for C-N, C-O, and C-S bond formation.

Disadvantages:
  • Harsher Conditions: Can require higher temperatures compared to palladium systems.

  • Limited C-C Coupling Scope: Less versatile for C-C bond formation than palladium or nickel.

  • Stoichiometric Use: Older Ullmann protocols sometimes required stoichiometric amounts of copper, though modern catalytic versions are common.

Nickel-Catalyzed Functionalization: The Emerging Powerhouse

Nickel, being an earth-abundant and inexpensive first-row transition metal, has emerged as a powerful catalyst for cross-coupling reactions. It can often catalyze the functionalization of challenging substrates, including aryl chlorides, under milder conditions than palladium or copper.

Mechanistic Rationale

Nickel's catalytic cycle is similar to palladium's, involving Ni(0)/Ni(II) intermediates. However, nickel has a higher propensity to engage in single-electron transfer (SET) pathways, opening up different reactivity profiles. This unique electronic structure allows it to activate stubborn C-Cl bonds more readily and participate in a wider range of reductive and migratory cross-coupling reactions.[9][10]

Catalytic Cycle for Nickel-Catalyzed C-H Functionalization

G A Ni(0)Ln B Oxidative Addition A->B R-X C R-Ni(II)(X)Ln B->C D C-H Cleavage (σ-CAM) C->D Substrate-DG E Nickelacycle Intermediate D->E F Reductive Elimination E->F F->A Regeneration G Functionalized Product F->G

Caption: A generalized cycle for Ni-catalyzed C-H functionalization.

Performance Data: Nickel Catalysts

Nickel catalysts, often paired with N-heterocyclic carbene (NHC) or phosphine ligands, show excellent activity for a variety of transformations.

Catalyst/LigandCoupling PartnerBase/ReductantSolventTemp (°C)Time (h)Yield (%)Reaction Type
NiCl₂(dppp)Phenylmagnesium bromideN/ATHF60885Kumada
Ni(COD)₂ / IPrPhenylboronic acidK₃PO₄Dioxane801290Suzuki
NiCl₂(PCy₃)₂AnilineNaOtBuDioxane1001682Buchwald-Hartwig
NiBr₂ / dcpeThiophenolDBUDMF902488C-S Coupling

Data synthesized from typical conditions reported for nickel-catalyzed cross-coupling of aryl chlorides.[11][12]

Advantages:
  • Cost-Effective: Nickel is earth-abundant and inexpensive.

  • High Reactivity: Can activate inert C-Cl bonds effectively, sometimes under milder conditions than palladium.

  • Unique Reactivity: Access to novel transformations via different mechanistic pathways (e.g., SET, migratory coupling).[9]

Disadvantages:
  • Air Sensitivity: Ni(0) complexes are often highly sensitive to air and moisture, requiring more stringent inert atmosphere techniques.

  • Mechanistic Complexity: The potential for multiple oxidation states (Ni(I), Ni(III)) and radical pathways can sometimes lead to lower selectivity or side reactions.

  • Toxicity: Nickel is a known allergen and has higher toxicity concerns than copper.

Head-to-Head Summary

FeaturePalladium-BasedCopper-BasedNickel-Based
Primary Use C-C, C-N CouplingC-N, C-O, C-S CouplingC-C, C-N, C-S Coupling
Relative Cost HighLowLow
Typical Temp. Moderate to High (80-120 °C)High (100-140 °C)Low to Moderate (RT-100 °C)
Functional Group Tol. ExcellentGoodVery Good
Air/Moisture Stability Generally GoodGoodOften Sensitive
Toxicity Concern High (API contamination)LowModerate (Allergen)
Maturity of Field Very MatureMature (Modernized)Rapidly Developing

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 90 °C and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the desired product.

Protocol 2: Copper-Catalyzed Ullmann C-N Coupling
  • To an oven-dried screw-cap vial, add CuI (0.1 mmol, 10 mol%), this compound (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add the amine (e.g., morpholine, 1.5 mmol) and N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%).

  • Add anhydrous DMF (5 mL) and seal the vial.

  • Place the vial in a preheated heating block at 80 °C and stir for 12 hours.

  • After cooling, dilute the reaction mixture with water (25 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Conclusion and Future Outlook

The choice of catalyst for the functionalization of this compound is a strategic decision dictated by the desired transformation, scale, cost, and purity requirements.

  • Palladium remains the gold standard for reliability and broad scope, especially in academic and early-stage discovery settings where cost is less of a concern.

  • Copper is an excellent, economical choice for large-scale synthesis involving heteroatom couplings (C-N, C-O), aligning well with green chemistry principles.

  • Nickel is the rising star, offering a powerful, cost-effective alternative that can accomplish transformations challenging for palladium and often under milder conditions. As ligand design and mechanistic understanding continue to advance, nickel catalysis is poised to become increasingly mainstream.[10][13]

Future developments will likely focus on further reducing catalyst loading, performing reactions at room temperature, expanding the scope of nickel-catalyzed migratory functionalizations[9], and developing heterogeneous or recyclable catalysts to address the critical issues of cost and metal contamination in the pharmaceutical industry.

References

  • Semantic Scholar. Synthesis of Some 2-Substituted Quinazolin-4(3H)-one Compounds from Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate.
  • NIH National Library of Medicine. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives.
  • ACG Publications. A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
  • MDPI. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions.
  • MDPI. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.
  • NIH National Library of Medicine. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • NIH National Library of Medicine. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols.
  • Ariston Publications. One–Pot Synthesis of Quinazolin–4(3H) –ones Catalyzed by 2,4,6–Trichloro–1,3,5–triazine (TCT) Under Solvent–Free Conditions.
  • NIH National Library of Medicine. 2-Chloroquinazolin-4(3H)-one.
  • Royal Society of Chemistry. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols.
  • Springer. Efficient Cu(OTf)2-catalyzed synthesis of novel and diverse 2,3-dihydroquinazolin-4(1H).
  • NIH National Library of Medicine. Nickel‐Catalyzed Csp2−OMe Functionalization for Chemoselective Aromatic Homologation En Route to Nanographenes.
  • ResearchGate. Mechanistic Insights into Nickel‐Catalyzed C H Functionalization Reactions.
  • NIH National Library of Medicine. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design.
  • PubMed. Nickel-Catalyzed Migratory Cross-Coupling Reactions: New Opportunities for Selective C-H Functionalization.
  • MDPI. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates.
  • Organic Chemistry Portal. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives.
  • Royal Society of Chemistry. Nickel-catalyzed enantioselective C–H functionalization.
  • Royal Society of Chemistry. Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation.
  • PubMed. Rh(III)-Catalyzed C-H Activation/Annulation for the Construction of Quinolizinones and Indolizines.
  • NIH National Library of Medicine. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction.
  • NIH National Library of Medicine. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.
  • PubMed. Palladium-catalyzed one pot 2-arylquinazoline formation via hydrogen-transfer strategy.
  • Royal Society of Chemistry. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines.
  • PubMed. Pd(0)-catalyzed Benzylic Arylation-Oxidation of 4-methylquinazolines via sp3 C-H Activation Under Air Conditions.
  • PubMed. Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Nitrobenzaldehydes with Aldehydes.
  • Organic Chemistry Portal. Three Ways Aliphatic Aldehydes React with Nonstabilized Azomethine Ylides.
  • Researcher.Life. Nickel-catalyzed enantioselective C-H functionalization.

Sources

A Comparative Guide to the Molecular Docking of 4(3H)-Quinazolinone Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinazolinone scaffold stands out as a privileged heterocyclic motif, demonstrating a remarkable breadth of pharmacological activities.[1][2] Its derivatives have been extensively investigated as potential therapeutic agents for a multitude of diseases, with a significant focus on oncology.[3][4][5] This guide provides an in-depth comparative analysis of molecular docking studies of 4(3H)-quinazolinone derivatives, with a particular focus on their interactions with key oncogenic protein targets. By juxtaposing computational predictions with experimental data, we aim to furnish researchers, scientists, and drug development professionals with a critical understanding of the structure-activity relationships (SAR) that govern the efficacy of this promising class of compounds.

The Central Role of Molecular Docking in Quinazolinone-Based Drug Design

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] In the context of drug design, it allows for the virtual screening of large libraries of compounds against a specific protein target, providing insights into binding affinities and interaction patterns. This in silico approach is instrumental in prioritizing lead compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline. For 4(3H)-quinazolinone derivatives, docking studies have been pivotal in elucidating their mechanisms of action and in guiding the structural modifications necessary to enhance their potency and selectivity.[2][6]

Comparative Docking Analysis Against Key Anticancer Targets

The anticancer potential of 4(3H)-quinazolinone derivatives is often attributed to their ability to inhibit the activity of various proteins implicated in cancer cell proliferation, survival, and signaling.[2][3] Below, we present a comparative analysis of docking studies against some of the most well-validated anticancer targets.

Epidermal Growth Factor Receptor (EGFR)

Overexpression and mutation of EGFR, a receptor tyrosine kinase, are hallmarks of several epithelial cancers, making it a prime target for anticancer therapies.[7][8] Numerous 4-anilinoquinazoline derivatives, such as gefitinib and erlotinib, are established EGFR inhibitors.[9][10] Docking studies have been crucial in designing novel quinazolinone-based EGFR inhibitors.

A study by Qin et al. described a series of morpholin-3-one fused quinazoline derivatives, with compound 9 showing potent inhibitory activity against both wild-type and mutant EGFR.[3] Similarly, Nematpour et al. designed and synthesized two new series of quinazolinone derivatives as EGFR tyrosine kinase inhibitors, with compound 8b exhibiting an IC50 value of 1.37 nM.[11] Molecular docking of 8b revealed that it occupies the same binding pocket as erlotinib, forming critical hydrogen bonds and hydrophobic interactions within the EGFR active site.[11]

Compound/Derivative SeriesTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesExperimental Activity (IC50)Reference
Compound 9 (morpholin-3-one fused) EGFRwt kinase---Nanomolar range[3]
Compound 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one) EGFR-TK---1.37 nM[11]
Erlotinib (Reference) EGFR1M17-Met7930.045 ± 0.003 µM[7]
Gefitinib (Reference) EGFR2ITY---[3]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is another critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Dual inhibition of EGFR and VEGFR-2 is a promising strategy to combat cancer.[12] Novel 2-chloro-4-anilino-quinazoline derivatives have been designed and evaluated as dual EGFR and VEGFR-2 inhibitors.[12] Docking studies of these compounds have illuminated the pharmacophoric features required for dual inhibition, highlighting the importance of a hydrogen bond donor at the para position of the aniline moiety for interaction with conserved glutamate and aspartate residues in the binding sites of both kinases.[12]

More recently, new 2,3-disubstituted quinazolin-4(3H)-one derivatives were synthesized and evaluated for their cytotoxic activity against the HepG2 cell line, with in silico studies targeting VEGFR-2.[13]

Compound/Derivative SeriesTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesExperimental ActivityReference
2-chloro-4-anilino-quinazolines VEGFR-2--Conserved Glu and AspPotent dual inhibition[12]
Compound 5b (2,3-disubstituted) VEGFR-2---Strongest cytotoxic potential[13]
Sorafenib (Reference) VEGFR-24ASD---[13]
Other Notable Targets

Beyond EGFR and VEGFR-2, docking studies have explored the interaction of 4(3H)-quinazolinone derivatives with other important anticancer targets:

  • Tubulin: Some quinazolinone derivatives act as microtubule-destabilizing agents by binding to the colchicine binding site of tubulin.[14] A co-crystal structure of a quinazolinone sulfamate derivative (7j) with the αβ-tubulin heterodimer has been resolved, providing a detailed view of its binding interactions.[14]

  • Cyclooxygenase-2 (COX-2): This enzyme is involved in inflammation and has been implicated in carcinogenesis. Molecular docking studies of 4-chlorophenylquinazoline-4-[3H]-one derivatives as COX-2 inhibitors have been performed, with some derivatives showing promising binding energies.[15]

  • DNA Gyrase: In the realm of antimicrobial activity, which can be relevant in immunocompromised cancer patients, quinazolinone Schiff base derivatives have been shown through docking simulations to bind to the chlorobiocin binding site of bacterial DNA gyrase.[2]

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

To ensure the reproducibility and validity of in silico findings, a standardized and rigorous docking protocol is essential. The following workflow is a representative example of how such studies are conducted.

Caption: A generalized workflow for molecular docking studies.

1. Protein Structure Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
  • Water molecules and co-crystallized ligands are removed.
  • Polar hydrogen atoms are added to the protein structure.
  • Charges are assigned to the protein atoms.[2]

2. Ligand Structure Preparation:

  • The 2D structures of the 4(3H)-quinazolinone derivatives are drawn using chemical drawing software.
  • These 2D structures are converted to 3D structures.
  • Energy minimization of the ligand structures is performed using a suitable force field, such as MMFF94, to obtain stable conformations.[2]

3. Molecular Docking Simulation:

  • Commonly used software for docking includes AutoDock, AutoDock Vina, and Molegro Virtual Docker (MVD).[2]
  • A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
  • The docking simulation is run to generate multiple binding poses of the ligand within the protein's active site.

4. Analysis of Docking Results:

  • The generated poses are ranked based on their predicted binding energies or docking scores.
  • The pose with the lowest binding energy is typically considered the most favorable.
  • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are analyzed for the best-ranked pose.

Causality Behind Experimental Choices

The choice of a specific protein target is dictated by its relevance to the disease of interest. For instance, in oncology, kinases like EGFR and VEGFR are frequently chosen due to their well-established roles in tumor growth and progression.[8][12] The selection of reference compounds, such as known drugs like erlotinib or sorafenib, is crucial for validating the docking protocol and for providing a benchmark against which the novel compounds can be compared.[7][13] The use of multiple docking algorithms or software can help in cross-validating the results and reducing algorithm-specific biases.[13]

Trustworthiness and Self-Validating Systems

A robust docking study should be a self-validating system. This is often achieved by "redocking" the co-crystallized ligand back into the active site of the protein. A successful redocking, where the predicted pose closely matches the experimentally determined pose, provides confidence in the docking protocol's ability to accurately predict binding modes. Furthermore, a strong correlation between the predicted binding affinities from docking studies and the experimentally determined biological activities (e.g., IC50 values) of a series of compounds further validates the computational model.[2]

Conclusion and Future Directions

Molecular docking has proven to be an indispensable tool in the rational design and discovery of novel 4(3H)-quinazolinone derivatives as anticancer agents. The comparative analysis presented in this guide underscores the ability of these compounds to interact with a range of key oncogenic targets. The convergence of in silico predictions and experimental data provides a solid foundation for the further development of this versatile chemical scaffold. Future research will likely focus on leveraging machine learning and artificial intelligence to enhance the predictive power of docking simulations and to explore the vast chemical space of quinazolinone derivatives more efficiently. The continued integration of computational and experimental approaches will undoubtedly accelerate the journey of these promising compounds from the laboratory to the clinic.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Shaer, N. S. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 26(16), 4983. [Link]

  • Bhatia, R., & Rawal, R. K. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 8(32), 17894-17925. [Link]

  • Abdel-Gawad, H., Al-Gharabli, S. I., Al-Salahi, R., Al-Obaid, A. M., & El-Gamal, K. M. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal, 11(1), 1-10. [Link]

  • Faramarzi, S., Faghih, Z., & Lotfinia, M. (2019). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 14(6), 555. [Link]

  • Gholami, M., & Shahraki, M. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Research in Pharmaceutical Sciences, 16(4), 361. [Link]

  • Leese, M. P., Lebl, T., Smith, A., Newman, S. P., Purohit, A., Reed, M. J., & Potter, B. V. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 60(24), 10104-10124. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Mansour, E. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 1-17. [Link]

  • Patel, H., & Sharma, M. (2021). Quinazoline Derivatives as Anticancer Agents: QSAR, Molecular Docking and in silico Pharmacokinetic Prediction. Indian Journal of Pharmaceutical Education and Research, 55(2), 488-500. [Link]

  • Siswandono, S., Purwanto, B. T., & Hardjono, S. (2016). Synthesis and molecular docking study of 4-chlorophenylquinazoline-4-[3h]-one derivatives as COX-2 inhibitor. International Journal of Pharmaceutical and Clinical Research, 8(12), 1605-1609. [Link]

  • Tantarungsee, N., Sirirak, J., & Piyachaturawat, P. (2021). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Molecules, 26(11), 3169. [Link]

  • Yuliani, S. H., & Mustofa, M. (2018). Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. Indonesian Journal of Pharmacy, 29(1), 1. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Salahi, R. A. (2018). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Molecules, 23(11), 2997. [Link]

  • Loganathan, C. G., Poojar, P. D., & Kumar, J. V. (2022). Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4 (3H)-one Derivatives. RGUHS Journal of Pharmaceutical Sciences, 12(2), 161-169. [Link]

  • Mohammadi-Far, S., Karimi-Jafari, M. H., & Zarghi, A. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 1-13. [Link]

  • da Silva, A. C., de Oliveira, B. G., & de Oliveira, R. B. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16(1), 195-204. [Link]

  • Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 71, 1-10. [Link]

  • Ghiurau, M., Găină, C., & Oniga, O. (2023). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 28(24), 8031. [Link]

  • Nematpour, M., Rezaee, E., & Nazari, M. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 21(1), e123826. [Link]

Sources

A Comparative Analysis of the Antimicrobial Efficacy of 4-Chloroquinazolin-2(3H)-one Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. The quinazolinone core is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] This guide provides a comprehensive benchmark of a specific derivative, 4-Chloroquinazolin-2(3H)-one, against established, broad-spectrum antibiotics. Utilizing standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), we present a framework for evaluating its in-vitro efficacy.[3][4] This document details the scientific rationale, experimental methodologies, and comparative data analysis, offering critical insights for researchers engaged in the discovery of next-generation antimicrobial agents.

Scientific Rationale and Experimental Design

1.1. The Quinazolinone Scaffold: A Promising Antimicrobial Framework Quinazolin-4(3H)-one and its derivatives have garnered significant attention due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[2][5] Several studies have demonstrated that modifications to the quinazolinone nucleus can yield compounds with significant activity against both Gram-positive and Gram-negative bacteria.[6][7] The inhibitory mechanism for some derivatives has been suggested to involve the bacterial DNA gyrase, an essential enzyme for DNA replication, making it an attractive target for novel antibiotic development.[6] The introduction of a chloro-substituent, as in this compound, is a common strategy in medicinal chemistry to enhance biological activity by modulating factors like lipophilicity and electronic properties, potentially improving cell membrane penetration and target binding.[8]

1.2. Causality of Experimental Choices To establish a credible and reproducible benchmark, our experimental design adheres to internationally recognized standards. The choice of methodology is paramount for generating data that can be compared across different studies and laboratories.

  • Standardization Bodies: We rely on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10] These bodies provide rigorously validated protocols for antimicrobial susceptibility testing (AST), ensuring consistency in inoculum preparation, media composition, incubation conditions, and interpretation of results.[11]

  • Selection of Comparators: Ciprofloxacin and Gentamicin were chosen as standard antibiotics for this benchmark. Ciprofloxacin, a fluoroquinolone, is a well-characterized DNA gyrase inhibitor, providing a direct mechanistic comparator. Gentamicin, an aminoglycoside, targets protein synthesis and offers a comparison against a different mechanism of action, broadening the scope of the evaluation.

  • Bacterial Strain Selection: The evaluation includes representative strains of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. This is critical because the structural differences in their cell walls (thick peptidoglycan layer in Gram-positive vs. outer membrane in Gram-negative) present different permeability challenges and are fundamental determinants of antibiotic efficacy.

Materials and Detailed Experimental Protocols

This section outlines the necessary materials and provides step-by-step protocols for conducting a robust comparative analysis.

2.1. Materials

  • Test Compound: this compound (synthesis as per established methods), dissolved in Dimethyl Sulfoxide (DMSO).

  • Standard Antibiotics: Ciprofloxacin, Gentamicin (commercially sourced, analytical grade).

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA), conforming to CLSI standards.[12]

  • Reagents: Sterile saline (0.85% NaCl), McFarland 0.5 turbidity standard.

  • Equipment: 96-well microtiter plates, incubator (35°C ± 2°C), micropipettes, sterile loops and swabs, calipers.

2.2. Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assays cluster_analysis Phase 3: Data Analysis strain Bacterial Strains (S. aureus, E. coli) culture Overnight Culture in TSB strain->culture inoculum Prepare Inoculum (0.5 McFarland Std) culture->inoculum mic Broth Microdilution Assay (Determine MIC) inoculum->mic k_b Kirby-Bauer Disk Diffusion Assay inoculum->k_b compound Prepare Test Compound & Standard Antibiotic Dilutions compound->mic compound->k_b Impregnate disks mbc Subculture from MIC wells (Determine MBC) mic->mbc read_mic Read MIC values (Lowest concentration with no visible growth) mic->read_mic read_mbc Count Colonies (Determine 99.9% kill) mbc->read_mbc measure_zones Measure Zones of Inhibition (mm) k_b->measure_zones compare Compare & Tabulate Data read_mic->compare read_mbc->compare measure_zones->compare

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloroquinazolin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts is a critical, non-negotiable aspect of our work. The disposal of a compound like 4-Chloroquinazolin-2(3H)-one, a chlorinated heterocyclic molecule, requires a systematic approach grounded in safety and regulatory compliance. Improper disposal not only poses significant risks to human health and the environment but can also result in severe regulatory penalties.[1]

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each procedural choice, ensuring that your laboratory's disposal plan is both effective and self-validating.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its likely hazard profile from structurally similar chlorinated quinazoline derivatives. This process of hazard assessment is the first step in classifying the material as hazardous waste.

Based on data for related compounds, this compound should be treated as a hazardous substance.[2][3] Chlorinated organic materials are of particular concern due to their potential toxicity and persistence in the environment.[4]

Table 1: Inferred Hazard Profile for this compound

Hazard Category Description Rationale & Key Precautions
Acute Toxicity Likely harmful or toxic if swallowed, in contact with skin, or if inhaled.[2] Minimize all direct contact. Use engineering controls like fume hoods and wear appropriate Personal Protective Equipment (PPE).
Skin & Eye Irritation Expected to cause skin irritation and serious eye damage.[2][3] Always wear chemical-resistant gloves and safety goggles or a face shield.[5]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[2][3] Handle in a well-ventilated area, preferably a chemical fume hood, to avoid generating and inhaling dust.[5]

| Environmental Hazard | As a chlorinated organic compound, it is presumed to be toxic to aquatic life with potentially long-lasting effects.[4] | Prevent release into the environment. Never dispose of this chemical down the drain or in general waste.[1][6] |

This hazard profile mandates that this compound be managed as regulated hazardous waste in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8]

Part 2: Pre-Disposal Protocol: Segregation, Containment, and Labeling

Proper management at the point of generation—the laboratory bench—is the most critical phase in ensuring safe disposal. The core principles are strict segregation and robust containment.

Step 1: Identify and Segregate the Waste Stream

All materials that have come into contact with this compound must be considered part of its hazardous waste stream. This includes:

  • Solid Waste: Unused or expired pure compound, contaminated weigh boats, pipette tips, and disposable PPE (gloves, lab coats).

  • Liquid Waste: Solutions containing this compound.

  • Spill Cleanup Materials: Absorbent pads, contaminated wipes, and soil.

The cardinal rule of chemical waste disposal is segregation.[9][10] Crucially, halogenated organic waste must be collected separately from non-halogenated organic waste. [11] The reason for this is rooted in the final disposal technology. Halogenated compounds require high-temperature incineration with subsequent scrubbing of acid gases (like HCl), a more complex and costly process than the fuel blending often used for non-halogenated solvents.[4][12] Mixing these waste streams makes the entire volume more expensive to dispose of.[11]

Step 2: Select the Correct Waste Container

Container selection is vital to prevent leaks and dangerous reactions.[1][10]

Table 2: Waste Container Selection Guide

Waste Type Primary Container Key Requirements
Solid Waste Wide-mouth High-Density Polyethylene (HDPE) container or a securely lined, rigid box. Must have a tight-fitting, screw-on lid. The container must be clean, dry, and free of damage.[1]

| Liquid Waste | Glass or HDPE bottle (carboy). | Must be chemically compatible.[13] Ensure the container has a leak-proof, screw-on cap. Fill to no more than 90% capacity to allow for vapor expansion.[13] |

Step 3: Label the Container Correctly

Proper labeling is a strict regulatory requirement and is essential for the safety of everyone who handles the waste.[6][14] An improperly labeled container cannot be safely consolidated or transported.[14]

Your hazardous waste label must include:

  • The words "Hazardous Waste" .[6]

  • The full chemical name: "this compound" . Avoid abbreviations or formulas.

  • A clear listing of all chemical constituents in the container, including solvents.

  • The approximate percentage of each component.

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • The full name and location (building, room number) of the generating researcher/laboratory.[6]

Part 3: The Disposal Workflow: From Bench to Final Disposal

The journey of hazardous waste is tracked from "cradle to grave."[7] The process begins in a designated area within your lab.

Workflow Step 1: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish one or more Satellite Accumulation Areas (SAAs).[6] An SAA is a location at or near the point of waste generation that is under the direct control of the laboratory personnel.[14][15]

SAA Requirements:

  • Location: Must be at or near the point of generation. Waste should not be moved between different rooms for storage.[14]

  • Containment: The labeled waste container must be kept in a secondary containment tray or bin to capture any potential leaks.

  • Condition: The container must be kept closed at all times except when waste is actively being added.[14]

  • Inspection: The SAA should be inspected weekly for leaks and proper labeling.[6]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, it must be removed within three calendar days.[14]

Workflow Step 2: Requesting a Waste Pickup

This compound waste must not be poured down the drain or placed in the regular trash.[1][6] Disposal must be handled by your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.[7][13][16]

Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves submitting an online form detailing the container's contents, size, and location.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for proper disposal.

G Workflow for this compound Disposal cluster_0 In-Lab Procedures cluster_1 Institutional Disposal gen Waste Generated (Solid, Liquid, Contaminated PPE) assess Assess Hazards (Treat as Toxic, Irritant) gen->assess segregate Segregate as HALOGENATED ORGANIC WASTE gen->segregate Do NOT mix with non-halogenated waste assess->segregate container Select Compatible Container (HDPE or Glass) segregate->container label_node Affix Hazardous Waste Label (Contents, Date, Hazards) container->label_node saa Store in Satellite Accumulation Area (SAA) - Secondary Containment - Keep Closed label_node->saa pickup Request EHS Waste Pickup saa->pickup saa->pickup When container is full or stored for >1 year transport Licensed Hauler Transports Waste pickup->transport facility Final Disposal at a TSDF (Treatment, Storage, and Disposal Facility) transport->facility

Caption: Decision workflow from waste generation to final disposal.

Part 4: Emergency Protocol: Managing Spills

Accidents happen, and a prepared response is key to mitigating risk. For a small, solid spill of this compound in a controlled laboratory setting:

  • Alert & Isolate: Alert personnel in the immediate area. If safe to do so, restrict access to the spill zone.

  • Don PPE: Before addressing the spill, don the appropriate PPE: safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

  • Contain & Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.[5] Do NOT use combustible materials like paper towels for the initial cleanup.

  • Collect Waste: Carefully sweep up the material and place it into a designated, sealable hazardous waste container.[2][3]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials (wipes, pads) must be disposed of as hazardous waste in the same container.

  • Report: Report the incident to your laboratory supervisor and your institution's EHS office, as per your Chemical Hygiene Plan.[17]

By adhering to this comprehensive guide, you can ensure the safe, responsible, and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Temarry Recycling. (2020, August 27). 3 Tips To Improve Your Laboratory Waste Management.
  • American Chemical Society. (n.d.). BetterGuide to minimizing waste in laboratories.
  • S. S. Penner, & W. R. Seeker. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from an old government or academic report source.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Medical Waste Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Fisher Scientific. (2022, February 8). SAFETY DATA SHEET - 4-Chloroquinazoline.
  • OC-Praktikum.de. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from a university organic chemistry practical course website.
  • Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - 4-chloroaniline.
  • TCI Chemicals. (2025, May 26). SAFETY DATA SHEET - 2-(Chloromethyl)-4-methylquinazoline.
  • ChemicalBook. (2025, July 19). 4-Chloroquinazoline - Safety Data Sheet.
  • Angene Chemical. (2025, June 7). Safety Data Sheet - 5-Chloroquinazoline-2,4(1H,3H)-dione.
  • Oregon State University Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
  • NEDT. (2024, February 15). Disposing of Chlorine: Pool and Cleaning Products.
  • BLD Pharmatech. (n.d.). SAFETY DATA SHEET - 5-Chloroquinazoline-2,4(1H,3H)-dione.
  • BenchChem. (2025). Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Laboratory Professionals.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloroquinazolin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 4-Chloroquinazolin-2(3H)-one, a heterocyclic compound frequently utilized in medicinal chemistry and drug development. As researchers and scientists, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every protocol is a self-validating system for safety.

Hazard Identification and Risk Assessment: Understanding the Adversary

This compound is a reactive chemical intermediate. A thorough understanding of its hazard profile is the foundational step in developing a robust safety protocol. The compound is classified with significant health hazards that demand stringent control measures.

According to safety data sheets (SDS), the primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes. The compound is designated as toxic if swallowed, a skin irritant, a cause of serious eye damage, and may cause respiratory irritation.[1]

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement
Acute Toxicity, Oral (Category 3) Toxic if swallowed.[1]Skull and CrossbonesP301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1][3][4]Exclamation MarkP302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Serious Eye Damage/Irritation (Category 1) Causes serious eye damage.[1]CorrosionP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System May cause respiratory irritation.[1][3][4]Exclamation MarkP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

The causality behind these classifications is linked to the chemical's reactivity. The chloro- group makes the molecule susceptible to nucleophilic attack, allowing it to potentially react with biological macromolecules, leading to irritation and toxicity. The fine, dusty nature of the solid compound increases the risk of aerosolization, making respiratory and eye exposure a significant concern.

Core Directive: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its selection must be deliberate and based on a comprehensive risk assessment. For this compound, a multi-layered approach is mandatory.

Eye and Face Protection: The Non-Negotiable Shield

Given the classification of "Causes serious eye damage," standard safety glasses are insufficient.[1]

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are necessary. They must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][5]

  • Best Practice: A full-face shield worn over chemical safety goggles is the authoritative recommendation. This is crucial when handling larger quantities or when there is any risk of splashing or dust generation.[4] The face shield protects the entire face from contact.

Skin and Body Protection: An Impermeable Barrier

The compound's ability to cause skin irritation necessitates robust skin protection.[1][4]

  • Gloves: Nitrile or neoprene gloves are recommended. Always use powder-free gloves to prevent aerosolization of the chemical.[6] It is critical to practice "double gloving," especially during weighing and transfer operations. This allows for the safe removal of a potentially contaminated outer glove without exposing the skin.[6] Gloves must be inspected for tears before each use and changed every 30-60 minutes or immediately upon suspected contact.[6][7]

  • Lab Coat/Coveralls: A chemical-resistant lab coat is mandatory. For procedures with a higher risk of contamination, such as large-scale reactions or spill cleanup, chemical-resistant coveralls should be used.[8] Cuffs should be tucked into the inner glove to create a seal.[6]

  • Footwear: Closed-toe, chemical-resistant shoes are required in any area where this chemical is handled.[7][8] Do not wear perforated shoes or sandals.

Respiratory Protection: Guarding the Internal Environment

Because this compound can cause respiratory irritation and is often a fine powder, engineering controls are the first line of defense.[1][4]

  • Primary Control: All handling of the solid chemical, including weighing and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of dust.[9][10]

  • Secondary Control: If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with a particulate filter (conforming to EN 143) is required.[1][5] A full-face respirator will also provide eye and face protection.[11]

Operational Plan: Step-by-Step Safe Handling Protocol

This protocol is designed to minimize exposure at every stage of the workflow.

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Assemble all necessary equipment (glassware, spatulas, etc.) and waste containers before retrieving the chemical.

    • Don all required PPE as outlined in Section 2. Ensure your buddy system is in place.

  • Weighing and Transfer:

    • Perform all weighing operations on a tared weigh paper or in a container within the fume hood.

    • Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping the material from a height.

    • Close the primary container immediately after extracting the required amount.

  • Reaction Setup:

    • If adding the solid to a solvent, do so slowly and carefully to avoid splashing.

    • Ensure the reaction vessel is properly secured and that any exhaust is directed into the fume hood's ventilation system.

  • Post-Handling:

    • Carefully remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container.

    • Wipe down the spatula and any contaminated surfaces with an appropriate solvent (e.g., isopropanol), disposing of the wipes in the hazardous waste container.

    • Wash hands thoroughly with soap and water after removing all PPE.[1]

Contingency and Disposal Plans

Spill Response

Immediate and correct response to a spill is critical.

  • ALERT: Immediately alert personnel in the vicinity.

  • EVACUATE: If the spill is large or outside of a containment hood, evacuate the immediate area.

  • PROTECT: Don appropriate PPE, including respiratory protection if necessary.

  • CONTAIN: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials.

  • CLEAN: Carefully sweep the contained material into a designated hazardous waste container.[4] Avoid creating dust.[9]

  • DECONTAMINATE: Clean the spill area with a suitable solvent and soap and water.

  • DISPOSE: All cleanup materials must be disposed of as hazardous waste.[1][10]

Spill_Response_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Protocol cluster_disposal Final Steps Spill Spill Detected Alert Alert Personnel Evacuate Area (if necessary) Spill->Alert PPE Don Full PPE Alert->PPE Contain Contain Spill (Use inert absorbent) PPE->Contain Clean Collect Waste (Sweep into labeled container) Contain->Clean Decon Decontaminate Area Clean->Decon Dispose Dispose of all materials as Hazardous Waste Decon->Dispose Report Report Incident to EHS Dispose->Report

Caption: Workflow for a safe and effective chemical spill response.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4]

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Waste Disposal

All waste, including unused product, contaminated consumables (gloves, wipes, weigh paper), and spill cleanup materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and compatible solvent waste container.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour down the drain.[1][4]

By adhering to these scientifically-grounded protocols, you not only protect yourself and your colleagues but also uphold the integrity of our research environment. Safety is not a checklist; it is a continuous, vigilant practice.

References

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Hydroxyquinazoline. [Link]

  • LookChem. (2017). 3-({4-[bis(2-chloroethyl)amino]phenyl}sulfonyl)quinazolin-4(3H)-one SDS. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • ASHP. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 5-Chloroquinazoline-2,4(1H,3H)-dione. [Link]

  • BrightHR. (2025). What PPE Should Be Worn for COSHH?. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]

  • National Institutes of Health (NIH). 2-Chloroquinazolin-4(3H)-one - PMC. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.